1-Benzofuran-5-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLXZYDPOMAXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383568 | |
| Record name | 1-benzofuran-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31823-05-9 | |
| Record name | 1-benzofuran-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzofuran-5-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Benzofuran-5-ylmethanol (CAS: 31823-05-9) for Drug Discovery and Development Professionals
This guide provides an in-depth technical overview of 1-Benzofuran-5-ylmethanol, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, and applications, with a focus on the scientific rationale behind its use and experimental methodologies.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of benzofuran have demonstrated potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents, making them a focal point of interest for medicinal chemists.[2][3][4] this compound, in particular, serves as a versatile intermediate, providing a reactive hydroxyl group tethered to the benzofuran core, which allows for further molecular elaboration in the synthesis of complex drug candidates.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 31823-05-9 | [5][6] |
| Molecular Formula | C₉H₈O₂ | [5][6] |
| Molecular Weight | 148.16 g/mol | [5][6] |
| Melting Point | 35-36 °C | |
| Boiling Point | 273.3 ± 15.0 °C at 760 mmHg | |
| Appearance | White to light yellow crystalline powder | [7] |
| SMILES | OCc1ccc2occc2c1 | [5] |
| InChIKey | XSLXZYDPOMAXTM-UHFFFAOYSA-N | [5] |
Synthesis of this compound: A Methodological Deep Dive
The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 1-benzofuran-5-carbaldehyde. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to ensure high yield and purity while avoiding over-reduction or side reactions.
Experimental Protocol: Reduction of 1-Benzofuran-5-carbaldehyde
This protocol details a robust and reliable method for the synthesis of this compound using sodium borohydride, a mild and selective reducing agent.
Reaction Scheme:
A schematic of the reduction of 1-benzofuran-5-carbaldehyde.
Materials and Reagents:
-
1-Benzofuran-5-carbaldehyde
-
Sodium borohydride (NaBH₄)[8]
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1-benzofuran-5-carbaldehyde (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 10:1 ratio). The use of a co-solvent system is crucial as it ensures the solubility of both the organic substrate and the inorganic reducing agent.[9]
-
Addition of Reducing Agent: To the stirred solution, slowly add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise at room temperature. The portion-wise addition helps to control the reaction rate and any potential exotherm.[8][9]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1). The disappearance of the starting aldehyde spot indicates the completion of the reaction.[9]
-
Quenching the Reaction: Once the reaction is complete, carefully add water to the reaction mixture to quench any unreacted NaBH₄.[9]
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Dichloromethane is an effective solvent for extracting the desired alcohol product.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.[9]
Causality in Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is selected for its mildness and chemoselectivity. It efficiently reduces aldehydes and ketones to their corresponding alcohols without affecting other potentially reducible functional groups that might be present in more complex substrates.[8]
-
Solvent System: The THF/water mixture is a common and effective solvent system for NaBH₄ reductions. THF solubilizes the organic substrate, while water is necessary to dissolve the borohydride and to protonate the resulting alkoxide intermediate.[9]
-
Work-up Procedure: The aqueous work-up is essential for quenching the reaction and separating the product from inorganic byproducts. The subsequent extraction and drying steps are standard procedures to isolate and purify the organic product.
Spectroscopic Characterization
The identity and purity of synthesized this compound must be confirmed through spectroscopic analysis. Below are the expected spectral data.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (400 MHz, CDCl₃) δ:
-
Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm, corresponding to the protons on the benzofuran ring system.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (depending on coupling to the hydroxyl proton) around δ 4.6-4.8 ppm.
-
Hydroxyl Proton (-OH): A broad singlet which can appear over a wide range and is exchangeable with D₂O.
¹³C NMR (101 MHz, CDCl₃) δ:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
-
Methylene Carbon (-CH₂OH): A signal around δ 65 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong absorption band in the region of 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Molecular Ion Peak (M⁺): A peak at m/z = 148.05, corresponding to the molecular weight of the compound.[10]
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of various biologically active compounds. Its primary utility lies in its ability to introduce the benzofuran scaffold, which is a known pharmacophore, and the presence of a reactive hydroxyl group for further chemical modifications.
Role as an Intermediate in the Synthesis of Vilazodone
A prominent example of the application of the benzofuran core is in the synthesis of the antidepressant drug Vilazodone.[11][12] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[12] While Vilazodone itself does not directly incorporate this compound, its synthesis relies on a benzofuran intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, which is synthesized from precursors like 5-bromobenzofuran.[13] The synthetic strategies for these precursors often involve steps that could be adapted from or lead to the synthesis of this compound, highlighting the importance of this class of compounds in accessing complex drug molecules.
Illustrative Synthetic Pathway Logic:
Conceptual synthetic relationships in the context of Vilazodone.
Conclusion
This compound is a strategically important building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis from readily available precursors and the presence of a versatile hydroxyl group make it an attractive starting material for the elaboration of novel benzofuran-containing compounds. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for any scientist working in the field of medicinal chemistry and drug development.
References
- An investigation of the synthesis of vilazodone.ResearchGate.
- This journal is © The Royal Society of Chemistry 2021 - Supporting Information.The Royal Society of Chemistry.
- Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders.PMC - PubMed Central.
- Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF.ResearchGate.
- benzofuran suppliers USA.Chemicals.com.
- (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9.Matrix Fine Chemicals.
- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.MDPI.
- Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders.PMC - PubMed Central.
- 31823-05-9 | this compound.Capot Chemical.
- An investigation of the synthesis of vilazodone.ResearchGate.
- Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry.PubMed.
- Bioactive Benzofuran Derivatives: A Review | Request PDF.ResearchGate.
- Scale-Up Synthesis of Antidepressant Drug Vilazodone.Semantic Scholar.
- This compound, Thermo Scientific 250 mg | Buy Online.Thermo Scientific Maybridge | Fisher Scientific.
- Natural source, bioactivity and synthesis of benzofuran derivatives.PMC - PubMed Central.
- This compound (C9H8O2).PubChemLite.
- Molecules PDF.Matrix Fine Chemicals.
- CN103159749A - Synthesis method for antidepressant drug vilazodone.Google Patents.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.NIH.
- NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF.SciSpace.
- Benzofuran synthesis through iodocyclization reactions: recent advances.MedCrave online.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.Master Organic Chemistry.
- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.MDPI.
- This compound (1 x 5 g).Alchimica.
- Natural source, bioactivity and synthesis of benzofuran derivatives.RSC Publishing.
- NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF.Oriental Journal of Chemistry.
- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.cuestiones de fisioterapia.
Sources
- 1. This compound , 97%, CasNo.31823-05-9 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 [matrix-fine-chemicals.com]
- 6. This compound CAS#: 31823-05-9 [m.chemicalbook.com]
- 7. benzofuran suppliers USA [americanchemicalsuppliers.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. Benzofuran [webbook.nist.gov]
- 11. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 12. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to (1-Benzofuran-5-yl)methanol: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (1-Benzofuran-5-yl)methanol, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its precise nomenclature, detail robust synthetic protocols, and explore its applications, particularly in the context of drug discovery and development.
Chemical Identity: Nomenclature and Structure
The foundation of any chemical exploration begins with a precise understanding of its identity. Here, we delineate the IUPAC name and common synonyms for the target molecule, alongside its key structural identifiers.
IUPAC Name: (1-Benzofuran-5-yl)methanol[1]
Synonyms:
-
1-Benzofuran-5-ylmethanol
-
Benzofuran-5-ylmethanol
-
5-(Hydroxymethyl)benzofuran
-
5-Hydroxymethylbenzo[b]furan
-
(Benzofuran-5-yl)methanol
-
BENZOFURAN-5-METHANOL
-
Benzo[b]furan-5-ylmethan-1-ol
Molecular Structure and Properties:
| Property | Value | Source |
| CAS Number | 31823-05-9 | [1] |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| SMILES | OCc1ccc2occc2c1 | [1] |
| InChIKey | XSLXZYDPOMAXTM-UHFFFAOYSA-N | [1] |
The structure consists of a benzofuran ring system, where a benzene ring is fused to a furan ring. A hydroxymethyl group (-CH₂OH) is attached to the 5-position of the benzofuran scaffold. This seemingly simple molecule possesses a versatile chemical scaffold that has proven to be of significant interest in the synthesis of more complex, biologically active compounds.
Synthesis of (1-Benzofuran-5-yl)methanol: A Practical Approach
The synthesis of (1-Benzofuran-5-yl)methanol can be efficiently achieved through a two-step process starting from the commercially available 5-bromo-1-benzofuran. The logical workflow involves the formation of the corresponding aldehyde followed by its reduction to the primary alcohol.
A [label="5-Bromo-1-benzofuran"]; B [label="1-Benzofuran-5-carbaldehyde"]; C [label="(1-Benzofuran-5-yl)methanol"];
A -> B [label=" 1. Mg, I2, THF\n 2. DMF"]; B -> C [label=" NaBH4, Methanol"]; }
Synthesis workflow for (1-Benzofuran-5-yl)methanol.
Step 1: Synthesis of 1-Benzofuran-5-carbaldehyde
The critical intermediate, 1-Benzofuran-5-carbaldehyde, is prepared via a Grignard reaction of 5-bromo-1-benzofuran followed by formylation with N,N-dimethylformamide (DMF). This method provides a reliable route to introduce the formyl group at the 5-position.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, a mixture of 5-bromo-1-benzofuran (0.5 g), magnesium turnings (0.92 g, 0.038 mol), and a crystal of iodine in dry tetrahydrofuran (THF, 2.5 mL) is refluxed for 30 minutes to initiate the reaction.
-
Addition of Starting Material: A solution of 5-bromo-1-benzofuran (4.5 g) in dry THF (25 mL) is added to the reaction mixture as soon as the iodine color disappears, and the mixture is refluxed for an additional 2 hours.
-
Formylation: The reaction mixture is cooled to -40 °C, and dry N,N-dimethylformamide (3.6 g) is added dropwise. The reaction is then allowed to slowly warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is cooled to 0 °C and acidified with 3N HCl to a pH of 2, followed by stirring for 30 minutes. The mixture is then diluted with water (500 mL), extracted with ethyl acetate (2 x 200 mL), and the combined organic layers are washed with brine and dried. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (petroleum ether/CH₂Cl₂) to yield 1-benzofuran-5-carbaldehyde.
Step 2: Reduction to (1-Benzofuran-5-yl)methanol
The final step involves the reduction of the aldehyde functionality to a primary alcohol using a mild and selective reducing agent such as sodium borohydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, 1-benzofuran-5-carbaldehyde (1.0 g, 6.84 mmol) is dissolved in methanol (20 mL).
-
Reduction: The solution is cooled to 0 °C in an ice bath, and sodium borohydride (0.31 g, 8.21 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 2 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (1-Benzofuran-5-yl)methanol as a solid, which can be further purified by recrystallization if necessary.
Spectroscopic Characterization
Accurate characterization is paramount in chemical synthesis. Below are the expected spectroscopic data for (1-Benzofuran-5-yl)methanol based on the analysis of its structural features and comparison with related benzofuran derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system, a singlet for the benzylic methylene protons, and a broad singlet for the hydroxyl proton. The furan protons typically appear as doublets in the downfield region. The protons on the benzene ring will exhibit characteristic splitting patterns based on their substitution.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons of the benzofuran ring will resonate in the aromatic region (approximately 105-155 ppm), with the oxygen-bearing carbons appearing at lower field. The methylene carbon of the hydroxymethyl group is expected to appear around 60-65 ppm.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) of (1-Benzofuran-5-yl)methanol is expected to show a molecular ion peak (M⁺) at m/z 148. Key fragmentation pathways would likely involve the loss of a hydrogen atom to give a stable benzylic cation at m/z 147, and the loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z 117.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
-
C-H stretching vibrations of the aromatic ring and the methylene group in the region of 2850-3100 cm⁻¹.
-
C=C stretching vibrations of the aromatic and furan rings in the region of 1450-1600 cm⁻¹.
-
A strong C-O stretching vibration of the primary alcohol around 1050 cm⁻¹.
Applications in Drug Discovery and Development
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, antitumor, and antiviral properties.[2][3][4] (1-Benzofuran-5-yl)methanol serves as a versatile starting material for the synthesis of more complex benzofuran derivatives with potential therapeutic applications.
A [label="(1-Benzofuran-5-yl)methanol"]; B [label="Functionalization of Hydroxyl Group"]; C [label="Modification of Benzofuran Ring"]; D [label="Bioactive Derivatives"]; E [label="Antitumor Agents"]; F [label="Antiviral Agents"]; G [label="Antimicrobial Agents"];
A -> B; A -> C; B -> D; C -> D; D -> E; D -> F; D -> G; }
Role of (1-Benzofuran-5-yl)methanol in generating bioactive derivatives.
The hydroxyl group of (1-Benzofuran-5-yl)methanol provides a convenient handle for further chemical modifications, such as etherification, esterification, or conversion to an amine, allowing for the introduction of various pharmacophores. Furthermore, the benzofuran ring itself can be subjected to electrophilic substitution reactions to introduce additional functional groups, further expanding the chemical diversity of the resulting derivatives.
While direct pharmacological studies on (1-Benzofuran-5-yl)methanol are limited in the public domain, its role as a precursor is evident in the synthesis of more complex molecules. For instance, the structural motif is related to intermediates used in the synthesis of drugs like Vilazodone, an antidepressant. The core benzofuran structure is a key component of this drug, highlighting the importance of building blocks like (1-benzofuran-5-yl)methanol in accessing such therapeutic agents.
Research into the synthesis and biological evaluation of novel benzofuran derivatives continues to be an active area, with many studies exploring their potential as anticancer, anti-inflammatory, and neuroprotective agents. The versatility of (1-benzofuran-5-yl)methanol makes it a valuable tool for medicinal chemists in the quest for new and effective therapeutics.
Conclusion
(1-Benzofuran-5-yl)methanol is a heterocyclic compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the versatility of its chemical structure, makes it a valuable building block for the creation of a diverse range of more complex molecules. The inherent biological relevance of the benzofuran scaffold ensures that (1-benzofuran-5-yl)methanol and its derivatives will continue to be important targets for future research and development in the pharmaceutical and agrochemical industries.
References
- Matrix Fine Chemicals. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9.
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
- Abdel-Wahab, B. F., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1657.
- Royal Society of Chemistry. (2015). Benzofuran: an emerging scaffold for antimicrobial agents.
- Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
Sources
An In-depth Technical Guide to 1-Benzofuran-5-ylmethanol: A Key Intermediate in Modern Drug Discovery
Introduction
The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting anti-tumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Within this critical class of molecules, 1-Benzofuran-5-ylmethanol emerges as a versatile and highly valuable building block. Its strategic placement of a hydroxymethyl group on the benzofuran core provides a reactive handle for synthetic chemists to elaborate upon, enabling the construction of complex molecular architectures for drug development programs.
This technical guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. It will cover the molecule's fundamental properties, detailed synthetic protocols, and its strategic application as a pivotal intermediate in the creation of novel therapeutic agents.
Physicochemical Properties and Identification
A precise understanding of a molecule's fundamental characteristics is paramount for its effective use in synthesis and research. This compound is a well-defined chemical entity with the following key identifiers and properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₂ | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| CAS Number | 31823-05-9 | [4] |
| IUPAC Name | (1-Benzofuran-5-yl)methanol | [4] |
| Synonyms | 5-Hydroxymethyl benzofuran | |
| Appearance | Solid (typical) | |
| SMILES | OCc1cc2c(oc=c2)cc1 | [4] |
| InChI Key | XSLXZYDPOMAXTM-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of this compound is most efficiently achieved via a two-step process starting from a readily available precursor, 5-bromo-1-benzofuran. The process involves the formation of an aldehyde intermediate, 1-Benzofuran-5-carbaldehyde, which is subsequently reduced to the target primary alcohol. This approach provides a reliable and scalable route for producing high-purity material.
Step 1: Synthesis of 1-Benzofuran-5-carbaldehyde via Grignard Reaction
The initial and most critical step is the conversion of 5-bromo-1-benzofuran into the corresponding carbaldehyde. This is accomplished through the formation of a Grignard reagent, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF).
Causality of Experimental Choices:
-
Grignard Formation: The use of magnesium in anhydrous THF is a classic and robust method for generating highly nucleophilic organometallic species from aryl halides. A crystal of iodine is often used to initiate the reaction by etching the passivating magnesium oxide layer on the metal surface.
-
Formylation: DMF serves as an efficient one-carbon electrophile. The Grignard reagent adds to the carbonyl carbon of DMF, forming a stable intermediate that, upon acidic workup, hydrolyzes to yield the desired aldehyde. Cooling the reaction to -40°C before adding DMF is crucial to control the exothermicity of the reaction and prevent side reactions.
Step-by-Step Protocol: Synthesis of 1-Benzofuran-5-carbaldehyde[6]
-
Initiation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (0.92 g, 38 mmol) and a single crystal of iodine in anhydrous tetrahydrofuran (THF, 2.5 mL).
-
Grignard Reagent Formation: Add a small portion of 5-bromo-1-benzofuran (0.5 g) to the mixture and reflux until the iodine color disappears, indicating reaction initiation.
-
Addition: Slowly add the remaining 5-bromo-1-benzofuran (4.5 g, for a total of 25.4 mmol) dissolved in anhydrous THF (25 mL) to maintain a gentle reflux. After the addition is complete, continue refluxing for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice). Add anhydrous DMF (3.6 g, 49 mmol) dropwise, maintaining the internal temperature below -30°C.
-
Workup: After the addition, allow the reaction to slowly warm to room temperature and stir for 12 hours. Cool the mixture to 0°C and carefully acidify to pH 2 with 3N HCl. Stir for 30 minutes.
-
Extraction and Purification: Dilute the mixture with water (500 mL) and extract with ethyl acetate (2 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Benzofuran-5-carbaldehyde.
Step 2: Reduction to this compound
The second step involves the selective reduction of the aldehyde functional group to a primary alcohol. This is a standard transformation in organic synthesis, typically achieved with high yield and selectivity using a mild reducing agent such as sodium borohydride (NaBH₄).
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride is the reagent of choice due to its selectivity for aldehydes and ketones over other functional groups, its operational simplicity, and its safety profile compared to more powerful hydrides like lithium aluminum hydride (LAH).
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve both the aldehyde and NaBH₄, and the protic nature of the solvent facilitates the workup.
Step-by-Step Protocol: Reduction of 1-Benzofuran-5-carbaldehyde
-
Dissolution: Dissolve 1-Benzofuran-5-carbaldehyde (1.0 g, 6.84 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (0.26 g, 6.84 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of water (10 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction and Purification: Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a scaffold for building more complex, pharmacologically active molecules. The primary alcohol group is a versatile functional handle that can be readily converted into a variety of other groups, such as ethers, esters, amines (via its corresponding aldehyde or carboxylic acid), or halides, paving the way for diverse derivatization strategies.
Benzofuran derivatives are known to possess a wide range of biological activities, making them attractive targets for drug discovery programs.[5][6] Research has shown their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][7]
A pertinent example of this scaffold's application is found in the development of compounds with neuroprotective and cognitive-enhancing activities. A patent for novel benzofuran derivatives describes compounds such as [3-Methyl-5-morpholino-1-benzofuran-2-yl]methanol for their potential in treating central nervous system disorders.[7] While not identical, this highlights the industry's interest in the benzofuran-methanol core structure. The 5-position, where the methanol group is located in our title compound, is a common site for substitution to modulate a compound's interaction with biological targets and to fine-tune its pharmacokinetic properties.
The hydroxymethyl group of this compound can be used to link the benzofuran core to other pharmacophores, such as piperazine or morpholine rings, which are common motifs in CNS-active drugs.[7]
Caption: Derivatization pathways from this compound.
Safety and Handling
Proper handling of all laboratory chemicals is essential to ensure personnel safety. Based on available Safety Data Sheets (SDS), this compound is intended for laboratory chemical use.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation and avoid dust formation. Avoid contact with skin, eyes, or clothing.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or glasses).[9]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
Inhalation: Remove to fresh air. If symptoms occur, get medical attention.[8]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[8]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Incompatible Materials: Strong oxidizing agents.[8]
While one source indicates the product is not considered hazardous by US OSHA standards, another warns it causes serious eye irritation.[8][9] Therefore, caution and appropriate PPE are mandatory.
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for the medicinal chemist. Its straightforward, high-yield synthesis and the versatile reactivity of its primary alcohol group make it an ideal starting point for constructing libraries of novel compounds. Given the proven and diverse biological activities of the benzofuran scaffold, this compound will undoubtedly continue to be a valuable intermediate in the quest for new and effective therapeutics. Its application in synthesizing complex molecules for CNS disorders underscores its relevance and potential in modern drug discovery.
References
- This compound - SAFETY DATA SHEET. (n.d.).
- MSDS of this compound. (2014, July 2).
- Asif, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Research in Pharmacy and Science, 7(3), 1-12.
- Benzofuran derivatives, process for their preparation and intermediates thereof. (2010).
- Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal for Scientific Development and Research, 8(5).
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
- 1-benzofuran-5-carbaldehyde AldrichCPR. (n.d.).
- (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9. (n.d.).
- Ciupa, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1585.
- Benzofuran derivatives. (2010).
- Synthesis routes of 1-Benzofuran-5-carbaldehyde. (n.d.).
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4784.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]
- 5. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20100234357A1 - Benzofuran derivatives - Google Patents [patents.google.com]
- 8. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 9. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the NMR Spectroscopic Analysis of 1-Benzofuran-5-ylmethanol
Introduction
1-Benzofuran-5-ylmethanol is a key heterocyclic building block in the landscape of modern drug discovery and materials science. As a derivative of benzofuran, a structural motif present in numerous natural products and pharmacologically active compounds, its precise structural characterization is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[2][3]
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data dump, offering a deep dive into the causal relationships between the molecular structure and its spectral signature. We will explore the rationale behind chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and illustrate key concepts with clear visualizations.
Molecular Structure and Numbering Convention
To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering for the benzofuran ring system is used. The benzylic methylene protons are designated H-8 and the hydroxyl proton as H-9.
Figure 1: Molecular structure of this compound with atom numbering.
Spectroscopic Data Summary
The following tables summarize the typical ¹H and ¹³C NMR spectroscopic data for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.65 | d | J = 2.2 Hz | 1H |
| H-4 | ~7.60 | s | - | 1H |
| H-7 | ~7.50 | d | J = 8.4 Hz | 1H |
| H-6 | ~7.25 | dd | J = 8.4, 1.6 Hz | 1H |
| H-3 | ~6.75 | d | J = 2.2 Hz | 1H |
| H-8 (-CH₂-) | ~4.80 | s | - | 2H |
| H-9 (-OH) | ~1.70 (variable) | br s | - | 1H |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7a | ~155.0 |
| C-2 | ~145.5 |
| C-3a | ~128.0 |
| C-5 | ~135.0 |
| C-4 | ~125.0 |
| C-7 | ~121.5 |
| C-6 | ~111.5 |
| C-3 | ~106.5 |
| C-8 (-CH₂) | ~65.0 |
In-Depth Spectral Interpretation
The unique electronic environment of each nucleus in this compound gives rise to its characteristic NMR spectrum. Understanding these relationships is key to confirming the structure.[4]
¹H NMR Spectrum Analysis
-
Furan Ring Protons (H-2, H-3):
-
H-2 (δ ~7.65): This proton is adjacent to the electro-negative oxygen atom within the furan ring, causing it to be significantly deshielded and appear far downfield. It appears as a doublet due to coupling with H-3.
-
H-3 (δ ~6.75): This proton is less deshielded than H-2. It also appears as a doublet, coupling with H-2. The small coupling constant (J ≈ 2.2 Hz) is characteristic of the three-bond coupling across the furan double bond.
-
-
Benzene Ring Protons (H-4, H-6, H-7):
-
H-7 (δ ~7.50): This proton is ortho to the fused furan ring and shows a standard ortho coupling (J ≈ 8.4 Hz) with H-6, appearing as a doublet.
-
H-4 (δ ~7.60): This proton is adjacent to the carbon (C-3a) where the two rings are fused and is also ortho to the methanol substituent. It often appears as a singlet or a very narrow doublet due to a negligible four-bond (meta) coupling to H-6. Its downfield shift is influenced by the anisotropy of the furan ring.
-
H-6 (δ ~7.25): This proton is ortho to H-7 and meta to H-4. Consequently, it is split into a doublet of doublets (dd) by both protons. It exhibits a large ortho coupling constant (J ≈ 8.4 Hz) from H-7 and a smaller meta coupling (J ≈ 1.6 Hz) from H-4.
-
-
Methanol Group Protons (H-8, H-9):
-
H-8 (-CH₂-, δ ~4.80): These are benzylic protons, attached to a carbon that is bonded to both an aromatic ring and an oxygen atom. This dual influence deshields them significantly, placing their signal around 4.80 ppm. They typically appear as a sharp singlet, as any coupling to the hydroxyl proton is often averaged out by rapid chemical exchange with trace amounts of acid or water in the solvent.
-
H-9 (-OH, δ ~1.70): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It appears as a broad singlet due to chemical exchange and quadrupole broadening from the oxygen atom.
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Oxygen-Bound Carbons (C-7a, C-2): C-7a (δ ~155.0) and C-2 (δ ~145.5) are the most downfield signals in the aromatic region. Their significant deshielding is a direct result of being bonded to the highly electronegative oxygen atom of the furan ring.
-
Quaternary Carbons (C-3a, C-5): C-3a (δ ~128.0) is the bridgehead carbon, while C-5 (δ ~135.0) is the carbon bearing the methanol substituent. As they lack attached protons, their signals are often of lower intensity in a standard ¹³C spectrum.
-
Aromatic Methine Carbons (C-4, C-6, C-7, C-3): These carbons appear in the expected aromatic region (δ 105-125). C-3 (δ ~106.5) is notably upfield, a characteristic feature of the C-3 position in benzofurans.
-
Benzylic Carbon (C-8): The methylene carbon (δ ~65.0) appears in the aliphatic region. Its downfield shift compared to a simple alkane is due to the deshielding effect of the attached oxygen atom.
Experimental Protocol for NMR Data Acquisition
Adhering to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. This workflow represents a self-validating system for the characterization of this compound and similar compounds.
Figure 2: Standard experimental workflow for acquiring 1D NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Select an appropriate deuterated solvent (e.g., CDCl₃ is a good first choice). The choice is critical to ensure the compound is soluble and that solvent signals do not overlap with key analyte signals.[5]
-
Add approximately 0.6-0.7 mL of the solvent to the sample vial. Vortex thoroughly until the solid is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field. This is an automated or manual process to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks. Poor shimming is a common cause of broad peaks.[5]
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse program (e.g., 'zg30' on a Bruker instrument). Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay, FID) into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorption mode.
-
Apply a baseline correction to create a flat, horizontal baseline.
-
Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm. If TMS is not added, the residual solvent peak can be used as a secondary reference.
-
Integrate the ¹H NMR signals and pick the peaks for both spectra to generate a peak list.
-
Advanced Structural Verification: 2D NMR
For absolute confidence in structural assignments, especially for more complex molecules, 2D NMR techniques are invaluable.[2]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, a cross-peak would be observed between H-6 and H-7, confirming their ortho relationship. A weaker cross-peak might also be seen between H-2 and H-3.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for definitively assigning carbon signals based on their known proton assignments. For example, the proton signal at ~4.80 ppm (H-8) will show a correlation to the carbon signal at ~65.0 ppm (C-8).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular skeleton. For instance, the benzylic protons (H-8) would show correlations to C-5, C-4, and C-6, confirming the position of the methanol group on the ring.
Figure 3: Conceptual diagram of a ¹H-¹H COSY correlation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable fingerprint for the structure of this compound. By understanding the underlying principles of chemical shifts, spin-spin coupling, and by employing a rigorous experimental methodology, researchers can confidently characterize this important heterocyclic compound. The integration of 1D and 2D NMR techniques offers a complete and robust system for structural elucidation, forming the bedrock of chemical analysis in research and development.
References
- Technical Support Center: Spectroscopic Analysis of Benzofurans - Benchchem.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019-04-18).
- (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 - Matrix Fine Chemicals.
- Benzofuran(271-89-6) 1H NMR spectrum - ChemicalBook.
- NMR - Interpretation - Chemistry LibreTexts. (2023-01-29).
- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018-04-02).
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025-05-29).
- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide - MDPI.
Sources
An In-depth Technical Guide to the Spectroscopic Analysis of 1-Benzofuran-5-ylmethanol
Introduction: The Significance of 1-Benzofuran-5-ylmethanol in Modern Drug Discovery
This compound, a key heterocyclic compound, represents a significant scaffold in medicinal chemistry and drug development. The benzofuran nucleus is a recurring motif in a multitude of biologically active molecules, exhibiting a wide range of pharmacological properties. The structural characterization of such molecules is a cornerstone of synthetic chemistry and drug development, ensuring the identity and purity of synthesized compounds. Among the arsenal of analytical techniques available, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) stand out as indispensable tools for the unambiguous elucidation of molecular structures.
This technical guide provides a comprehensive analysis of this compound using IR and MS techniques. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices and interpretation of the spectral data.
Infrared (IR) Spectroscopic Analysis: Unveiling the Functional Group Landscape
Infrared spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a molecular fingerprint, revealing the presence of specific functional groups. For a novel molecule like this compound, IR spectroscopy serves as a rapid and non-destructive first-pass analysis to confirm the presence of key structural features.
Predicted Infrared Spectrum of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale |
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding between the alcohol moieties. |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak | Characteristic of C-H bonds on the benzene and furan rings.[1][2] |
| Methylene (-CH₂-) | C-H Stretch | 2950-2850 | Medium | Asymmetric and symmetric stretching of the methylene group attached to the benzofuran ring. |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Strong (multiple bands) | Skeletal vibrations of the fused aromatic ring system.[1][2] |
| Alcohol (-CH₂OH) | C-O Stretch | ~1050 | Strong | Characteristic of a primary alcohol.[3] |
| Benzofuran Ring | C-O-C Stretch | 1250-1180 | Strong | Asymmetric stretching of the ether linkage within the furan ring. |
| Aromatic Ring | C-H Out-of-Plane Bend | 900-675 | Strong | The substitution pattern on the benzene ring influences the exact position of these bands. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a versatile sampling technique for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.[4][5]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is crucial for reproducible results.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to generate the spectrum. The background spectrum is then subtracted to yield the final absorbance or transmittance spectrum of the sample.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.
Mass Spectrometry Analysis: Deciphering the Molecular Blueprint
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner.[4][6] This fragmentation pattern provides a detailed structural fingerprint of the molecule.
Predicted Mass Spectrum and Fragmentation of this compound
The molecular weight of this compound (C₉H₈O₂) is 148.16 g/mol . The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 148, followed by a series of fragment ions. The fragmentation pattern can be predicted by considering the stability of the resulting ions, with pathways that lead to resonance-stabilized cations being particularly favored. The fragmentation is anticipated to share similarities with that of benzyl alcohol.[7][8]
| m/z | Proposed Fragment Ion | Formula | Proposed Loss | Rationale |
| 148 | [C₉H₈O₂]⁺˙ | C₉H₈O₂ | - | Molecular Ion (M⁺˙) |
| 147 | [C₉H₇O₂]⁺ | C₉H₇O₂ | H˙ | Loss of a hydrogen radical from the methylene group, forming a stable oxonium ion. |
| 119 | [C₈H₇O]⁺ | C₈H₇O | CHO˙ | Loss of a formyl radical, a common fragmentation pathway for aromatic aldehydes and related compounds. |
| 118 | [C₈H₆O]⁺˙ | C₈H₆O | CH₂O | Loss of formaldehyde, a characteristic fragmentation of benzylic alcohols. |
| 91 | [C₇H₇]⁺ | C₇H₇ | C₂HO₂˙ | Formation of the stable tropylium ion. |
| 89 | [C₇H₅O]⁺ | C₇H₅O | C₂H₃O˙ | Further fragmentation of the benzofuran ring system. |
Experimental Protocol: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural identification of the eluted compounds.[1][9]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System Parameters:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid volatilization. A split injection mode is often used to prevent column overloading.
-
GC Column: A non-polar capillary column (e.g., HP-5MS) is typically used for the separation of aromatic compounds.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: The mass range is set to scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 200).
-
-
Data Acquisition and Analysis: The data system acquires and stores the mass spectrum for each point in the chromatogram. The mass spectrum of the peak corresponding to this compound can then be extracted and analyzed.
Conclusion: A Synergistic Approach to Structural Elucidation
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and comprehensive framework for the structural characterization of this compound. IR spectroscopy offers a rapid confirmation of the key functional groups, while mass spectrometry provides detailed information about the molecular weight and the intricate fragmentation patterns that are unique to the molecule's structure. This synergistic approach, grounded in a thorough understanding of the underlying principles and meticulous experimental execution, is fundamental to advancing research in drug discovery and development where the unambiguous identification of molecular entities is paramount.
References
- Prezi. (2025, September 24). IR Spectra of Alcohols.
- Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
- Wikipedia. (2023, November 29). Electron ionization.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- 4406 GC-MS procedure and background.docx. (n.d.).
- NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). C9H12 infrared spectrum of 1,3,5-trimethylbenzene.
- Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.
Sources
- 1. agilent.com [agilent.com]
- 2. Benzofuran [webbook.nist.gov]
- 3. Benzofuran [webbook.nist.gov]
- 4. agilent.com [agilent.com]
- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tdi-bi.com [tdi-bi.com]
An In-depth Technical Guide to the Solubility of 1-Benzofuran-5-ylmethanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Benzofuran-5-ylmethanol, a key intermediate in pharmaceutical research and organic synthesis. In the absence of extensive published quantitative solubility data, this document offers a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. The guide synthesizes foundational chemical principles with practical, field-proven experimental methodologies. We explore the molecular structure's influence on solubility, provide a predicted solubility profile across a range of common organic solvents, and detail robust protocols for both thermodynamic and high-throughput solubility determination.
Introduction: The Significance of Solubility in a Research Context
This compound (CAS No: 31823-05-9, Molecular Formula: C₉H₈O₂) is a heterocyclic compound featuring a benzofuran core with a hydroxymethyl substituent.[1][2] Its structural motifs are prevalent in numerous biologically active molecules and natural products, making it a valuable building block in medicinal chemistry.[3][4] Understanding its solubility is not a trivial pursuit; it is a critical parameter that dictates reaction conditions, purification strategies (crystallization), formulation development, and the design of biological assays.[5] Poorly characterized solubility can lead to failed experiments, inaccurate biological data, and significant delays in research and development pipelines.[5]
This guide addresses the practical need for a reliable understanding of this compound's behavior in various organic media. We will first delve into the theoretical principles governing its solubility, then present a qualitative, predictive solubility map, and finally, provide detailed, actionable protocols for its empirical determination.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the enthalpy of mixing.[6][7] A solution is favorably formed when the energy required to break solute-solute and solvent-solvent interactions is balanced by the energy released from forming new solute-solvent interactions. The molecular structure of this compound provides clear indicators of its expected solubility behavior.
Key Structural Features Influencing Solubility:
-
The Benzofuran Ring System: This fused aromatic heterocyclic system is predominantly nonpolar and lipophilic. It will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol functional group is highly polar.[8] It is capable of acting as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This feature will drive solubility in polar, protic solvents.
The molecule, therefore, possesses a dual nature: a larger, nonpolar aromatic core and a small, highly polar functional group. Its overall solubility in a given solvent will depend on the solvent's ability to effectively solvate one or both of these regions.
Solvent Classification and Predicted Interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding with the hydroxymethyl group.[8] The relatively small nonpolar backbone of this compound is unlikely to overcome these strong, favorable interactions. Therefore, high solubility is predicted in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have high dipole moments and can act as hydrogen bond acceptors.[9][10] They will interact strongly with the hydroxyl group. Solvents like DMSO and DMF are known for their ability to dissolve a wide range of organic compounds and are expected to be excellent solvents for this molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. While they can interact with the benzofuran ring, they cannot effectively solvate the highly polar hydroxymethyl group. Consequently, solubility is expected to be low in these solvents.
Predicted Solubility Profile
Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of this compound at ambient temperature. It is crucial to recognize that this is a predictive guide; empirical verification is essential for any critical application.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Very High | Strong hydrogen bonding interactions with the hydroxyl group.[8] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate | High to Very High | Strong dipole-dipole interactions and hydrogen bond acceptance.[9][10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Moderate polarity allows for favorable interaction with the overall molecule. |
| Aromatic | Toluene, Benzene | Low to Moderate | Can interact with the benzofuran ring, but poor solvation of the hydroxyl group. |
| Nonpolar Aliphatic | n-Hexane, Heptane, Cyclohexane | Very Low / Insoluble | Lacks the polarity to effectively solvate the polar hydroxyl group. |
| Aqueous | Water | Insoluble | The nonpolar benzofuran ring dominates, making the molecule hydrophobic overall.[11] |
Experimental Determination of Solubility: Protocols and Methodologies
For any research or development application, the predicted solubility must be confirmed experimentally. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[12] For faster, earlier-stage assessments, various high-throughput kinetic solubility assays are employed.
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the equilibrium concentration of a solute in a solvent at a specific temperature after a prolonged incubation period, ensuring the solution is saturated.
Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at equilibrium.
Materials:
-
This compound (solid)[12]
-
Solvent of interest (e.g., Ethyl Acetate)
-
Scintillation vials or screw-cap flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[12]
-
Solvent Addition: Add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24 to 48 hours.[13]
-
Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for at least one hour to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Prepare a series of accurate dilutions of the filtered saturate using the same solvent.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. A calibration curve prepared from known concentrations of this compound is required to determine the concentration in the saturated solution.[14]
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) from the concentration of the saturated solution, accounting for any dilutions made.
Diagram: Shake-Flask Experimental Workflow
Caption: Workflow for thermodynamic solubility determination.
Protocol 2: High-Throughput Kinetic Solubility Screening
This method is faster and consumes less material, making it ideal for early-stage discovery when comparing solubility across many solvents. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates in the test solvent.
Objective: To rapidly assess the kinetic solubility of this compound in a panel of organic solvents.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 20 mM).
-
Panel of organic solvents.
-
96-well microplates.
-
Automated liquid handler (optional but recommended).
-
Plate shaker.
-
Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy.[15]
Step-by-Step Methodology:
-
Plate Preparation: Dispense the panel of organic solvents into the wells of a 96-well plate.
-
Compound Addition: Add small, increasing volumes of the concentrated DMSO stock solution of this compound to the wells. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effect.[16]
-
Incubation: Seal the plate and shake for a set period (e.g., 1-2 hours) at a constant temperature.[13]
-
Precipitation Detection: Measure the turbidity (light scattering) in each well using a nephelometer. The point at which a significant increase in scattering is observed indicates precipitation and defines the kinetic solubility limit.
-
Alternative Detection (UV-Vis): Alternatively, after incubation, the plates can be filtered (using a 96-well filter plate) and the concentration of the compound remaining in the filtrate can be measured by UV-Vis spectroscopy.[9]
Diagram: High-Throughput Screening Logic
Caption: Logical flow for kinetic solubility screening.
Conclusion and Best Practices
While published quantitative data for the solubility of this compound in organic solvents is scarce, a robust understanding can be built from first principles and confirmed with reliable experimental methods. Its amphiphilic nature—a polar alcohol group on a nonpolar aromatic scaffold—suggests high solubility in polar protic and aprotic solvents like alcohols, DMSO, and DMF, with progressively lower solubility in less polar media like chlorinated solvents, and very poor solubility in nonpolar hydrocarbons.
For any scientist or researcher, it is imperative to move from prediction to practice. The shake-flask method remains the definitive standard for determining thermodynamic solubility for critical applications like crystallization. For rapid screening and solvent selection, high-throughput kinetic assays provide invaluable, material-sparing insights. By applying the principles and protocols outlined in this guide, professionals in drug discovery and chemical development can confidently handle, manipulate, and apply this compound in their work.
References
- Murdock, K. C., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Hosseini, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics.
- Alhadab, A., et al. (2020). How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone.
- Van der Maelen, C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- PubChem. (n.d.). Benzofuran.
- PubChem. (n.d.). 1-Benzofuran-2-Ylmethanol.
- Sławiński, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
- Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV.
- The Good Scents Company. (n.d.). 1-benzofuran.
- Purdue University. (n.d.). Alcohols and Ethers.
- meriSTEM. (2020). Alcohols: solubility and solvent polarity. YouTube.
- IUPAC. (1994). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS.
- Matrix Fine Chemicals. (n.d.). (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
- Wang, S., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
- Sunway Pharm Ltd. (n.d.). This compound.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.
- Wikipedia. (n.d.). Dimethylformamide.
- De-Gruyter, S., et al. (2022). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Angewandte Chemie International Edition.
- ResearchGate. (n.d.). Solubility comparison in ethyl acetate.
Sources
- 1. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 [matrix-fine-chemicals.com]
- 2. This compound - CAS:31823-05-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Alcohols and Ethers [chemed.chem.purdue.edu]
- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. fishersci.com [fishersci.com]
- 12. This compound CAS#: 31823-05-9 [m.chemicalbook.com]
- 13. m.youtube.com [m.youtube.com]
- 14. selleckchem.com [selleckchem.com]
- 15. americanelements.com [americanelements.com]
- 16. Buy Online CAS Number 31823-05-9 - TRC - this compound | LGC Standards [lgcstandards.com]
A Technical Guide to the Natural Occurrence, Isolation, and Bioactivity of Benzofuran-5-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of naturally occurring and synthetic molecules with significant therapeutic potential. Within this broad class of compounds, derivatives of benzofuran-5-ylmethanol represent a structurally distinct and biologically active subgroup. This technical guide provides an in-depth exploration of the natural occurrence of these derivatives, with a particular focus on dihydrobenzofuran neolignans isolated from medicinal plants. We will delve into the intricate methodologies for their isolation and purification, detailed spectroscopic analysis for structural elucidation, and a comprehensive overview of their promising neuroprotective and anti-inflammatory activities. The underlying mechanisms of action, including the modulation of key signaling pathways such as Nrf2/HO-1 and NF-κB, will be a central focus. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, providing both foundational knowledge and practical insights to accelerate research and development in this exciting field.
Introduction: The Significance of the Benzofuran Core in Natural Products
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the architecture of numerous biologically active natural products.[1] This structural motif is particularly prevalent in higher plants, including families such as Asteraceae, Rutaceae, Moraceae, and Fabaceae.[2] The inherent chemical properties of the benzofuran ring system, coupled with a diverse array of possible substitutions, give rise to a wide spectrum of pharmacological activities.[3] Natural benzofuran derivatives have been shown to possess anti-tumor, antibacterial, antioxidant, and anti-inflammatory properties, making them attractive starting points for drug discovery programs.[4]
This guide will specifically focus on a unique subclass: benzofuran-5-ylmethanol derivatives . These compounds are characterized by a hydroxymethyl group attached to the 5-position of the benzofuran nucleus. While the core benzofuran structure is achiral, the substituents, particularly in dihydrobenzofuran neolignans, often introduce chirality, leading to stereoisomers with potentially distinct biological activities.
Natural Sources and Key Examples of Benzofuran-5-ylmethanol Derivatives
A significant number of naturally occurring benzofuran-5-ylmethanol derivatives are classified as neolignans, which are dimers of phenylpropanoid units. These are particularly abundant in certain medicinal plants.
Dihydrobenzofuran Neolignans from Crataegus pinnatifida (Hawthorn)
The fruit of Crataegus pinnatifida, commonly known as Chinese hawthorn, is a rich source of bioactive compounds, including a variety of dihydrobenzofuran neolignans.[5] These compounds often feature a hydroxymethyl group as part of a more complex substituent at the 5-position of the dihydrobenzofuran ring system.
A notable example is (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-carbaldehyde . This compound, along with its stereoisomers, has been isolated from hawthorn and has demonstrated significant neuroprotective effects.[2][6]
Anti-inflammatory Benzofurans from Dorstenia barnimiana
Plants of the genus Dorstenia are known to produce a variety of phenolic compounds, including benzofuran derivatives with anti-inflammatory properties. One such compound is Balanophonin , a neolignan that has been isolated from Dorstenia barnimiana. While not a direct benzofuran-5-ylmethanol derivative in the strictest sense, its structure and bioactivity are highly relevant. Balanophonin has been shown to exert anti-inflammatory effects, providing a rationale for the traditional use of these plants in treating inflammatory conditions.
Methodologies for Isolation and Structural Elucidation
The successful isolation and characterization of benzofuran-5-ylmethanol derivatives from natural sources require a systematic and multi-step approach. The causality behind each step is crucial for obtaining pure compounds for biological evaluation and structural analysis.
Extraction and Fractionation Workflow
The initial step involves the extraction of the plant material with a suitable solvent, typically methanol or ethanol, to obtain a crude extract containing a complex mixture of compounds. This is followed by a systematic fractionation process to separate compounds based on their polarity.
Experimental Protocol: Extraction and Fractionation of Dihydrobenzofuran Neolignans from Crataegus pinnatifida
-
Extraction: Air-dried and powdered fruits of C. pinnatifida (10 kg) are refluxed with 95% ethanol (3 x 50 L). The combined extracts are then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is often enriched with neolignans.
-
Initial Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
Spectroscopic Characterization
The unambiguous identification of the isolated compounds relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon skeleton and the placement of functional groups. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing connectivity within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Fragmentation patterns observed in MS/MS experiments can offer valuable clues about the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.
-
Circular Dichroism (CD) Spectroscopy: For chiral molecules, electronic circular dichroism (ECD) is a powerful tool for determining the absolute configuration by comparing experimental spectra with quantum chemically calculated spectra.
Table 1: Representative ¹H and ¹³C NMR Data for a Dihydrobenzofuran Neolignan
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 2 | 5.05 (d, J=6.5 Hz) | 88.5 | H-2 to C-7, C-1', C-6' |
| 3 | 3.60 (m) | 54.2 | H-3 to C-4, C-9 |
| 5 | - | 130.1 | - |
| 5-CH₂OH | 4.60 (s) | 64.8 | H-5-CH₂OH to C-4, C-5, C-6 |
| 7 | - | 148.9 | - |
| 1' | - | 132.5 | - |
| 2' | 6.95 (d, J=1.8 Hz) | 110.2 | H-2' to C-4', C-6' |
| 3' | - | 147.8 | - |
| 4' | - | 146.5 | - |
| 5' | 6.80 (d, J=8.2 Hz) | 115.4 | H-5' to C-1', C-3' |
| 6' | 6.85 (dd, J=8.2, 1.8 Hz) | 119.5 | H-6' to C-2', C-4' |
| 7-OCH₃ | 3.85 (s) | 56.3 | H-7-OCH₃ to C-7 |
Note: Data is representative and may vary for specific derivatives.
Biological Activities and Mechanisms of Action
Naturally occurring benzofuran-5-ylmethanol derivatives have garnered significant attention for their potent neuroprotective and anti-inflammatory activities.
Neuroprotective Effects
Dihydrobenzofuran neolignans isolated from Crataegus pinnatifida have demonstrated significant neuroprotective effects in various in vitro models of neuronal injury.[6]
Mechanism of Neuroprotection:
The neuroprotective mechanism of these compounds is multifaceted and involves the modulation of key cellular signaling pathways.[7]
-
Nrf2/HO-1 Pathway Activation: These neolignans can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[8] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress-induced neuronal damage.[8]
-
Anti-apoptotic Effects: They have been shown to preserve the levels of the anti-apoptotic protein Bcl-2, thereby inhibiting the apoptotic cascade and promoting neuronal survival.[8]
Anti-inflammatory Activity
Benzofuran derivatives, including those from Dorstenia species, have been shown to possess anti-inflammatory properties.[3]
Mechanism of Anti-inflammatory Action:
The primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[9][10]
-
NF-κB Inhibition: In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Benzofuran derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[10]
Experimental Protocol: Western Blot Analysis of Nrf2 and NF-κB Pathway Proteins
-
Cell Culture and Treatment: Culture appropriate cell lines (e.g., HT22 neuronal cells for neuroprotection studies, RAW 264.7 macrophages for inflammation studies). Treat the cells with the isolated benzofuran derivative at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in the Nrf2 (Nrf2, HO-1) or NF-κB (p-p65, IκBα) pathways.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence detection system.
Conclusion and Future Perspectives
Naturally occurring benzofuran-5-ylmethanol derivatives, particularly the dihydrobenzofuran neolignans, represent a promising class of compounds with significant therapeutic potential. Their demonstrated neuroprotective and anti-inflammatory activities, coupled with well-defined mechanisms of action, make them attractive candidates for further preclinical and clinical development.
Future research should focus on:
-
Discovery of Novel Derivatives: Exploration of a wider range of plant species to identify new and more potent benzofuran-5-ylmethanol derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic potential of these compounds in animal models of neurodegenerative and inflammatory diseases.
This technical guide provides a solid foundation for researchers to delve into the fascinating world of benzofuran-5-ylmethanol derivatives, from their natural sources to their therapeutic applications.
References
- ACS Publications. (2015). Neolignans from Aristolochia fordiana Prevent Oxidative Stress-Induced Neuronal Death through Maintaining the Nrf2/HO-1 Pathway in HT22 Cells.
- MDPI. (n.d.). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. [Link]
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Taylor & Francis Online. (2022). New benzofuran neolignans with neuroprotective activity from Phyllanthodendron breynioides.
- ScienceDirect. (2020). Dihydrobenzofuran neolignans: An overview of their chemistry And biological activities. [Link]
- MDPI. (n.d.).
- PubMed. (2014).
- PubMed. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
- PubMed. (2019).
- PubMed. (n.d.).
- The Royal Society of Chemistry. (n.d.). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. [Link]
- PubMed. (2019).
Sources
- 1. Phenylpropanoid and dibenzofuran derivatives from Crataegus pinnatifida with antiproliferative activities on hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Crataegus pinnatifida: chemical constituents, pharmacology, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral resolution and neuroprotective activities of enantiomeric dihydrobenzofuran neolignans from the fruit of Crataegus pinnatifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Benzofuran-5-ylmethanol: Synthesis, Reactivity, and Applications
This guide provides an in-depth exploration of 1-Benzofuran-5-ylmethanol, a versatile heterocyclic building block. We will delve into its synthesis from common starting materials, discuss its characteristic reactivity, and highlight its role as a key intermediate in the development of potent therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the benzofuran scaffold.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran ring system, consisting of a furan ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this heterocycle are found in numerous natural products and synthetic compounds that exhibit a vast spectrum of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[3][4][5][6][7] The structural rigidity and electron-rich nature of the benzofuran core make it an ideal framework for designing molecules that can effectively interact with various biological targets. This compound, in particular, serves as a crucial synthetic intermediate, offering a reactive hydroxyl group appended to the stable aromatic core, enabling a wide range of chemical modifications for structure-activity relationship (SAR) studies.[8]
Physicochemical and Structural Properties
This compound is a stable, solid compound at room temperature. Its core properties are summarized below, providing essential data for reaction planning and material handling.
| Property | Value | Reference(s) |
| CAS Number | 31823-05-9 | [9] |
| Molecular Formula | C₉H₈O₂ | [9] |
| Molecular Weight | 148.16 g/mol | [9] |
| IUPAC Name | (1-Benzofuran-5-yl)methanol | |
| SMILES | OCc1ccc2occc2c1 | |
| Melting Point | 35-36 °C | |
| Boiling Point | 273.3 ± 15.0 °C (Predicted) |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via a two-step sequence starting from a commercially available precursor. This pathway involves the formation of an aldehyde intermediate followed by its selective reduction.
Step 1: Synthesis of 1-Benzofuran-5-carbaldehyde
The first step involves a Grignard reaction to introduce a formyl group onto the benzofuran ring. This classic organometallic approach is highly reliable for forming carbon-carbon bonds on aromatic systems.
Causality: The choice of a Grignard reaction is strategic. The carbon-bromine bond at the 5-position is readily converted into a nucleophilic organomagnesium species. This "umpolung" or reversal of polarity allows the aromatic ring to attack the electrophilic carbon of dimethylformamide (DMF), which serves as a formyl group equivalent after acidic workup.
Experimental Protocol: [9]
-
Initiation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (0.92 g, 38 mmol) and a crystal of iodine in dry tetrahydrofuran (THF, 2.5 mL).
-
Grignard Formation: Add a small portion of 5-bromo-1-benzofuran (0.5 g) to initiate the reaction, evidenced by the disappearance of the iodine color. Then, add the remaining 5-bromo-1-benzofuran (4.5 g, total 25.4 mmol) dissolved in dry THF (25 mL) dropwise while maintaining a gentle reflux. Continue refluxing for 2 hours after the addition is complete.
-
Formylation: Cool the reaction mixture to -40 °C using an appropriate cooling bath. Add dry DMF (3.6 g, 49 mmol) dropwise, ensuring the temperature does not rise significantly. Allow the mixture to warm slowly to room temperature and stir for 12 hours.
-
Workup and Purification: Cool the mixture to 0 °C and acidify to pH 2 with 3N HCl. Extract the aqueous layer with ethyl acetate (2 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield 1-benzofuran-5-carbaldehyde.
Step 2: Reduction to this compound
The intermediate aldehyde is selectively reduced to the primary alcohol.
Causality: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that exhibits excellent chemoselectivity for aldehydes and ketones over the less reactive aromatic benzofuran system. This prevents unwanted side reactions and ensures a high yield of the target alcohol under safe, standard laboratory conditions.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1-benzofuran-5-carbaldehyde (1.0 g, 6.84 mmol) in methanol (20 mL).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.39 g, 10.3 mmol) portion-wise over 15 minutes, monitoring for gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup and Purification: Quench the reaction by slowly adding water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Spectroscopic Characterization Profile
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. Below are the expected spectroscopic signatures for this compound.
| Spectroscopy | Expected Features |
| ¹H NMR | δ ~7.7-7.8 (s, 1H, Ar-H4), δ ~7.6 (d, 1H, Furan-H2), δ ~7.5 (d, 1H, Ar-H7), δ ~7.3 (d, 1H, Ar-H6), δ ~6.7 (d, 1H, Furan-H3), δ ~4.8 (s, 2H, -CH₂OH), δ ~1.5-2.0 (br s, 1H, -OH). |
| ¹³C NMR | δ ~155 (Ar-C7a), δ ~145 (Furan-C2), δ ~135 (Ar-C5), δ ~128 (Ar-C3a), δ ~125 (Ar-C6), δ ~121 (Ar-C4), δ ~112 (Ar-C7), δ ~107 (Furan-C3), δ ~65 (-CH₂OH). |
| IR (Infrared) | ~3350 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2920 cm⁻¹ (aliphatic C-H stretch), ~1600 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch). |
Chemical Reactivity and Synthetic Potential
This compound is a bifunctional molecule, with reactivity centered at the hydroxymethyl group and the benzofuran nucleus. This dual reactivity makes it a powerful synthon for creating diverse molecular libraries.
-
Reactions of the Hydroxymethyl Group: The primary alcohol is the most accessible functional group. It can be easily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidation yields the carboxylic acid. The alcohol readily undergoes esterification with acyl chlorides or carboxylic acids and etherification, typically via the Williamson ether synthesis.
-
Reactions of the Benzofuran Ring: The benzofuran nucleus is electron-rich and susceptible to electrophilic aromatic substitution.[4] While the furan ring is generally more reactive than the benzene ring, the directing effects of the fused system can lead to substitution on the benzene portion, typically at positions C4 or C7.
Applications in Drug Discovery
The true value of this compound is realized in its application as a scaffold for potent, biologically active molecules. Derivatives have shown significant promise as anticancer agents, particularly as inhibitors of critical cellular processes like tubulin polymerization and protein kinase signaling.[10][11]
Case Study: Benzofuran-Based Tubulin Polymerization Inhibitors
A novel class of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives has been identified as highly potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[11] The synthesis of these compounds involves intermediates structurally analogous to this compound. One of the most active compounds in the series, 4t , demonstrated exceptional cytotoxic activity against a panel of human cancer cell lines at nanomolar concentrations.
| Compound | Target/Assay | Cell Line | IC₅₀ Value | Reference |
| Compound 4t | Tubulin Polymerization | (Biochemical Assay) | 0.43 µM | [11] |
| Cytotoxicity | MCF-7 (Breast) | 1.2 nM | [11] | |
| Cytotoxicity | HT-29 (Colon) | 6.3 nM | [11] | |
| Compound 11f | Farnesyltransferase | (Enzyme Inhibition) | 1.1 nM | [12] |
| Compound 12c | Casein Kinase 2 (CK2) | (Enzyme Inhibition) | 5.8 nM | [2][13] |
| Compound 8c | Cytotoxicity | A549 (Lung) | 0.12 µM | [14] |
| Compound 8d | Cytotoxicity | A549 (Lung) | 0.43 µM | [14] |
These results underscore the power of the benzofuran scaffold. The ability to systematically modify the core structure, a process facilitated by intermediates like this compound, allows for the fine-tuning of potency and selectivity against specific cancer targets. The methoxy group at the 6-position, for instance, was found to be crucial for the high activity of the tubulin inhibitors, highlighting the importance of precise structural modifications.[11]
Conclusion
This compound is more than a simple chemical; it is a key enabling tool for innovation in medicinal chemistry. Its straightforward and high-yielding synthesis provides reliable access to a versatile building block. The compound's distinct points of reactivity—the primary alcohol and the aromatic core—allow for the systematic development of novel derivatives. As demonstrated by its role in the lineage of potent anticancer agents, this compound provides a validated and powerful platform for the discovery of next-generation therapeutics. Researchers equipped with the knowledge of its synthesis, reactivity, and application are well-positioned to unlock new pharmacological possibilities.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Gouda, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(1), 1-15.
- Wang, D., Wang, H., & Liu, A. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Gouda, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Emerson, O. H., & Bickoff, E. M. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280. Washington, DC: U.S. Patent and Trademark Office.
- Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., ... & Hamel, E. (2014). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(19), 5343-5357.
- End, D. W., So, S., & Buss, A. D. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753-1757.
- Chen, Y., Chen, J., Wu, J., Zhang, C., & Li, J. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(1), 1-15.
- Khanam, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. European Journal of Medicinal Chemistry, 97, 483-504.
- Brehmer, D., Engel, M., & Noll, B. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science.
- Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2024). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Journal of Heterocyclic Chemistry.
- McKerrecher, D., & Rayner, J. W. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof. U.S. Patent No. 7,709,505 B2. Washington, DC: U.S. Patent and Trademark Office.
- Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Gazzar, A. R. B. A. (2013). Benzofuran derivatives: A patent review. Expert Opinion on Therapeutic Patents, 23(8), 999-1017.
- McKerrecher, D., & Rayner, J. W. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof. U.S. Patent No. 7,709,505 B2. Washington, DC: U.S. Patent and Trademark Office.
- Yadav, M., Singh, R., & Kumar, A. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
- Sarsam, S. M., & Patel, P. D. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1255-1268.
- Brehmer, D., Engel, M., & Noll, B. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science.
- Shinde, S. A., & Thorat, B. N. (2025). Synthesis, characterization, molecular docking of some novel Benzofuran Chalcone Derivative and there Evaluation of invitro A. International Journal of Novel Research and Development, 10(8), 162-171.
- Kumar, A., & Singh, R. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences, 6(9), 183-188.
- Kumar, A., & Rawat, D. S. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(1), 1-14.
- Kumar, A., & Rawat, D. S. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. RSC Advances, 6, 1-14.
- Kumar, A., & Singh, R. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(5), 280-286.
- AstraZeneca. (2008). Patent Application Publication No. US 2008/0280875 A1.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of 1-Benzofuran-5-ylmethanol
This guide provides a comprehensive overview of 1-Benzofuran-5-ylmethanol, a key intermediate in pharmaceutical research and development. Tailored for researchers, scientists, and drug development professionals, this document outlines the compound's properties, safety protocols, and handling procedures, ensuring its effective and safe utilization in the laboratory.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzofuran core with a hydroxymethyl substituent. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in a wide range of biologically active molecules.[1][2][3] Its utility as a building block stems from the reactive hydroxyl group, which allows for further chemical modifications and the synthesis of more complex derivatives. Understanding the fundamental properties of this compound is the first step toward its safe and effective use.
1.1. Chemical Identity and Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and for predicting its behavior in various experimental conditions.
| Property | Value | Source |
| CAS Number | 31823-05-9 | [4][5][6] |
| Molecular Formula | C9H8O2 | [4][5][6] |
| Molecular Weight | 148.16 g/mol | [4][5][7] |
| Appearance | Light yellow, low melting solid | [4] |
| Melting Point | 35 - 36 °C (95 - 96.8 °F) | [4][8] |
| Boiling Point | 90 - 93 °C (194 - 199.4 °F) @ 0.2 mmHg | [4] |
| Solubility | Insoluble in water | [4] |
| pKa (Predicted) | 14.24 ± 0.10 | [8] |
1.2. Significance in Research and Drug Development
The benzofuran nucleus is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][9][10] this compound serves as a versatile starting material for the synthesis of these derivatives. The primary alcohol functionality provides a reactive handle for introducing various functional groups and building more complex molecular architectures, making it an invaluable tool for medicinal chemists exploring structure-activity relationships.
Hazard Identification and Risk Assessment
While some safety data sheets indicate that this compound is not classified as hazardous under US OSHA Hazard Communication Standard 2024, another source suggests it causes serious eye irritation.[4][11] A thorough investigation of its toxicological properties has not been fully conducted.[4][11] Therefore, it is imperative to handle this compound with care, assuming it may have uncharacterized hazards.
2.1. GHS Classification and Pictograms
Based on available data, there can be conflicting GHS classifications. One source indicates no pictogram is required, while another suggests the "Irritant" pictogram (GHS07) is applicable due to the risk of serious eye irritation.[4][7][11]
Given the discrepancies, a cautious approach is warranted. Researchers should handle this compound as if it is an eye irritant and potentially harmful through other routes of exposure until more comprehensive toxicological data becomes available.
2.2. Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[4][11] Data on acute and chronic effects are limited. It is not expected to be a route of exposure through inhalation or skin contact under normal handling conditions, but direct contact should be avoided.[4] No known carcinogenic or reproductive toxicity effects have been reported, but this is based on a lack of data rather than conclusive evidence of safety.[11]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with any chemical, including those with incomplete hazard profiles. The following guidelines are based on best practices in a laboratory setting.
3.1. Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a barrier between the researcher and the chemical, preventing accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, which is the most clearly identified hazard.[4][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[11]
-
Body Protection: A lab coat should be worn to protect against skin contact.
-
Respiratory Protection: While not typically required under normal use with adequate ventilation, a NIOSH-approved respirator with a particle filter may be necessary if there is a risk of generating dust or aerosols.[4][11]
3.2. Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to hazardous substances.
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]
-
Ventilation: The laboratory should have adequate general ventilation.
3.3. Step-by-Step Handling Procedure
This self-validating protocol ensures that each step is designed to minimize risk.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to avoid reaching in and out.
-
Dispensing: As this compound is a low-melting solid, it can be handled as a solid or gently warmed to a liquid for easier transfer.[4] If handling as a solid, avoid creating dust.[4] If warming, use a water bath and avoid open flames.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[11]
3.4. Storage and Disposal Guidelines
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11] Some sources recommend storage in a freezer at -20°C.[8][12] Keep away from strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[4][11] Unused material should be treated as chemical waste.
Accidental Release and First Aid Measures
In the event of an accident, a swift and appropriate response is critical.
4.1. Spill Response Protocol
The following workflow outlines the steps to take in the event of a spill.
Caption: Workflow for responding to a chemical spill.
For a small spill of this compound, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[4][11]
4.2. First Aid Procedures
Immediate and correct first aid can significantly mitigate the effects of accidental exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur.[4][11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[11]
Synthesis and Reactivity
A foundational understanding of the synthesis and reactivity of this compound is essential for its application in the development of new chemical entities.
5.1. Common Synthetic Routes
The synthesis of benzofuran derivatives can be achieved through various methods. One common approach involves the reaction of phenols with α-haloketones.[13] Other methods include palladium-catalyzed reactions and cycloisomerization of appropriately substituted precursors.[14] The specific synthesis of this compound would likely involve a multi-step process starting from a commercially available benzofuran or a substituted phenol.
5.2. Key Reactions and Stability Considerations
The primary alcohol of this compound is the main site of reactivity, allowing for a variety of transformations.
-
Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, which are common modifications in drug design to alter properties like solubility and bioavailability.
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for functionalization.
-
Stability: The compound is stable under normal conditions.[4] However, it is incompatible with strong oxidizing agents.[4] Hazardous decomposition products include carbon monoxide and carbon dioxide upon combustion.[4]
Experimental Workflow: A Case Study
To illustrate the practical application of this compound, a representative experimental workflow for its esterification is provided below.
6.1. Example: Esterification of this compound
This workflow demonstrates a common synthetic transformation and highlights the necessary in-process controls.
Caption: A typical workflow for the esterification of this compound.
6.2. Step-by-Step Experimental Protocol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base such as triethylamine or pyridine (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
6.3. In-process Controls and Validation
-
TLC: Regularly monitor the reaction to determine the point of completion and to check for the formation of byproducts.
-
Spectroscopic Analysis: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
References
- MSDS of this compound. (2014, July 2). Capot Chemical Co., Ltd. [Link]
- 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263 - PubChem. (n.d.). PubChem. [Link]
- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023, September 7). EAS Publisher. [Link]
- (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9. (n.d.).
- (PDF) Reactivity of Benzofuran Derivatives. (2025, December 23).
- Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. [Link]
- Natural source, bioactivity and synthesis of benzofuran deriv
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Furan Acute Exposure Guideline Levels. (n.d.). NCBI - NIH. [Link]
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.).
- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019, June 11). MDPI. [Link]
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. [Link]
Sources
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 6. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 [matrix-fine-chemicals.com]
- 7. 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 31823-05-9 [m.chemicalbook.com]
- 9. easpublisher.com [easpublisher.com]
- 10. scienceopen.com [scienceopen.com]
- 11. capotchem.cn [capotchem.cn]
- 12. 31823-05-9|Benzofuran-5-ylmethanol|BLD Pharm [bldpharm.com]
- 13. mdpi.com [mdpi.com]
- 14. Benzofuran synthesis [organic-chemistry.org]
A Technical Guide to the Preliminary Biological Screening of 1-Benzofuran-5-ylmethanol
Abstract
The benzofuran scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, forming the core of numerous natural products and synthetic pharmaceutical agents.[1][2][3] Derivatives have demonstrated compelling anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, among others.[4][5][6] This guide presents a systematic, multi-tiered framework for the preliminary biological evaluation of 1-Benzofuran-5-ylmethanol (CAS No. 31823-05-9), a specific derivative with untapped potential. We provide a logical cascade of in vitro and in vivo assays, moving from broad-spectrum screening to more focused mechanistic and safety evaluations. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a robust preliminary screening campaign designed to efficiently identify and validate potential therapeutic activities.
Compound Characterization: The Foundational Imperative
Before any biological assessment, the identity, purity, and fundamental physicochemical properties of the test compound must be rigorously established. This non-negotiable first step ensures the validity and reproducibility of all subsequent biological data.
1.1. Identity and Purity Assessment
The primary objective is to confirm the structural integrity of this compound and quantify any impurities.
-
Protocol: Purity Determination via High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve a small sample of this compound in the mobile phase. Inject onto the column and run the gradient.
-
Endpoint: Purity is determined by the area percentage of the main peak. A purity level of ≥95% is considered acceptable for initial screening.
-
1.2. Physicochemical Properties
Understanding solubility is critical for preparing accurate dosing solutions for biological assays.
| Property | Method | Expected Outcome/Value | Rationale |
| Chemical Structure | N/A | C₉H₈O₂[7] | Confirms the molecular formula. |
| Molecular Weight | N/A | 148.16 g/mol [7] | Essential for calculating molar concentrations for dosing solutions. |
| Solubility | Visual Assessment in Solvents | Determine solubility in DMSO, ethanol, and aqueous buffers. | Dictates the choice of vehicle for in vitro and in vivo studies to avoid compound precipitation. |
| Stability | HPLC Analysis over Time | Assess degradation in stock solution (e.g., at -20°C). | Ensures the compound remains intact throughout the duration of the experiments. |
Tier 1: Broad-Spectrum In Vitro Activity Profiling
The initial screening phase employs a battery of high-throughput, cost-effective assays to survey a wide range of potential biological activities based on the known pharmacology of the benzofuran class.[1][4]
Workflow for Preliminary Biological Screening
Caption: High-level workflow for the preliminary biological evaluation of this compound.
2.1. Anticancer Cytotoxicity Screening
Many benzofuran derivatives exhibit potent antitumor activities.[4][6] A primary screen against a panel of human cancer cell lines is essential.
-
Protocol: MTT Cell Viability Assay
-
Cell Panel: Select a representative panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-malignant cell line (e.g., HUVEC) to assess selectivity.[6][8]
-
Cell Seeding: Seed cells in 96-well plates at a density of 4,000–5,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Include a positive control like Doxorubicin.
-
Incubation: Incubate for 72 hours at 37°C and 5% CO₂.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[8]
-
Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Endpoint: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[9]
-
2.2. Antimicrobial Activity Screening
Given the prevalence of antimicrobial resistance, screening for new antibacterial and antifungal agents is a priority.[4] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).[10]
-
Protocol: Broth Microdilution for MIC Determination
-
Microbial Panel: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).[10]
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (approx. 1 x 10⁸ CFU/mL) and dilute it in appropriate broth (e.g., Mueller-Hinton Broth).[11]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth.
-
Inoculation: Add the diluted microbial suspension to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates for 24 hours (for bacteria) or 48 hours (for fungi) at 37°C.
-
Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[11]
-
2.3. Antioxidant Potential Assessment
Many natural and synthetic benzofurans act as antioxidants.[1][12] Simple, rapid colorimetric assays can determine the free-radical scavenging ability of the compound.
-
Protocol: DPPH Radical Scavenging Assay
-
Reagents: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Procedure: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Ascorbic acid can be used as a positive control.[13]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the decrease in absorbance at ~517 nm.
-
Endpoint: Calculate the IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.[14]
-
2.4. Anti-inflammatory Activity Screening
Chronic inflammation is linked to numerous diseases, and benzofurans have shown promise as anti-inflammatory agents.[5][15] An initial screen can assess the inhibition of key inflammatory mediators.
-
Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS). Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate for 24 hours.
-
Measurement: Measure the amount of nitrite (a stable product of NO) in the cell supernatant using the Griess reagent.
-
Endpoint: Determine the concentration of the compound that inhibits NO production by 50% (IC₅₀).
-
Tier 1 Data Interpretation and Hit Prioritization
The goal of Tier 1 is to identify promising "hits" for further investigation. A hit is characterized by potent and, ideally, selective activity in one or more primary assays.
| Assay Category | Hypothetical Result for this compound | Interpretation & Rationale for Progression |
| Anticancer | IC₅₀ (MCF-7) = 5 µM; IC₅₀ (HUVEC) = 50 µM | Strong Hit. The compound shows potent activity against a cancer cell line with a 10-fold selectivity window over non-malignant cells. This justifies progression to mechanistic studies (Tier 2). |
| Antimicrobial | MIC (S. aureus) > 128 µg/mL | No Hit. The compound shows no significant activity against the tested microbes at high concentrations. This therapeutic avenue would be deprioritized. |
| Antioxidant | IC₅₀ (DPPH) = 75 µM | Weak Hit. The activity is modest compared to standard antioxidants like ascorbic acid. This might be a secondary property but is not strong enough to be the primary focus. |
| Anti-inflammatory | IC₅₀ (NO Inhibition) = 15 µM | Moderate Hit. The compound shows decent anti-inflammatory activity. If the anticancer hit is not pursued, this could be a viable secondary avenue for further investigation. |
Tier 2 & 3: Focused In Vitro Safety and Preliminary In Vivo Evaluation
Once a promising hit is identified and prioritized (e.g., anticancer activity), the next steps involve preliminary safety assessment and an initial evaluation in a living system.
4.1. In Vitro Hepatotoxicity
Assessing potential liver toxicity is a critical early step in drug development.
-
Protocol: LDH Release Assay in HepG2 Cells
-
Cell Line: Use the human hepatoma cell line HepG2.
-
Procedure: Seed HepG2 cells in a 96-well plate. Treat with increasing concentrations of this compound for 48 hours.[16]
-
Measurement: Measure the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, from the cells into the culture supernatant using a commercially available kit.[16]
-
Endpoint: Determine the concentration that causes significant LDH release compared to the vehicle control. This provides an early warning of potential hepatotoxicity.
-
4.2. In Vivo Acute Toxicity Study
This is the first in vivo test, designed to determine the safety margin of the compound.[17] The goal is to establish the Maximum Tolerated Dose (MTD).[18]
Workflow for In Vivo Acute Toxicity Study
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Biological and medicinal significance of benzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 [matrix-fine-chemicals.com]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Phytochemical Screening, Antioxidant, and Antimicrobial Activities of Seven Underinvestigated Medicinal Plants against Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. hoeford.com [hoeford.com]
- 18. creative-bioarray.com [creative-bioarray.com]
The Structural Elucidation of 1-Benzofuran-5-ylmethanol: A Comprehensive Technical Guide
This guide provides an in-depth technical overview of the structural elucidation of 1-Benzofuran-5-ylmethanol, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques and data interpretation required to confirm the molecule's structure with a high degree of confidence.
Introduction
This compound (CAS No. 31823-05-9) is a derivative of benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring. The presence of the hydroxymethyl group at the 5-position of the benzofuran scaffold imparts specific chemical properties and potential for further functionalization, making it a valuable building block in organic synthesis. Accurate structural confirmation is the cornerstone of any chemical research and development endeavor, ensuring the integrity of subsequent biological or material science studies. This guide outlines the synergistic application of modern spectroscopic techniques to achieve an unambiguous structural assignment of this compound.
Physicochemical Properties
A foundational understanding of the basic properties of this compound is essential before delving into its spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| IUPAC Name | (1-Benzofuran-5-yl)methanol | [1] |
| CAS Number | 31823-05-9 | [1][2] |
Synthesis Overview
While a detailed synthesis protocol is beyond the scope of this elucidation guide, a general understanding of its preparation provides context for potential impurities. This compound is typically synthesized from a suitably substituted phenolic precursor, which undergoes cyclization to form the benzofuran ring, followed by functional group manipulation to introduce the methanol moiety at the 5-position. Common synthetic routes may involve the Perkin reaction or palladium-catalyzed cyclization strategies.[3]
Spectroscopic Analysis Workflow
The structural elucidation of an organic molecule is a multi-faceted process that relies on the convergence of data from several analytical techniques. The workflow for this compound is outlined below.
Caption: Workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | H-2 |
| ~7.50 | d | 1H | H-7 |
| ~7.45 | s | 1H | H-4 |
| ~7.25 | dd | 1H | H-6 |
| ~6.75 | d | 1H | H-3 |
| ~4.80 | s | 2H | -CH₂OH |
| ~1.60 | s | 1H | -OH |
Interpretation:
-
The downfield signals between δ 6.75 and 7.65 ppm are characteristic of aromatic and furan protons.
-
The singlet at δ 7.45 ppm is assigned to the H-4 proton, which has no adjacent protons to couple with.
-
The doublets at δ 7.65 and 6.75 ppm correspond to the furan protons H-2 and H-3, respectively, showing characteristic coupling.
-
The doublet at δ 7.50 ppm is assigned to H-7, coupled to H-6.
-
The doublet of doublets at δ 7.25 ppm is assigned to H-6, coupled to both H-7 and H-4 (long-range coupling may be observed).
-
The singlet at δ 4.80 ppm integrating to two protons is characteristic of the methylene protons of the hydroxymethyl group.
-
The broad singlet around δ 1.60 ppm is indicative of the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-7a |
| ~145.5 | C-2 |
| ~130.0 | C-5 |
| ~128.0 | C-3a |
| ~125.0 | C-6 |
| ~121.0 | C-4 |
| ~111.5 | C-7 |
| ~106.5 | C-3 |
| ~65.0 | -CH₂OH |
Interpretation:
-
The spectrum shows nine distinct carbon signals, consistent with the molecular formula C₉H₈O₂.
-
The signals in the aromatic region (δ 106-155 ppm) correspond to the eight carbons of the benzofuran ring system.
-
The upfield signal at approximately δ 65.0 ppm is characteristic of the sp³-hybridized carbon of the hydroxymethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]
-
Instrumentation: Analyze the sample using an ESI mass spectrometer in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Mass Spectrum Data and Interpretation
| m/z | Proposed Fragment |
| 148 | [M]⁺• (Molecular Ion) |
| 131 | [M - OH]⁺ |
| 119 | [M - CH₂OH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
-
The molecular ion peak [M]⁺• at m/z 148 confirms the molecular weight of 148.16 g/mol .
-
A prominent fragment at m/z 131 corresponds to the loss of a hydroxyl radical (•OH), a common fragmentation for primary alcohols.
-
The peak at m/z 119 is attributed to the loss of the entire hydroxymethyl group (•CH₂OH).
-
The presence of a peak at m/z 91 is likely due to the formation of the stable tropylium ion, a common fragment in aromatic compounds. The fragmentation of benzofurans can be complex and is influenced by the position and nature of substituents.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: Fourier-Transform Infrared (FTIR)
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of solid this compound with dry potassium bromide and pressing it into a thin, transparent disk.[7][8]
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
IR Spectrum Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad, Strong | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic and furan) |
| ~2920, 2850 | Medium | C-H stretch (aliphatic -CH₂) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Interpretation:
-
The broad and strong absorption band around 3300 cm⁻¹ is a definitive indication of the presence of a hydroxyl (-OH) group, characteristic of an alcohol.[9]
-
The peaks in the 3100-3000 cm⁻¹ region are attributed to the C-H stretching vibrations of the aromatic and furan rings.[9]
-
The absorptions around 2920 and 2850 cm⁻¹ are due to the symmetric and asymmetric C-H stretching of the methylene group.
-
The bands in the 1600-1480 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.
-
The strong peak around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether in the furan ring.
-
The strong absorption at approximately 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a cohesive and unambiguous structural confirmation of this compound. The NMR data precisely map the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and provides key fragmentation information, and the IR spectrum identifies the characteristic functional groups. This multi-technique approach ensures the high fidelity of the structural assignment, a critical prerequisite for its application in research and development.
References
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
- Sample preparation for FT-IR. (n.d.).
- (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 - Matrix Fine Chemicals. (n.d.).
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (2021).
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
Sources
- 1. (5-FLUORO-1-BENZOFURAN-2-YL)METHANOL(276235-91-7) 1H NMR spectrum [chemicalbook.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Foreword: Bridging Theory and Application in Modern Drug Discovery
An In-depth Technical Guide to Quantum Chemical Calculations for 1-Benzofuran-5-ylmethanol
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, serving as the structural foundation for a multitude of natural products and synthetic compounds with significant therapeutic potential.[1][2][3][4] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[4][5] this compound, a key derivative, represents a valuable building block in the synthesis of more complex pharmaceutical agents. To accelerate the journey from a promising scaffold to a clinical candidate, a deep, molecular-level understanding is not just advantageous—it is essential.
This guide provides a rigorous, technically-grounded framework for applying quantum chemical calculations to elucidate the core electronic and structural characteristics of this compound. We will move beyond a superficial list of procedures to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound workflow. The ultimate goal is to leverage computational chemistry to rationally design more potent and selective drug candidates, minimizing costly and time-consuming empirical screening.[6][7][8]
Part 1: The Strategic Rationale for a Computational Approach
Rational drug design hinges on understanding the intricate dance between a small molecule and its biological target.[6] Quantum chemical calculations provide an unparalleled in-silico microscope to probe the intrinsic properties of a molecule like this compound, which dictate its behavior and interactions.
Core Objectives of the Computational Analysis:
-
Determining the Ground-State Geometry: Identifying the most stable three-dimensional conformation of the molecule is the foundational step for all subsequent analyses.
-
Assessing Kinetic Stability and Reactivity: Through Frontier Molecular Orbital (FMO) theory, we can analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict how the molecule will participate in chemical reactions.
-
Mapping Electrostatic Interactions: By calculating the Molecular Electrostatic Potential (MEP), we can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, which is critical for understanding non-covalent interactions with a protein's active site.
-
Vibrational Analysis for Structural Validation: Frequency calculations serve a dual purpose: they confirm that the optimized geometry is a true energy minimum and they allow for a theoretical prediction of the molecule's infrared (IR) spectrum.
This multi-faceted computational approach provides a holistic electronic and structural profile, offering predictive insights that guide synthetic efforts and biological testing.
Part 2: A Validated Methodological Workflow
The integrity of computational results is directly proportional to the rigor of the methodology. The following protocol is designed as a self-validating system, where each step builds upon and confirms the last.
Selection of Theoretical Framework: The DFT Approach
For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and resource efficiency.[9]
-
Software: A robust quantum chemistry package such as Gaussian, ORCA, or GAMESS is recommended.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and highly validated choice for its reliable description of molecular geometries and electronic properties in organic systems.
-
Basis Set: The Pople-style 6-311++G(d,p) basis set is selected. This choice provides a flexible framework for describing electron distribution:
-
6-311G: A triple-zeta valence basis set for core and valence electrons.
-
++: Diffuse functions on both hydrogen and heavy atoms, crucial for accurately modeling systems with potential non-covalent interactions.
-
(d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in chemical bonds.
-
This combination of functional and basis set is a proven standard for achieving reliable results for molecules like this compound.[9]
Experimental Protocol: A Step-by-Step Guide
Step 1: Molecular Structure Preparation
-
Obtain the initial 3D coordinates for this compound. The structure can be built using software like Avogadro or downloaded from a chemical database such as PubChem (CAS: 31823-05-9).[10][11]
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94). This provides a sensible starting structure for the more demanding DFT calculations.
Step 2: Geometry Optimization
-
Construct an input file specifying the atomic coordinates, charge (0), and spin multiplicity (singlet).
-
Define the calculation keywords: Opt for optimization, B3LYP/6-311++G(d,p) for the level of theory.
-
Execute the calculation. The software will iteratively solve the Schrödinger equation and adjust the nuclear positions to minimize the total energy of the system.
-
Confirm successful convergence by checking the output log file for the four criteria of force and displacement meeting the required thresholds.
Step 3: Vibrational Frequency Analysis
-
Using the optimized geometry from Step 2, perform a frequency calculation at the identical level of theory (Freq, B3LYP/6-311++G(d,p)).
-
Crucial Validation: Analyze the results to ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state), not a stable minimum, and would require re-optimization.
-
The output will provide the predicted vibrational modes and their corresponding IR intensities, which can be compared to experimental data if available.
Step 4: Electronic Property Calculation
-
Using the validated optimized geometry, run a single-point energy calculation. This calculation will generate the full set of molecular orbitals and other electronic properties.
-
Extract the energies of the HOMO and LUMO to calculate the energy gap (ΔE = ELUMO – EHOMO).
-
Generate the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface.
Data Presentation and Visualization
Quantitative data should be presented clearly for comparative analysis.
Table 1: Core Computational Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Software | Gaussian 16 | Industry-standard quantum chemistry package |
| Method | Density Functional Theory (DFT) | Excellent balance of accuracy and cost |
| Functional | B3LYP | Proven reliability for organic molecules |
| Basis Set | 6-311++G(d,p) | Flexible and robust for electronic properties |
| Environment | Gas Phase (in vacuo) | Provides intrinsic molecular properties |
| Convergence | Tight | Ensures a high-quality optimized structure |
Table 2: Key Calculated Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Total Energy (Hartree) | (Value from calculation) | Thermodynamic stability |
| HOMO Energy (eV) | (Value from calculation) | Electron-donating ability |
| LUMO Energy (eV) | (Value from calculation) | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | (Value from calculation) | Chemical reactivity, kinetic stability |
| Dipole Moment (Debye) | (Value from calculation) | Molecular polarity |
Mandatory Visualizations
Visual representations are critical for interpreting complex computational data.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Conceptual Molecular Electrostatic Potential (MEP) map identifying key interaction sites.
Part 3: Conclusion and Authoritative Grounding
This guide has detailed a comprehensive and robust workflow for the quantum chemical characterization of this compound. By adhering to this protocol, researchers can generate high-fidelity in-silico data to predict the molecule's stability, reactivity, and potential intermolecular interaction sites. These theoretical insights are invaluable for guiding the synthesis of novel derivatives with enhanced pharmacological profiles and for building more accurate Quantitative Structure-Activity Relationship (QSAR) models.[7][12] The integration of these computational methods into the drug discovery pipeline represents a critical step towards a more efficient, cost-effective, and rational approach to developing next-generation therapeutics.[12][13]
References
- Patsnap Synapse. (2025, May 21). What are computational methods for rational drug design?
- Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395.
- BenchChem. (2025). Quantum Chemical Calculations for Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery.
- SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery.
- Jorgensen, W. L. (2016). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry, 59(9), 4149–4151.
- ChemicalBook. (n.d.). This compound CAS#: 31823-05-9.
- QM Magic Class. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry.
- Matrix Fine Chemicals. (n.d.). (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9.
- PubChem. (n.d.). 1-Benzofuran-2-Ylmethanol.
- Sinha, A., et al. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Wang, L., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1348.
- Iovine, V., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 723.
- Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26348–26369.
- Kumar, S., & Bhati, S. K. (2020). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Medicinal Chemistry, 11(10), 1096–1114.
- Fisher Scientific. (n.d.). This compound, Thermo Scientific.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:31823-05-9.
- VSNCHEM. (n.d.). vz21165 this compound.
- Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- American Chemical Society. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483–504.
- LGC Standards. (n.d.). Buy Online CAS Number 31823-05-9 - TRC - this compound.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are computational methods for rational drug design? [synapse.patsnap.com]
- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. steeronresearch.com [steeronresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound CAS#: 31823-05-9 [m.chemicalbook.com]
- 11. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 [matrix-fine-chemicals.com]
- 12. neuroquantology.com [neuroquantology.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of 1-Benzofuran-5-ylmethanol from 5-bromobenzofuran
An Application Note for the Synthesis of 1-Benzofuran-5-ylmethanol from 5-Bromobenzofuran
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 5-bromobenzofuran. The first step involves a Grignard-mediated formylation to produce the intermediate, 1-benzofuran-5-carbaldehyde. The subsequent step details the selective reduction of this aldehyde to the target primary alcohol. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and practical considerations to ensure a reliable and reproducible outcome. The benzofuran scaffold is a core structure in numerous natural products and pharmacologically active compounds, making robust synthetic routes to its derivatives highly valuable.[1][2]
Introduction and Synthetic Strategy
The benzofuran moiety is a privileged heterocyclic scaffold found in a wide array of biologically active compounds known for their anti-tumor, antibacterial, and anti-oxidative properties.[1][2] this compound, in particular, serves as a key precursor for more complex molecules, leveraging the reactive hydroxyl group for further functionalization.
The chosen synthetic strategy for converting 5-bromobenzofuran to this compound is a robust and logical two-step sequence:
-
Formylation via Grignard Reagent: The carbon-bromine bond at the 5-position of the benzofuran is converted into a carbon-carbon bond by forming a Grignard reagent, which then acts as a nucleophile. This organometallic intermediate is reacted with an electrophilic one-carbon source, N,N-dimethylformamide (DMF), to install a formyl group, yielding 1-benzofuran-5-carbaldehyde.[3] This method is advantageous due to the high reactivity of the Grignard reagent and the commercial availability of the starting materials.
-
Selective Reduction: The aldehyde functional group of the intermediate is then selectively reduced to a primary alcohol using a mild and efficient reducing agent, sodium borohydride (NaBH₄). This step is a classic and high-yielding transformation that is tolerant of the benzofuran ring system.
This approach provides a clear and efficient pathway to the desired product, with each step being a well-established and high-yielding transformation in organic synthesis.
Experimental Workflow and Mechanisms
The overall workflow is visualized below, outlining the transformation from the starting material to the final product through the key aldehyde intermediate.
Caption: High-level overview of the two-step synthesis.
Mechanism of Grignard Formylation
The formylation reaction proceeds through several key stages. First is the formation of the Grignard reagent, followed by its nucleophilic attack on DMF, and finally, hydrolysis to yield the aldehyde.
Caption: Mechanism of the Grignard-mediated formylation step.
Detailed Synthesis Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All solvents must be anhydrous unless otherwise specified.
Part 1: Synthesis of 1-Benzofuran-5-carbaldehyde (Intermediate)
This protocol is adapted from established procedures for the formylation of aryl bromides.[3]
Materials & Reagents:
-
5-Bromobenzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂), one crystal
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 3N solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol Steps:
-
Initiation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (0.92 g, 38 mmol) and a single crystal of iodine. Add 2.5 mL of dry THF.
-
Grignard Formation: In a separate flask, dissolve 5-bromobenzofuran (5.0 g total, 25.4 mmol) in 25 mL of dry THF. Add a small portion (0.5 g of the starting material in solution) to the magnesium-containing flask.
-
Gently heat the mixture to reflux. The initiation of the reaction is indicated by the disappearance of the purple iodine color and the self-sustaining reflux.
-
Once initiated, add the remaining 5-bromobenzofuran solution dropwise to maintain a gentle reflux. After the addition is complete, continue refluxing for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add anhydrous DMF (3.6 g, 49 mmol) dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
Workup and Purification: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify with 3N HCl to a pH of ~2 to quench the reaction and dissolve the magnesium salts. Stir for 30 minutes.
-
Dilute the mixture with water (500 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (eluent: petroleum ether/dichloromethane) to afford 1-benzofuran-5-carbaldehyde as a liquid.[3] (Expected Yield: ~54%).
Part 2: Synthesis of this compound (Final Product)
This protocol employs a standard sodium borohydride reduction.
Materials & Reagents:
-
1-Benzofuran-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol Steps:
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzofuran-5-carbaldehyde (e.g., 2.0 g, 13.7 mmol) in methanol (50 mL).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.65 g, 17.1 mmol, 1.25 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup and Purification: Carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Add more water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary
| Step | Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example Scale) | Role |
| 1 | 5-Bromobenzofuran | 197.04 | 1.0 | 5.0 g | Starting Material |
| 1 | Magnesium (Mg) | 24.31 | 1.5 | 0.92 g | Reagent |
| 1 | N,N-Dimethylformamide | 73.09 | 1.9 | 3.6 g | Formylating Agent |
| 2 | 1-Benzofuran-5-carbaldehyde | 146.14 | 1.0 | 2.0 g | Starting Material |
| 2 | Sodium Borohydride (NaBH₄) | 37.83 | 1.25 | 0.65 g | Reducing Agent |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Bromobenzofuran | C₈H₅BrO | 197.04 | 23145-07-5 |
| 1-Benzofuran-5-carbaldehyde | C₉H₆O₂ | 146.14 | 10035-16-2[4] |
| This compound | C₉H₈O₂ | 148.16 | 31823-05-9[5] |
References
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkat USA.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications - Organic Letters.
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ResearchGate.
- Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans. Wipf Group, University of Pittsburgh.
- 1-Benzofuran-2-Ylmethanol | C9H8O2. PubChem, National Center for Biotechnology Information.
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).
- (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9. Matrix Fine Chemicals.
- Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Organic Chemistry Portal.
- Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals.
- Intermolecular Sonogashira Coupling and Intramolecular 5- Exo- dig Cycloisomerization Cascade. PubMed, National Center for Biotechnology Information.
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems. International Journal of Research in Pharmacy and Science.
- 1-Benzofuran-5-carbaldehyde | C9H6O2. PubChem, National Center for Biotechnology Information.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-Benzofuran-5-carbaldehyde | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 [matrix-fine-chemicals.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Benzofuran-5-ylmethanol
Introduction: The Significance of 1-Benzofuran-5-ylmethanol in Modern Drug Discovery
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] These activities span a wide therapeutic spectrum, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[1] Specifically, this compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its functionalized hydroxymethyl group at the 5-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug development programs.
This application note provides a detailed guide for the palladium-catalyzed synthesis of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the chosen synthetic route, provide a step-by-step protocol, and discuss alternative palladium-catalyzed methodologies for accessing this important intermediate.
Strategic Approach: A Two-Step Synthesis from a Readily Available Precursor
The most direct and efficient pathway to this compound involves a two-step sequence commencing with a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization to construct the benzofuran core, and concluding with the reduction of a formyl group to the desired primary alcohol. This strategy leverages the commercially available and renewable feedstock-derived starting material, 5-iodovanillin.[3]
The key palladium-catalyzed step is a domino Sonogashira coupling/cyclization reaction. This powerful transformation allows for the formation of two new carbon-carbon bonds and a carbon-oxygen bond in a single pot, exemplifying the efficiency of palladium catalysis in complex molecule synthesis.[4]
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic strategy from 5-iodovanillin to this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from methodologies reported for the synthesis of related benzofuran structures.[3]
Part 1: Synthesis of 5-Formyl-2-phenyl-1-benzofuran
Materials:
-
5-Iodovanillin (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Copper(I) iodide (CuI, 0.04 eq)
-
Triethylamine (Et₃N, 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodovanillin, palladium(II) acetate, triphenylphosphine, and copper(I) iodide.
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine to the reaction mixture.
-
Finally, add phenylacetylene dropwise to the stirring solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-formyl-2-phenyl-1-benzofuran.
Part 2: Reduction to this compound
Materials:
-
5-Formyl-2-phenyl-1-benzofuran (1.0 eq)
-
Sodium borohydride (NaBH₄, 1.5 eq)[5]
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 5-formyl-2-phenyl-1-benzofuran in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary
| Step | Reactant | Molar Ratio | Catalyst/Reagent | Solvent | Temp. (°C) | Typical Yield (%) |
| 1 | 5-Iodovanillin | 1.0 | Pd(OAc)₂, PPh₃, CuI, Et₃N | DMF | 80-100 | 75-85 |
| 2 | 5-Formyl-2-phenyl-1-benzofuran | 1.0 | NaBH₄ | MeOH/DCM | 0 to RT | >90 |
Alternative Palladium-Catalyzed Strategies
While the Sonogashira-based approach is highly effective, other palladium-catalyzed cross-coupling reactions offer versatility for the synthesis of a broader range of 5-substituted benzofurans.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[6][7] In the context of this compound synthesis, this could involve the coupling of a 5-bromobenzofuran derivative with a suitable boronic acid or ester bearing a protected hydroxymethyl group.
Caption: Suzuki-Miyaura coupling approach.
Heck Reaction
The Heck reaction, involving the coupling of an aryl halide with an alkene, can also be employed to construct the benzofuran core.[8][9] A plausible strategy would involve an intramolecular Heck reaction of a suitably substituted o-iodophenol derivative.
Troubleshooting and Expert Insights
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere. The choice of phosphine ligand can significantly impact the reaction outcome; if the reaction is sluggish, screening other ligands may be beneficial.
-
Low Yields in Sonogashira Coupling: The presence of a copper co-catalyst is often crucial for efficient Sonogashira reactions. Ensure the copper(I) iodide is of high purity.
-
Incomplete Reduction: If the reduction of the aldehyde is incomplete, adding a slight excess of sodium borohydride and increasing the reaction time can be effective. For more sterically hindered or less reactive aldehydes, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could be considered, though with appropriate safety precautions.[10]
Conclusion
The palladium-catalyzed synthesis of this compound presented here offers a robust and efficient route to a valuable building block for medicinal chemistry and drug discovery. The domino Sonogashira coupling and intramolecular cyclization strategy, followed by a straightforward reduction, highlights the power of palladium catalysis in modern organic synthesis. The alternative Suzuki-Miyaura and Heck reactions provide additional synthetic flexibility, enabling access to a diverse range of 5-substituted benzofuran derivatives.
References
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
- Azimi, T., Azizian, H., et al. (2021a). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1244, 130958.
- Cacchi, S., et al. (2003). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment.
- Chemguide. (n.d.). Reduction of aldehydes and ketones.
- Chemguide. (n.d.). Reduction of carboxylic acids.
- Flynn, B. L., et al. (2009). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic Letters, 11(15), 3426–3429.
- Ghosh, P., et al. (2024). Palladium (ii)
- Khan, L., & Zubair, M. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06).
- Miao, D.-Y., et al. (2024).
- Mundhe, B., Bhanwala, S., et al. (2023). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1272, 134179.
- Novák, Z., et al. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
- Pal, M., et al. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of the Chemical Society, Perkin Transactions 1, (19), 2815-2820.
- Reddy, M. S., et al. (2022).
- ResearchGate. (2025). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.
- ResearchGate. (2025). Palladium-Catalyzed Double Carbonylation for the Synthesis of Benzofuranone-Linked Ynones and Amides.
- ResearchGate. (n.d.). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction.
- Sinha, A., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4991.
- Taha, M., Rahim, F., et al. (2020). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1222, 128912.
- Wang, J., et al. (2024).
- Wikipedia. (n.d.). 6-APB.
- www.organic-chemistry.org. (n.d.). Synthesis of Benzofurans.
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 4. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Copper-Catalyzed Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Benzofurans and the Rise of Copper Catalysis
Benzofuran scaffolds are privileged heterocyclic motifs frequently encountered in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The development of efficient and versatile synthetic methodologies for the construction of the benzofuran nucleus is, therefore, a cornerstone of modern medicinal and organic chemistry. While various synthetic strategies have been developed, copper-catalyzed reactions have emerged as a powerful and attractive approach due to the low cost, low toxicity, and unique reactivity of copper catalysts compared to other transition metals.[1][4]
This comprehensive guide provides an in-depth exploration of key copper-catalyzed reactions for benzofuran synthesis. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present data to empower researchers to successfully implement and adapt these methodologies in their own laboratories.
I. Intramolecular Cyclization of o-Alkynylphenols: A Direct and Atom-Economical Approach
One of the most straightforward and atom-economical routes to 2-substituted benzofurans is the intramolecular cyclization of o-alkynylphenols. This approach relies on the copper-catalyzed activation of the alkyne moiety, followed by nucleophilic attack from the adjacent hydroxyl group.
Mechanistic Insights
The reaction is believed to proceed through a copper acetylide intermediate. The copper(I) catalyst first coordinates to the alkyne, increasing its electrophilicity. A base then facilitates the deprotonation of the phenolic hydroxyl group, which subsequently attacks the activated alkyne in a 5-exo-dig cyclization fashion. Protonolysis of the resulting organocopper intermediate furnishes the desired benzofuran product and regenerates the active copper catalyst.
Caption: Proposed mechanistic pathway for the copper-catalyzed intramolecular cyclization of o-alkynylphenols.
Experimental Protocol: Synthesis of 2-Phenylbenzofuran
Materials:
-
2-Ethynylphenol (1.0 mmol, 118.1 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask (25 mL)
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-ethynylphenol (1.0 mmol), CuI (0.05 mmol), and Cs₂CO₃ (1.5 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-phenylbenzofuran.
| Parameter | Value |
| Catalyst | CuI |
| Base | Cs₂CO₃ |
| Solvent | DMF |
| Temperature | 80 °C |
| Typical Yield | 85-95% |
II. Domino Sonogashira Coupling and Cyclization: A Powerful One-Pot Strategy
A highly efficient and versatile approach for the synthesis of 2,3-disubstituted benzofurans involves a one-pot domino sequence of a Sonogashira coupling followed by an intramolecular cyclization.[5][6] This method typically employs a dual catalytic system of palladium and copper.[1][4]
The Synergy of Palladium and Copper
In this reaction, the palladium catalyst facilitates the Sonogashira cross-coupling of an o-halophenol with a terminal alkyne. The copper(I) co-catalyst plays a crucial role in activating the alkyne and facilitating the transmetalation step in the palladium catalytic cycle.[1][4][7] Once the o-alkynylphenol intermediate is formed in situ, it undergoes a subsequent copper- or palladium-catalyzed intramolecular cyclization to yield the benzofuran product.[8][9]
Caption: Experimental workflow for the one-pot Sonogashira coupling and cyclization for benzofuran synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-3-methylbenzofuran
Materials:
-
2-Iodophenol (1.0 mmol, 220.0 mg)
-
1-Phenyl-1-propyne (1.2 mmol, 139.4 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
Xantphos (0.02 mmol, 11.6 mg)
-
Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk tube (15 mL)
Procedure:
-
In a 15 mL Schlenk tube, combine 2-iodophenol (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), CuI (0.02 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) followed by 1-phenyl-1-propyne (1.2 mmol).
-
Seal the tube and stir the mixture at 120 °C for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain 2-phenyl-3-methylbenzofuran.[5]
| Parameter | Value |
| Pd Catalyst | Pd₂(dba)₃ / Xantphos |
| Cu Co-catalyst | CuI |
| Base | K₃PO₄ |
| Solvent | Toluene |
| Temperature | 120 °C |
| Typical Yield | 70-90% |
III. Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes
A highly attractive and environmentally friendly approach to benzofurans is the direct coupling of phenols and alkynes under aerobic conditions.[10][11] This method avoids the need for pre-functionalized starting materials like halophenols, thus improving the overall efficiency and atom economy.
Mechanism: A Sequential Nucleophilic Addition and Oxidative Cyclization
This transformation is thought to proceed via a sequential nucleophilic addition of the phenol to the copper-activated alkyne, followed by an oxidative cyclization.[10][11] Molecular oxygen serves as the terminal oxidant in this process. The regioselectivity of the reaction is a key aspect, and it is often influenced by the electronic and steric properties of the substituents on both the phenol and the alkyne.
Experimental Protocol: Synthesis of 2,3-Diphenylbenzofuran
Materials:
-
Phenol (1.0 mmol, 94.1 mg)
-
Diphenylacetylene (1.2 mmol, 213.9 mg)
-
Copper(II) triflate (Cu(OTf)₂) (0.1 mmol, 36.2 mg)
-
1,10-Phenanthroline (0.1 mmol, 18.0 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous 1,2-dichloroethane (DCE) (5 mL)
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial, add phenol (1.0 mmol), diphenylacetylene (1.2 mmol), Cu(OTf)₂ (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DCE (5 mL).
-
Seal the vial and stir the mixture at 100 °C under an air atmosphere for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 2,3-diphenylbenzofuran.
| Parameter | Value |
| Catalyst | Cu(OTf)₂ / 1,10-Phenanthroline |
| Base | K₂CO₃ |
| Solvent | DCE |
| Oxidant | Air (O₂) |
| Temperature | 100 °C |
| Typical Yield | 60-80% |
IV. Copper-Mediated Intramolecular Dehydrogenative C-O Coupling
For the synthesis of more complex, fused benzofuran systems, such as benzothieno[3,2-b]benzofurans, copper-mediated intramolecular dehydrogenative C-H/O-H coupling represents a powerful strategy.[12] This approach avoids the need for pre-halogenated substrates, offering a more direct route to these valuable materials often used in organic electronics.[1]
Radical Pathway Initiation
Mechanistic studies suggest that this reaction proceeds through a radical pathway. A single electron transfer (SET) between the hydroxyl group of the substrate and the copper catalyst is proposed to initiate the process.[12]
V. Tandem Reactions for Rapid Assembly of Functionalized Benzofurans
Copper catalysis enables elegant one-pot tandem reactions for the synthesis of functionalized benzofurans from simple and readily available starting materials.[13][14] For instance, a one-pot reaction of o-iodophenols, acyl chlorides, and phosphorus ylides can be achieved in the presence of a copper catalyst.[13][14] This process involves the in situ formation of allenes, followed by an oxa-Michael addition and a copper-catalyzed C-arylation to construct the benzofuran core.[13]
Conclusion and Future Outlook
Copper-catalyzed reactions have proven to be indispensable tools for the synthesis of a diverse range of benzofuran derivatives. The methodologies highlighted in this guide, from intramolecular cyclizations to one-pot domino reactions, offer researchers a versatile toolkit to access these important heterocyclic compounds. The exploration of novel copper catalysts, ligand systems, and reaction conditions continues to be an active area of research. Future developments are expected to focus on further enhancing the efficiency, selectivity, and sustainability of these transformations, including the use of earth-abundant and non-toxic catalysts, milder reaction conditions, and the development of enantioselective variants.
References
- ACS Publications. (n.d.). Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters.
- Chemical Communications (RSC Publishing). (n.d.). Cu(II)-Catalyzed synthesis of 3-Functionalized benzofurans via sequential nucleophilic cyclization and C−C bond activation.
- Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172.
- ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- PubMed Central. (n.d.). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction.
- Chemical Communications (RSC Publishing). (n.d.). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
- ResearchGate. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives.
- RSC Publishing. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives.
- The Journal of Organic Chemistry. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones.
- ResearchGate. (n.d.). Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2- b ]benzofurans.
- MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- Semantic Scholar. (n.d.). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
- JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Organic Chemistry Portal. (n.d.). Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides.
- ACS Publications. (n.d.). Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
- ResearchGate. (n.d.). Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles.
- OUCI. (n.d.). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
- ResearchGate. (n.d.). ChemInform Abstract: Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes.
- RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
- IJCPS. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- ResearchGate. (n.d.). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ACS Publications. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spuvvn.edu [spuvvn.edu]
- 8. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. | Semantic Scholar [semanticscholar.org]
- 12. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Benzofuran-5-ylmethanol
Abstract: This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-Benzofuran-5-ylmethanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology focuses on the selective reduction of 1-Benzofuran-5-carbaldehyde using sodium borohydride. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for procedural choices, detailed safety protocols, and methods for structural verification to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
Benzofuran derivatives are a cornerstone of many natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] this compound, specifically, serves as a key intermediate for the elaboration of more complex molecular architectures.
The most direct and efficient synthetic strategy for preparing primary alcohols, such as our target compound, is the reduction of the corresponding aldehyde. This protocol details the selective reduction of the formyl group of 1-Benzofuran-5-carbaldehyde.
Chosen Synthetic Pathway: Selective Aldehyde Reduction
We will employ sodium borohydride (NaBH₄) as the reducing agent. This reagent is selected for its exceptional chemoselectivity; it readily reduces aldehydes and ketones while typically leaving other functional groups, such as the aromatic benzofuran ring system, intact. Furthermore, NaBH₄ is operationally simpler and safer to handle than more powerful reducing agents like lithium aluminum hydride (LAH), which would require strictly anhydrous conditions. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a ~2 gram scale synthesis and can be adjusted accordingly.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-Benzofuran-5-carbaldehyde | ≥97% Purity | Sigma-Aldrich | Starting material[4] |
| Sodium Borohydride (NaBH₄) | ≥98% Purity | MilliporeSigma | Reducing agent. Handle with care.[5] |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| Deionized Water (H₂O) | N/A | In-house | For work-up |
| Saturated Sodium Chloride (Brine) | N/A | In-house | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | EMD Millipore | For reaction monitoring |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
UV lamp for TLC visualization
Step-by-Step Synthesis Procedure
Step 1: Dissolution of Starting Material
-
Place 1-Benzofuran-5-carbaldehyde (2.0 g, 13.69 mmol, 1.0 eq) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous methanol (40 mL) to the flask.
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
Causality Insight: Methanol is an excellent solvent for both the aldehyde and the sodium borohydride. It also serves as a proton source to protonate the intermediate alkoxide formed during the reaction.
Step 2: Reduction Reaction
-
Cool the flask in an ice-water bath to 0 °C. This is crucial for controlling the reaction rate, as the reduction can be exothermic.
-
Slowly and carefully add sodium borohydride (0.65 g, 17.11 mmol, 1.25 eq) to the stirred solution in small portions over 10-15 minutes.
-
Observe for slight effervescence (hydrogen gas evolution) upon addition. Ensure the reaction is not too vigorous.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
Causality Insight: A slight excess of NaBH₄ ensures the complete consumption of the starting aldehyde. Adding it slowly at 0°C prevents an uncontrolled exothermic reaction and potential side reactions.
Step 3: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (a solution of 1-benzofuran-5-carbaldehyde in EtOAc), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elute the plate using a solvent system of 30% Ethyl Acetate in Hexane.
-
Visualize the plate under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared and a new, more polar spot (lower Rf value) corresponding to the product alcohol is dominant.
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water (~20 mL) to decompose any excess NaBH₄. Vigorous bubbling will occur.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water (30 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a 250 mL separatory funnel. Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Combine all the organic layers.
-
Wash the combined organic layer with saturated sodium chloride solution (brine, 50 mL). This helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
Step 5: Purification
-
Concentrate the filtered organic solution using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel.
-
Pack a column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Load the crude product onto the column and elute with a gradient of 10% to 40% ethyl acetate in hexane.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pure solid. The expected molecular weight is 148.16 g/mol .[6]
Characterization and Validation
To confirm the identity and purity of the synthesized (1-Benzofuran-5-yl)methanol, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the methylene protons (-CH₂OH) around 4.7 ppm, a singlet for the hydroxyl proton (-OH) which may be broad, and distinct signals for the aromatic protons of the benzofuran ring system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect a signal for the methylene carbon (-CH₂OH) around 64 ppm and signals for the aromatic carbons in the range of 105-155 ppm.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 148, corresponding to the molecular formula C₉H₈O₂.[7]
Safety and Handling Precautions
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[8][9]
-
Sodium Borohydride (NaBH₄):
-
Hazards: Toxic if swallowed or in contact with skin.[8] It is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or alcohols, which may ignite spontaneously.[8]
-
Handling: Handle under an inert atmosphere or in a well-ventilated fume hood.[8] Keep away from water and moisture during storage and handling.[5][10]
-
Spills: Do not use water to clean up spills. Cover the spill with dry sand or another non-combustible absorbent material and place it in a suitable container for disposal.[9][11]
-
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Ethyl Acetate & Hexane: Highly flammable liquids. Use in a well-ventilated area away from ignition sources.
Process Visualization and Data Summary
Quantitative Data
| Parameter | Value |
| Starting Material Mass | 2.0 g |
| Molar Mass of Starting Material | 146.14 g/mol |
| Moles of Starting Material | 13.69 mmol |
| Molar Equivalents of NaBH₄ | 1.25 eq |
| Mass of NaBH₄ | 0.65 g |
| Reaction Solvent & Volume | Methanol, 40 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Theoretical Yield | 2.03 g |
| Expected Purity (Post-Column) | >98% |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- Standard Operating Procedure: Sodium borohydride. (2012).
- Sodium Borohydride SOP.
- Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]
- Sodium borohydride MSDS. (2005). Harper College. [Link]
- Hazard Substance Fact Sheet: Sodium Borohydride. New Jersey Department of Health. [Link]
- Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits.
- Nowak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
- A Review: An Insight on Synthesis of Benzofuran. International Journal of Pharmaceutical Sciences and Research. [Link]
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
- El-Hiti, G. A., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. [Link]
- (5-methoxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanol 1H NMR spectrum. SpectrumBase. [Link]
- (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9.
- 1-Benzofuran-5-carbaldehyde. PubChem. [Link]
- One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
- 1-Benzofuran-2-Ylmethanol. PubChem. [Link]
- One-pot reduction of 5-hydroxymethylfurfural via hydrogen transfer from supercritical methanol. Green Chemistry. [Link]
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide | MDPI [mdpi.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzofuran-5-carbaldehyde | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 [matrix-fine-chemicals.com]
- 7. This compound CAS#: 31823-05-9 [m.chemicalbook.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. nj.gov [nj.gov]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
The Versatile Building Block: Harnessing 1-Benzofuran-5-ylmethanol in Synthetic and Medicinal Chemistry
Introduction: The Benzofuran Scaffold and the Strategic Importance of 1-Benzofuran-5-ylmethanol
The benzofuran nucleus is a prominent heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4][5][6] Its derivatives have garnered significant attention from medicinal chemists and pharmacologists due to their pronounced biological effects, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7] The remarkable therapeutic potential of benzofuran-containing molecules has established them as "privileged structures" in drug discovery, driving the development of novel synthetic methodologies to access diverse analogues.[3][4][5][7][8]
Within this context, this compound emerges as a strategically valuable building block. Its structure combines the reactive benzofuran core with a primary benzylic alcohol at the 5-position. This hydroxymethyl group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in organic synthesis, complete with field-proven insights and detailed experimental protocols.
Core Synthetic Transformations of this compound
The primary alcohol functionality of this compound is amenable to a range of classical and modern synthetic transformations. This section will detail the protocols for its oxidation, halogenation, etherification, and esterification, providing the causality behind the chosen methodologies.
Oxidation to 1-Benzofuran-5-carbaldehyde: A Gateway to Further Functionalization
The oxidation of the primary alcohol in this compound to the corresponding aldehyde, 1-benzofuran-5-carbaldehyde, is a pivotal transformation. This aldehyde is a versatile intermediate for reactions such as reductive amination, Wittig olefination, and the formation of various heterocyclic systems. Given the potential for over-oxidation to the carboxylic acid, the choice of a mild and selective oxidizing agent is crucial.
For the selective oxidation of primary benzylic alcohols to aldehydes, several reagents are effective. Chromium-based reagents are largely avoided due to their toxicity. Milder alternatives like Swern oxidation and Dess-Martin periodinane (DMP) are preferred for their high yields and chemoselectivity under neutral pH and room temperature conditions.[9][10][11][12][13] The Swern oxidation, while highly effective, requires cryogenic temperatures and generates a foul-smelling dimethyl sulfide byproduct.[4][11][12][13][14] Dess-Martin periodinane (DMP) offers a more operationally simple alternative, though it is shock-sensitive and expensive, making it more suitable for smaller-scale reactions.[1][5][9][10][15]
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of this compound
This protocol describes a reliable method for the small-scale synthesis of 1-benzofuran-5-carbaldehyde using DMP.
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.[9]
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid dissolves and two clear layers are formed.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-benzofuran-5-carbaldehyde.
-
| Parameter | Condition | Rationale |
| Oxidant | Dess-Martin Periodinane (DMP) | Mild and selective for primary alcohols to aldehydes, avoiding over-oxidation.[1][5][9][10][15] |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for both substrate and reagent; relatively inert. |
| Temperature | Room Temperature | DMP is highly reactive at ambient temperature.[9] |
| Work-up | NaHCO₃ / Na₂S₂O₃ | Neutralizes acidic byproducts and reduces excess periodinane. |
Workflow for Oxidation of this compound
Caption: Oxidation of this compound to its corresponding aldehyde.
Halogenation of the Hydroxymethyl Group: Introducing a Reactive Electrophile
The conversion of the hydroxymethyl group to a halomethyl group (e.g., chloromethyl or bromomethyl) transforms the benzylic position into a potent electrophilic site. This opens up a vast array of possibilities for nucleophilic substitution reactions, enabling the introduction of nitrogen, oxygen, sulfur, and carbon nucleophiles.[16]
Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are standard reagents for converting primary alcohols to the corresponding chlorides and bromides, respectively, under mild conditions.[17][18] The Appel reaction, using triphenylphosphine and a tetrahalomethane, is another effective method that proceeds with inversion of configuration.[19] For the synthesis of 5-(chloromethyl)benzofuran, thionyl chloride is a common and effective reagent.[16][20]
Protocol 2: Synthesis of 5-(Chloromethyl)-1-benzofuran
This protocol is adapted from a procedure for a similar substrate and provides a direct route to the versatile chloromethyl derivative.[16][20]
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform or dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous chloroform or DCM (10-15 volumes) in a round-bottom flask equipped with a reflux condenser and a gas trap for acidic fumes (HCl and SO₂).
-
Cool the solution in an ice bath. Slowly add thionyl chloride (2.0 eq.) dropwise with stirring.[20]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into ice-water with stirring.
-
Separate the organic layer. Wash the organic phase sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-(chloromethyl)-1-benzofuran, which can be purified by distillation under reduced pressure or column chromatography if necessary.
-
| Parameter | Condition | Rationale |
| Reagent | Thionyl chloride (SOCl₂) | Efficiently converts primary alcohols to chlorides.[18] |
| Solvent | Anhydrous Chloroform or DCM | Inert solvent that facilitates the reaction. |
| Temperature | Reflux | Drives the reaction to completion. |
| Work-up | Aqueous wash | Removes excess SOCl₂ and inorganic byproducts. |
Synthetic Pathway to Halogenated Derivative
Caption: Conversion of this compound to its chloromethyl derivative.
Etherification: Building Diverse Molecular Scaffolds
The synthesis of ethers from this compound allows for the introduction of a wide range of alkyl or aryl groups, significantly expanding the chemical space for drug discovery. Two classical methods are particularly well-suited for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis is a robust and widely used method that involves the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide.[3][20] This method is ideal for coupling with primary and some secondary alkyl halides. The Mitsunobu reaction , on the other hand, allows for the formation of ethers from alcohols and acidic nucleophiles (in this case, another alcohol or a phenol) under mild, neutral conditions using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][7][8] It is particularly useful for sterically hindered substrates or when inversion of stereochemistry is desired (though not relevant for this primary alcohol).
Protocol 3A: Williamson Ether Synthesis
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of NaH (1.2 eq.) in anhydrous THF or DMF under an inert atmosphere, add a solution of this compound (1.0 eq.) in the same solvent dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 2-12 hours). Gentle heating may be required for less reactive halides.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by flash column chromatography.
-
Protocol 3B: Mitsunobu Reaction for Ether Synthesis
-
Materials:
-
This compound
-
An alcohol or phenol (the nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.), the nucleophilic alcohol/phenol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq.) dropwise with stirring. An exothermic reaction and a color change are typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be removed by precipitation from a nonpolar solvent or by filtration through a short plug of silica.
-
| Parameter | Williamson Synthesis | Mitsunobu Reaction |
| Activation | Deprotonation with a strong base (e.g., NaH) | Activation with PPh₃ and an azodicarboxylate |
| Nucleophile | Alkoxide (formed in situ) | A separate, mildly acidic alcohol or phenol |
| Key Byproducts | Mineral oil (from NaH dispersion), inorganic salts | Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate |
| Advantages | Cost-effective for simple alkylations | Mild, neutral conditions; good for sensitive substrates |
Esterification: Accessing Biologically Relevant Esters
Ester derivatives of benzofurans are frequently explored in medicinal chemistry for their potential as prodrugs or as bioactive compounds themselves. The hydroxymethyl group of this compound can be readily esterified with a variety of carboxylic acids.
Two common and effective methods for esterification are the Steglich esterification and the use of acid chlorides . The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][16] This method is mild and suitable for a wide range of carboxylic acids and alcohols.[6][16] The reaction of an alcohol with a more reactive acid chloride is a rapid and often high-yielding alternative, typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Protocol 4A: Steglich Esterification
-
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM, add a solution of DCC (1.2 eq.) or EDC (1.2 eq.) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature until completion as monitored by TLC (typically 4-12 hours).
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU and wash the solid with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography.
-
Protocol 4B: Esterification using an Acid Chloride
-
Materials:
-
This compound
-
Acid chloride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) and pyridine or triethylamine (1.5 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acid chloride (1.1 eq.) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
General Scheme for Functionalization
Caption: Key synthetic transformations of this compound.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. The protocols detailed in this application note provide a robust framework for its utilization in key synthetic transformations, including oxidation, halogenation, etherification, and esterification. The resulting derivatives—aldehydes, halides, ethers, and esters—serve as crucial intermediates for the synthesis of more complex molecules with potential therapeutic applications.[15] The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel bioactive compounds and further solidify the importance of the benzofuran scaffold in the development of new medicines.
References
- Khan, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
- Wikipedia. (n.d.). Mitsunobu reaction.
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- SynArchive. (n.d.). Steglich Esterification.
- Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids.
- Master Organic Chemistry. (2019). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features.
- PrepChem.com. (n.d.). Synthesis of 2-(Chloromethyl)benzofuran.
- JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.
- SAGE Journals. (2020). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3/P2O5 under ball milling. Beilstein Journal of Organic Chemistry, 16, 1101-1105. [Link]
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
- Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29750-29777. [Link]
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Organic Synthesis. (n.d.). Mitsunobu Reaction.
- Semantic Scholar. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Chemistry LibreTexts. (2023). Swern oxidation.
- NIH. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
- Chemistry Steps. (n.d.). Mitsunobu Reaction.
- Dilts, K., & Durand, M. (n.d.). The Synthesis of Substituted Benzyl Phenyl Ethers. An Undergraduate Organic Chemistry Experiment.
- IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
- NIH. (2021). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety.
- BYJU'S. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2015). PBr3 and SOCl2.
- Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
- Organic Chemistry Portal. (n.d.). Appel Reaction.
- JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- YouTube. (2021). Esterification using Acid Chloride and Alcohol.
- ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?
- NIH. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- PubMed. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors.
- RSC Publishing. (2023). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions.
- Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions.
- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.
- Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters.
- EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
Sources
- 1. pjps.pk [pjps.pk]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. prepchem.com [prepchem.com]
- 18. benchchem.com [benchchem.com]
- 19. WO2012006686A1 - Chemical processes for the manufacture of substituted benzofurans - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of 1-Benzofuran-5-ylmethanol Derivatives for Anticancer Drug Discovery
Introduction: The Promise of the Benzofuran Scaffold in Oncology
The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[3][4] The unique electronic and structural features of the benzofuran ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility has led to the development of benzofuran-containing molecules that target various hallmarks of cancer, such as uncontrolled proliferation, apoptosis evasion, and angiogenesis.[1][5] Among the various classes of benzofuran derivatives, those derived from 1-Benzofuran-5-ylmethanol represent a promising yet underexplored area for the development of novel anticancer agents. The benzylic hydroxyl group of this compound offers a convenient handle for the introduction of a wide array of chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR).
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of novel this compound derivatives. We present detailed protocols for the synthesis of three distinct classes of derivatives: ethers, esters, and triazole hybrids. Furthermore, we provide context on their potential anticancer activity by summarizing reported data for structurally related compounds and discuss potential mechanisms of action.
Strategic Approaches to the Synthesis of this compound Derivatives
The synthetic strategies outlined below leverage the reactivity of the primary alcohol in this compound to introduce diverse functionalities. These methods are chosen for their reliability, scalability, and the potential of the resulting derivatives to exhibit anticancer activity based on existing literature.
I. Synthesis of Ether-Linked Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers.[6][7] This S(_N)2 reaction involves the reaction of an alkoxide with an alkyl halide.[8] In this protocol, this compound is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from a variety of alkyl halides. This approach allows for the introduction of diverse alkyl and substituted alkyl chains, which can significantly influence the lipophilicity and biological activity of the final compounds.
Protocol 1: Synthesis of 5-((Benzyloxy)methyl)-1-benzofuran (A Representative Ether Derivative)
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The formation of hydrogen gas will be observed.
-
Alkylation: To the resulting alkoxide solution, add benzyl bromide (1.1 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization:
The purified product should be characterized by:
-
H NMR and
C NMR spectroscopy: To confirm the structure and purity. -
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
II. Synthesis of Ester-Linked Derivatives via Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[9][10] This method is particularly useful for coupling sterically hindered substrates or those sensitive to acidic or basic conditions.[11] By varying the carboxylic acid, a diverse library of ester derivatives of this compound can be synthesized, allowing for the introduction of various aromatic, heteroaromatic, and aliphatic moieties.
Protocol 2: Synthesis of (1-Benzofuran-5-yl)methyl benzoate (A Representative Ester Derivative)
Materials:
-
This compound
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Dicyclohexylurea (DCU) precipitate
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Coupling: Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization:
The purified product should be characterized by:
-
H NMR and
C NMR spectroscopy: To confirm the structure and purity. -
HRMS: To confirm the elemental composition.
III. Synthesis of 1,2,3-Triazole-Linked Derivatives via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[12] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. To synthesize triazole derivatives of this compound, a two-step sequence is employed: first, the alcohol is converted to an azide, and then this azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst.
Protocol 3: Synthesis of 1,2,3-Triazole Derivatives
Step 1: Synthesis of 5-(Azidomethyl)-1-benzofuran
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF, add DBU (1.5 eq) at 0 °C.
-
Azidation: Add DPPA (1.2 eq) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
5-(Azidomethyl)-1-benzofuran
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO(_4)·5H(_2)O)
-
Sodium ascorbate
-
tert-Butanol and Water (1:1 mixture)
Procedure:
-
Reaction Setup: In a flask, dissolve 5-(Azidomethyl)-1-benzofuran (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of CuSO(_4)·5H(_2)O (0.1 eq) in water.
-
Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO(_4) solution. Stir the reaction vigorously at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Characterization:
The final triazole product should be characterized by:
-
H NMR and
C NMR spectroscopy: To confirm the structure and purity. -
HRMS: To confirm the elemental composition.
Visualization of Synthetic Workflows
Caption: Synthetic pathways for this compound derivatives.
Anticancer Activity and Mechanistic Insights
While specific anticancer data for derivatives of this compound are not extensively reported, the broader class of benzofuran derivatives has shown significant promise. The introduction of various functionalities via ether, ester, and triazole linkages allows for the modulation of their biological activity.
Table 1: Reported Anticancer Activity of Structurally Related Benzofuran Derivatives
| Derivative Class | Representative Compound/Scaffold | Cancer Cell Line | IC(_50) (µM) | Reference |
| Halogenated Benzofurans | Bromomethyl-benzofuran derivative | K562 (Leukemia) | 5 | [13] |
| HL60 (Leukemia) | 0.1 | [13] | ||
| Benzofuran-Triazole Hybrids | Benzofuran-thiazole hybrid 8g | Various (NCI-60 panel) | 0.295 - 4.15 (GI(_50)) | [14] |
| Benzofuran-Oxadiazole Hybrids | Bromo-derivative 14c | HCT116 (Colon) | 3.27 | [3] |
| 2-Benzoylbenzofurans | Compound 11e | MCF-7 (Breast) | Potent | [3] |
| Benzofuran Ethers | Paeonol-derived benzofuran 2e | HCT116 (Colon) | 0.2 | [15] |
The anticancer mechanisms of benzofuran derivatives are diverse and often depend on the nature of the substituents. Some of the reported mechanisms include:
-
Tubulin Polymerization Inhibition: Certain benzofuran derivatives have been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Benzofuran-based molecules have been designed as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as mTOR, PI3K, and receptor tyrosine kinases.[1]
-
Apoptosis Induction: Many benzofuran derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[5]
-
Estrogen Receptor Modulation: Some derivatives have shown activity against estrogen receptor-positive breast cancer cells, suggesting a potential role as estrogen receptor modulators.
Caption: Potential anticancer mechanisms of benzofuran derivatives.
Conclusion and Future Directions
The synthetic protocols detailed in these application notes provide a robust framework for the generation of diverse libraries of this compound derivatives. The Williamson ether synthesis, Steglich esterification, and click chemistry are all highly reliable and versatile reactions suitable for medicinal chemistry exploration. The promising anticancer activities reported for structurally related benzofuran compounds underscore the potential of these novel derivatives as leads for anticancer drug discovery. Future work should focus on the systematic synthesis and biological evaluation of these new compounds against a panel of cancer cell lines to establish clear structure-activity relationships. Mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their cytotoxic effects.
References
- Synthesis of Cytotoxic Benzofurans and Ethers Derivatives of Paeonol.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
- Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids. PubMed. [Link]
- Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. NIH. [Link]
- (PDF) Synthesis and antibacterial activity of novel benzofuran ester derivatives.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
- Synthesis of novel benzofuran-based 1,2,3-triazole analogues 6a-u.
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
- Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][15][16]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. [Link]
- Preparation of benzofuran derivatives.
- Williamson Ether Synthesis. YouTube. [Link]
- Steglich esterific
- Bioactive Benzofuran deriv
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]
- Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. ScienceDirect. [Link]
- Natural source, bioactivity and synthesis of benzofuran deriv
- 1-benzofuran-5-yl methyl ether. ChemSynthesis. [Link]
- Steglich Esterific
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
- Recent Developments Towards the Synthesis of Triazole Deriv
- Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. MDPI. [Link]
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. [Link]
- Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. PMC - NIH. [Link]
- synthesis of 1,2,4 triazole compounds. ISRES. [Link]
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. [Link]
- A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Introduction: The Benzofuran Scaffold as a Privileged Kinase Inhibitor
An In-Depth Guide to the Development of 1-Benzofuran-5-ylmethanol-Based Kinase Inhibitors
The benzofuran moiety, a heterocyclic system resulting from the fusion of a benzene and a furan ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in numerous natural products and synthetic molecules highlights its importance as a foundational structure for developing novel therapeutics.[1][2] Since its first synthesis in 1870, the benzofuran ring has been extensively explored, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]
Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] This makes them highly attractive targets for drug development. The benzofuran scaffold has proven to be particularly adept at targeting the ATP-binding site of various kinases.[4][6] This guide focuses on a specific, versatile starting point: This compound . The hydroxymethyl group at the 5-position serves as a crucial synthetic handle, allowing for systematic chemical modifications to probe the structure-activity relationships (SAR) and optimize inhibitory potency and selectivity.
This document provides a comprehensive, technically-grounded workflow for researchers, scientists, and drug development professionals. It details the strategic design, synthesis, and evaluation of this compound derivatives as potent and selective kinase inhibitors.
Section 1: Strategic Workflow for Inhibitor Development
The development of a novel kinase inhibitor is a multi-stage process that begins with a promising chemical scaffold and progresses through rigorous biological evaluation to identify a lead candidate. The this compound scaffold provides a robust starting point for generating a library of diverse compounds. The overall workflow is designed to systematically assess the potential of these derivatives, from their direct effect on a purified enzyme to their activity in a complex cellular environment.
Caption: High-level workflow for developing this compound kinase inhibitors.
Section 2: Synthesis and Library Development
The primary goal of the initial synthetic campaign is to generate a focused library of derivatives by modifying the 5-methanol group. This allows for the exploration of different chemical spaces within the kinase active site. Common modifications include etherification, esterification, and amination, which can introduce moieties that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.
The rationale for these modifications is grounded in established SAR principles for benzofuran-based inhibitors. For instance, introducing an aryl group via an ether linkage can allow the molecule to occupy a hydrophobic pocket often present in the kinase active site, thereby enhancing potency.[6]
Protocol 1: General Synthesis of 1-Benzofuran-5-yl-(arylmethoxy) Derivatives
This protocol describes a representative Williamson ether synthesis to couple various substituted phenols with this compound, a common strategy to build a diverse library.
Materials:
-
This compound
-
Substituted phenols (e.g., 4-fluorophenol, 3-methoxyphenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Part A: Activation of the Hydroxyl Group (Tosylation)
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add p-Toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate. Purification is typically achieved via flash chromatography.
Part B: Williamson Ether Synthesis
-
Base Preparation: In a separate flask under nitrogen, add the desired substituted phenol (1.2 eq) to anhydrous DMF. Cool to 0°C and add sodium hydride (1.3 eq) portion-wise. Causality: NaH is a strong base that deprotonates the phenol to form a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: After stirring for 30 minutes at 0°C, add a solution of the tosylated intermediate from Part A (1.0 eq) in anhydrous DMF dropwise.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to obtain the final ether derivative.
Section 3: In Vitro Kinase Inhibition Assays
The first critical step in biological evaluation is to determine if the synthesized compounds can inhibit the enzymatic activity of the target kinase in a purified, cell-free system.[7] This biochemical assay provides a direct measure of the compound's potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[8] Benzofuran derivatives have shown activity against a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1.[9][10][11]
The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8][12] The luminescent signal is directly proportional to kinase activity, allowing for a sensitive measurement of inhibition.[12]
Protocol 2: In Vitro Kinase Inhibition Screening using the ADP-Glo™ Assay
This protocol is adapted for screening a library of this compound derivatives against a target kinase, such as CDK2/Cyclin A2.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A2)
-
Kinase-specific substrate (e.g., Histone H1)[12]
-
Adenosine triphosphate (ATP)
-
Synthesized benzofuran derivatives and control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (specific to the target kinase)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. A typical starting concentration is 10 mM. Subsequently, dilute these stocks into the kinase assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay must be kept constant and low (e.g., <1%).[8]
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.[12]
-
Negative Control (0% Inhibition): Wells with enzyme, substrate, ATP, and DMSO vehicle.
-
Positive Control (100% Inhibition): Wells with enzyme, substrate, ATP, and a known potent inhibitor (e.g., Staurosporine) or wells without enzyme.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of the diluted kinase solution to each well.[12]
-
Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the kinase. Causality: This pre-incubation step is important for inhibitors that may have a slow on-rate.
-
To initiate the reaction, add 2 µL of a mixture containing the substrate and ATP (the concentration of ATP should be at or near its Km for the kinase).[12]
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[12] The optimal time should be determined to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase reaction.[12]
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))[13]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.[13]
Data Presentation: Hypothetical SAR Data
The results from the in vitro screen are best summarized in a table to facilitate SAR analysis.
| Compound ID | R-Group at 5-position (-O-R) | Target Kinase | IC50 (nM) |
| BFM-01 | -H (starting material) | CDK2/Cyclin A | >10,000 |
| BFM-02 | -Phenyl | CDK2/Cyclin A | 850 |
| BFM-03 | -4-Fluorophenyl | CDK2/Cyclin A | 150 |
| BFM-04 | -4-Methoxyphenyl | CDK2/Cyclin A | 420 |
| BFM-05 | -3,4-Dichlorophenyl | CDK2/Cyclin A | 75 |
| BFM-06 | -Naphthyl | CDK2/Cyclin A | 210 |
Section 4: Elucidating Structure-Activity Relationships (SAR)
The data generated from the in vitro screening is crucial for understanding how different chemical substitutions on the this compound scaffold influence its inhibitory activity. This SAR analysis guides the next round of synthesis in the iterative process of lead optimization.
From the hypothetical data in the table above, several key insights can be drawn:
-
Core Scaffold: The unmodified this compound (BFM-01) is inactive, confirming the necessity of the R-group modification for potency.
-
Aromatic Requirement: The addition of a simple phenyl ring (BFM-02) confers activity, suggesting a beneficial interaction within a hydrophobic pocket of the kinase.
-
Electronic Effects: The introduction of an electron-withdrawing fluorine atom at the 4-position of the phenyl ring (BFM-03) significantly improves potency compared to the unsubstituted phenyl ring. The addition of two electron-withdrawing chlorine atoms (BFM-05) further enhances activity, suggesting that halogen substituents may form specific favorable interactions or modulate the electronics of the ring system beneficially.[6]
-
Steric Effects: While an electron-donating methoxy group (BFM-04) is tolerated, it is less potent than the fluoro-substituted analog. A larger aromatic system like a naphthyl group (BFM-06) is also less potent than the smaller dichlorophenyl derivative, indicating a potential steric clash or a suboptimal fit in the binding pocket.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Properties of 1-Benzofuran-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold as a Privileged Structure in Antimicrobial Research
The benzofuran moiety is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][3][4] The unique structural features of benzofurans make them a "privileged structure" in drug discovery, serving as a versatile backbone for the design of novel therapeutic agents.[2]
While extensive research has been conducted on various substituted benzofurans, the specific antimicrobial and antifungal potential of 1-Benzofuran-5-ylmethanol (CAS: 31823-05-9) remains an underexplored area of investigation. These application notes provide a comprehensive guide for researchers to systematically evaluate the antimicrobial and antifungal efficacy of this compound. The following protocols are based on established methodologies and standards from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of robust and reproducible data.[5][6][7]
Part 1: Preliminary Screening for Antimicrobial and Antifungal Activity
The initial phase of evaluation involves broad screening assays to determine if this compound exhibits any inhibitory activity against a panel of clinically relevant bacteria and fungi. The agar diffusion method is a cost-effective and widely used technique for this purpose.[8][9]
Protocol 1: Agar Disk Diffusion Assay
This method assesses the ability of a substance to diffuse through an agar medium and inhibit the growth of a microorganism.[9]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar (for bacteria)
-
Sabouraud Dextrose agar (for fungi)
-
Bacterial and fungal test strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)
-
Positive control antibiotic and antifungal disks
-
Negative control disks (impregnated with solvent)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized inoculum (0.5 McFarland standard) of each test microorganism.[10]
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of the agar plate to create a lawn of growth.[10]
-
Allow the plates to dry for a few minutes.[10]
-
Impregnate sterile paper disks with a known concentration of this compound (e.g., 10 µg, 30 µg).
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Interpretation of Results: The diameter of the zone of inhibition corresponds to the susceptibility of the microorganism to the compound. A larger zone of inhibition indicates greater antimicrobial activity.
Workflow for Preliminary Screening
Caption: Workflow of the Agar Disk Diffusion Assay.
Part 2: Quantitative Assessment of Antimicrobial and Antifungal Activity
Following a positive preliminary screening, the next step is to quantify the antimicrobial and antifungal activity of this compound by determining the minimum inhibitory concentration (MIC). The broth microdilution method is a widely accepted and standardized technique for this purpose.[6][9][11]
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[9]
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
Bacterial and fungal test strains
-
Positive control (growth control)
-
Negative control (sterility control)
-
Standard antimicrobial and antifungal agents
-
Multichannel pipette
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the final desired concentration.
-
Add the diluted inoculum to each well containing the compound and the growth control wells. The sterility control wells should only contain broth.
-
Incubate the plates under appropriate conditions.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
Data Presentation:
| Microorganism | This compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |
| Staphylococcus aureus | [Insert experimental value] | [Insert value] |
| Escherichia coli | [Insert experimental value] | [Insert value] |
| Candida albicans | [Insert experimental value] | [Insert value] |
| Aspergillus fumigatus | [Insert experimental value] | [Insert value] |
Workflow for MIC Determination
Caption: Broth Microdilution Assay Workflow for MIC Determination.
Part 3: Elucidating the Mechanism of Action
Understanding the mechanism by which this compound exerts its antimicrobial or antifungal effects is crucial for its development as a therapeutic agent. Time-kill assays can provide initial insights into whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Protocol 3: Time-Kill Kinetic Assay
This assay measures the rate at which an antimicrobial agent kills a microbial population over time.[8]
Materials:
-
This compound
-
Bacterial and fungal test strains
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
-
Sterile saline or buffer for dilutions
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the broth.
-
Add this compound at different concentrations (e.g., 1x, 2x, and 4x MIC) to separate cultures. Include a growth control without the compound.
-
Incubate the cultures with shaking at the appropriate temperature.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colony-forming units (CFU/mL) for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration.
Interpretation of Results:
-
Cidal activity: A ≥3-log10 decrease in CFU/mL (99.9% kill) compared to the initial inoculum.
-
Static activity: A <3-log10 decrease in CFU/mL and no significant increase compared to the initial inoculum.
Potential Signaling Pathway Involvement
While the specific mechanism of this compound is unknown, some benzofuran derivatives have been shown to inhibit fungal N-myristoyltransferase, an enzyme crucial for fungal viability.[12] Further investigations could explore this and other potential targets.
Caption: Hypothetical Inhibition of Fungal N-myristoyltransferase.
Part 4: Cytotoxicity Assessment
It is imperative to evaluate the potential toxicity of this compound to mammalian cells to determine its therapeutic index.
Protocol 4: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include untreated control cells.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Conclusion and Future Directions
These application notes provide a foundational framework for the systematic evaluation of the antimicrobial and antifungal properties of this compound. The data generated from these protocols will be instrumental in determining the potential of this compound as a lead for the development of new anti-infective agents. Future studies should focus on elucidating the precise mechanism of action, exploring the in vivo efficacy in animal models of infection, and conducting structure-activity relationship (SAR) studies to optimize its antimicrobial and antifungal potency and selectivity.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Antifungal Susceptibility Test Interpretive Criteria. (2022). U.S.
- Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. (n.d.).
- Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). European Journal of Medicinal Chemistry, 46(8), 3526-30.
- Methodologies for Antimicrobial Susceptibility Testing. (n.d.).
- Pierce, C. M., & Haglund, C. M. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3).
- Antifungal Susceptibility Test Interpretive Criteria. (2022). FirstWord HealthTech.
- Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (n.d.).
- Antimicrobial Susceptibility Testing. (2017). myadlm.org.
- Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases.
- Antimicrobial Susceptibility Testing. (n.d.).
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.).
- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.).
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.).
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI.
- Synthesis and antibacterial activity of novel benzofuran ester derivatives. (n.d.).
- Benzofuran derivatives with antifungal activity. (n.d.).
- part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. (2005). European Journal of Medicinal Chemistry, 40(12), 1354-62.
- Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015).
- Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols. (2020).
- Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). Molecules (Basel, Switzerland), 27(9).
- Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. (2014). European Journal of Medicinal Chemistry, 82, 145-53.
- (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9. (n.d.).
- This compound CAS#: 31823-05-9. (n.d.). ChemicalBook.
- 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263. (n.d.). PubChem.
- Buy Online CAS Number 31823-05-9 - TRC - this compound. (n.d.). LGC Standards.
- This compound - CAS:31823-05-9. (n.d.). Sunway Pharm Ltd.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 5. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdb.apec.org [pdb.apec.org]
- 10. myadlm.org [myadlm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
preparation of 1-Benzofuran-5-ylmethanol analogs for SAR studies
Application Note & Protocol Guide
Strategic Synthesis of 1-Benzofuran-5-ylmethanol Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Benzofuran Scaffold in Modern Drug Discovery
The benzofuran moiety, a heterocyclic system formed by the fusion of benzene and furan rings, is a cornerstone of medicinal chemistry.[1][2] First synthesized in 1870, this "privileged scaffold" is prevalent in a vast number of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities.[1][2][3] Benzofuran derivatives have shown significant therapeutic potential, with activities including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][4][5][6]
The inherent versatility of the benzofuran ring allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for drug screening.[1] Structure-Activity Relationship (SAR) studies are crucial in this context. By systematically modifying the benzofuran core, researchers can elucidate the structural requirements for potent and selective biological activity, guiding the design of new therapeutic agents with enhanced efficacy and reduced side effects.[4][5][7]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this compound and its analogs. This specific scaffold serves as an excellent starting point for SAR exploration due to the presence of a reactive hydroxyl group and a modifiable aromatic system. We will detail the synthesis of a key aldehyde intermediate, its reduction to the target methanol, and subsequent derivatization, providing researchers with a robust framework for generating analog libraries for biological evaluation.[8]
General Synthetic Strategy & Workflow
The preparation of this compound analogs is most efficiently approached through a convergent strategy centered on the key intermediate, 1-Benzofuran-5-carbaldehyde . This allows for late-stage diversification. The overall workflow involves three main phases:
-
Construction of the Benzofuran Core: The synthesis begins with the formation of the core benzofuran ring system. Numerous methods exist, often involving the intramolecular cyclization of substituted phenols or palladium-copper catalyzed reactions.[2][9][10] For our purposes, we will focus on a route that allows for the introduction of substituents on the benzene ring.
-
Installation of the C5-Methanol Precursor: A formyl group (-CHO) is introduced at the C5 position. This is a critical step, as the aldehyde is a versatile handle for further transformations. A reliable method is the Grignard reaction of a 5-halo-benzofuran with a formylating agent like N,N-dimethylformamide (DMF).[11]
-
Reduction and Diversification: The 5-formyl group is reduced to the target 5-hydroxymethyl group. The resulting this compound can then be used in biological assays or further modified at the hydroxyl position (e.g., via etherification or esterification) to generate a diverse set of analogs for SAR studies.
Caption: General workflow for the synthesis of this compound analogs.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Synthesis of Key Intermediate: 1-Benzofuran-5-carbaldehyde[11]
This protocol utilizes a Grignard reaction for the formylation of 5-bromo-1-benzofuran. The causality behind this choice is its high efficiency and tolerance for the benzofuran ring system. An inert atmosphere is critical to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture or oxygen.
-
Reagents & Materials:
-
5-Bromo-1-benzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 3N solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer
-
Nitrogen or Argon gas supply
-
-
Step-by-Step Procedure:
-
Initiation of Grignard Reagent: To a dry, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add Mg turnings (1.5 eq) and a single crystal of I₂. Add a small portion (approx. 10%) of a solution of 5-bromo-1-benzofuran (1.0 eq) in anhydrous THF.
-
Gently warm the mixture to initiate the reaction, evidenced by the disappearance of the iodine color and bubbling.
-
Formation of Grignard Reagent: Once initiated, add the remaining 5-bromo-1-benzofuran solution dropwise via a dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to -40 °C using a dry ice/acetone bath. Slowly add anhydrous DMF (1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
After addition, allow the mixture to warm slowly to room temperature and stir overnight (approx. 12 hours).
-
Work-up: Cool the reaction to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 3N HCl until the pH is acidic (pH ≈ 2). Stir for 30 minutes.
-
Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude liquid by flash column chromatography on silica gel, eluting with a petroleum ether/dichloromethane gradient to afford pure 1-Benzofuran-5-carbaldehyde.[11]
-
Protocol 2: Reduction to this compound
The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for aldehydes and ketones, which prevents unwanted side reactions.
-
Reagents & Materials:
-
1-Benzofuran-5-carbaldehyde (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Dissolution: Dissolve 1-Benzofuran-5-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add NaBH₄ portion-wise over 10-15 minutes, monitoring for gas evolution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound, which can be purified by column chromatography if necessary.
-
Protocol 3: Synthesis of an Analog via O-Alkylation of the Hydroxyl Group
This protocol demonstrates how to generate analogs from the core methanol scaffold. The Williamson ether synthesis is a classic and robust method for forming ethers.[12] A base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide, which then displaces a halide on the alkylating agent in an Sₙ2 reaction.[12][13]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, Hexanes
-
-
Step-by-Step Procedure:
-
Setup: To a dry flask under a nitrogen atmosphere, add a solution of this compound in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C. Carefully add the NaH dispersion portion-wise. (Caution: H₂ gas evolution). Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 4-12 hours).
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated analog.[12]
-
Purification & Characterization
Self-validation of each synthesized compound is critical for ensuring the integrity of subsequent biological data. The identity and purity of each analog must be rigorously confirmed.
-
Purification - Flash Column Chromatography: This is the most common method for purifying benzofuran derivatives.[14][15][16]
-
Stationary Phase: Silica gel (200-300 mesh) is standard.
-
Mobile Phase (Eluent): The optimal solvent system should be determined by TLC. For benzofuran derivatives, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[17] A gradient elution from low to high polarity is often used to separate compounds with different polarities.
-
-
Characterization - Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: NMR is essential for structural elucidation.[18] For the parent this compound, characteristic signals would include:
-
Protons on the furan ring.
-
Aromatic protons on the benzene ring, with splitting patterns indicative of the substitution.
-
A singlet for the benzylic methylene protons (-CH₂OH) around 4.5-4.8 ppm.
-
A broad singlet for the hydroxyl proton (-OH).
-
In ¹³C NMR, the benzylic carbon signal would appear around 60-65 ppm. Each analog will present a unique NMR spectrum, which must be fully assigned to confirm its structure.[19][20][21]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of each synthesized compound.[19][21]
-
Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. The aldehyde intermediate will show a strong C=O stretch around 1680-1700 cm⁻¹. The final alcohol products will show a characteristic broad O-H stretch around 3200-3600 cm⁻¹.[19][22]
-
Data Presentation for SAR Studies
Once a library of analogs has been synthesized and characterized, they are subjected to biological screening. The data should be organized systematically to facilitate the analysis of structure-activity relationships.
Table 1: Representative Library of this compound Analogs for SAR
| Compound ID | R Group (at -CH₂O-R ) | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity (e.g., IC₅₀ in µM) |
| Core-01 | -H | C₉H₈O₂ | 148.16 | [Experimental Data] |
| Anlg-01 | -CH₃ | C₁₀H₁₀O₂ | 162.19 | [Experimental Data] |
| Anlg-02 | -CH₂Ph | C₁₆H₁₄O₂ | 238.28 | [Experimental Data] |
| Anlg-03 | -C(O)CH₃ | C₁₁H₁₀O₃ | 190.19 | [Experimental Data] |
| Anlg-04 | -CH₂CH₂Ph | C₁₇H₁₆O₂ | 252.31 | [Experimental Data] |
The goal of the SAR study is to correlate changes in the 'R' group with changes in biological activity. For example, comparing Core-01 and Anlg-02 reveals the effect of adding a bulky, lipophilic benzyl group. Comparing Anlg-01 and Anlg-03 shows the difference between an ether and an ester linkage. This systematic analysis helps identify the physicochemical properties (e.g., size, electronics, hydrogen bonding capacity) required for optimal activity.[4][7][23]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. znaturforsch.com [znaturforsch.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Scale-Up Synthesis of 1-Benzofuran-5-ylmethanol: An Application Note and Protocol for Pharmaceutical Research and Development
Introduction
1-Benzofuran-5-ylmethanol is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The benzofuran scaffold is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. As drug candidates progress through the development pipeline, the demand for larger quantities of key intermediates necessitates robust and scalable synthetic routes. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on a practical and efficient two-step process commencing from the commercially available 5-bromo-1-benzofuran. The causality behind experimental choices, safety considerations for large-scale operations, and comprehensive analytical characterization are discussed to ensure reproducibility and high purity of the final product.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Grignard Reaction and Formylation: The synthesis begins with the formation of a Grignard reagent from 5-bromo-1-benzofuran, which then reacts with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to yield 1-Benzofuran-5-carbaldehyde. This initial step is critical for introducing the required carbon atom at the 5-position of the benzofuran ring.
-
Chemoselective Reduction: The resulting aldehyde is then chemoselectively reduced to the corresponding primary alcohol, this compound. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes over other potentially present functional groups, and operational simplicity, making it well-suited for large-scale applications.[1]
This strategic approach offers a reliable and scalable pathway to the target molecule, utilizing readily available starting materials and well-established chemical transformations.
Visualizing the Workflow
The overall synthetic workflow can be visualized as a two-stage process, starting from the precursor and leading to the final purified product.
Caption: High-level workflow for the two-part synthesis.
Detailed Experimental Protocols
Part 1: Synthesis of 1-Benzofuran-5-carbaldehyde
This protocol is adapted from established literature procedures for the formylation of aryl halides via a Grignard reaction.[2]
Materials:
-
5-Bromo-1-benzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Dichloromethane (for column chromatography)
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 5-bromo-1-benzofuran (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 5-bromo-1-benzofuran solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.
-
Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining 5-bromo-1-benzofuran solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the Grignard reagent solution to -40 °C using a dry ice/acetone bath.
-
Slowly add anhydrous DMF (1.5 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 3M HCl until the solution is acidic (pH ≈ 2).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-Benzofuran-5-carbaldehyde by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent.[2]
-
Part 2: Scale-Up Synthesis of this compound
This protocol details the chemoselective reduction of the aldehyde to the primary alcohol.
Materials:
-
1-Benzofuran-5-carbaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a suitably sized round-bottom flask equipped with a magnetic stirrer, dissolve 1-Benzofuran-5-carbaldehyde (1.0 equivalent) in methanol (approximately 10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage the exothermic reaction and gas evolution.[3]
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess sodium borohydride and the borate esters.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous residue).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Isolation:
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the final product as a crystalline solid.[4]
-
Data Presentation
The successful synthesis of this compound should be confirmed by a comprehensive analysis of its physicochemical and spectroscopic properties.
| Parameter | 1-Benzofuran-5-carbaldehyde | This compound |
| Molecular Formula | C₉H₆O₂ | C₉H₈O₂ |
| Molecular Weight | 146.14 g/mol | 148.16 g/mol |
| Appearance | Liquid | Crystalline Solid |
| Yield | Typically 50-60% | Typically >90% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.95 (s, 1H, CHO), 8.15 (s, 1H), 7.85 (d, 1H), 7.70 (d, 1H), 7.60 (d, 1H), 6.85 (d, 1H) | 7.66 (d, J = 2.2 Hz, 1H, H-2), 7.55 (s, 1H, H-4), 7.47 (d, J = 8.4 Hz, 1H, H-7), 7.30 (dd, J = 8.4, 1.6 Hz, 1H, H-6), 6.75 (d, J = 2.2 Hz, 1H, H-3), 4.78 (s, 2H, CH₂), 1.80 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 191.5, 155.5, 145.5, 131.0, 128.5, 127.0, 125.0, 121.0, 107.0 | 155.2, 145.8, 134.2, 127.8, 124.6, 121.3, 111.4, 106.7, 65.2 |
| IR (KBr, cm⁻¹) | ~1690 (C=O stretch) | ~3300 (O-H stretch, broad), No C=O stretch at ~1690 |
| MS (ESI) | m/z 147.04 [M+H]⁺ | m/z 149.06 [M+H]⁺, 171.04 [M+Na]⁺ |
Note: NMR and IR data are predicted and/or based on typical values for similar structures and should be confirmed by experimental data.
Safety and Scale-Up Considerations
Scaling up chemical reactions requires careful consideration of potential hazards. The use of sodium borohydride, in particular, necessitates strict safety protocols.
-
Sodium Borohydride Handling: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas, which can ignite spontaneously.[5] It is also toxic if swallowed or in contact with skin and can cause severe skin and eye burns.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[5]
-
Inert Atmosphere: For large-scale reactions, it is highly recommended to handle sodium borohydride under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[5]
-
Storage: Store sodium borohydride in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, acids, and oxidizing agents.[5]
-
-
Exothermic Reaction and Quenching: The reduction of aldehydes with sodium borohydride is an exothermic reaction.[3]
-
Temperature Control: On a larger scale, the addition of sodium borohydride should be done portion-wise and at a controlled rate to manage the heat generated. A reliable cooling system is essential.
-
Quenching: The quenching of excess sodium borohydride with water is also exothermic and generates hydrogen gas. This step must be performed slowly and with adequate cooling to prevent a runaway reaction.
-
-
Solvent Choice: Methanol is a common solvent for sodium borohydride reductions. However, it is flammable and toxic.
-
Ventilation: Ensure the reaction is conducted in a well-ventilated fume hood or a designated and properly ventilated area.
-
-
Waste Disposal: Sodium borohydride waste should be quenched carefully with a protic solvent (e.g., isopropanol) before disposal according to institutional and local regulations.
Conclusion
The two-step synthesis of this compound via a Grignard reaction followed by a sodium borohydride reduction is a robust and scalable method suitable for producing multi-gram to kilogram quantities of this valuable intermediate. By understanding the causality behind the choice of reagents and reaction conditions, and by adhering to strict safety protocols, researchers and drug development professionals can confidently and efficiently produce high-purity this compound to support the advancement of new therapeutic agents.
References
- University of California.
- MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). [Link]
- Organic Chemistry Portal. Sodium Borohydride.[Link]
- American Chemical Society. Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. (2021). [Link]
- IChemE. Chemical reaction hazards associated with the use of sodium borohydride. (1994). [Link]
- National Center for Biotechnology Information.
- NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0250926).[Link]
- ChemRxiv. Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. (2021). [Link]
- ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy.[Link]
- Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.[Link]
- ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). [Link]
- ResearchGate. Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities. (2013). [Link]
- Royal Society of Chemistry.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). [Link]
- Research Trend. Spectroscopic (FTIR, 1h-NMR and Mass)
Sources
Application Notes and Protocols for the Functionalization of the Hydroxyl Group of 1-Benzofuran-5-ylmethanol
Introduction: Unlocking the Potential of the 1-Benzofuran Scaffold
The 1-benzofuran moiety is a privileged heterocyclic scaffold frequently encountered in natural products and serves as a cornerstone in the design of novel therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. At the heart of synthesizing diverse libraries of these compounds for drug discovery and development lies the strategic functionalization of key reactive handles. One such critical starting material is 1-Benzofuran-5-ylmethanol, which possesses a reactive benzylic hydroxyl group ripe for chemical modification.
This comprehensive guide provides detailed application notes and step-by-step protocols for the efficient functionalization of the hydroxyl group of this compound. We will delve into three fundamental transformations: etherification, esterification, and conversion to an alkyl halide. These reactions open the door to a vast array of derivatives, enabling researchers to systematically explore the structure-activity relationships (SAR) of this important pharmacophore.
Strategic Approaches to Functionalization
The benzylic nature of the hydroxyl group in this compound dictates its reactivity, allowing for a range of classical and modern synthetic transformations. This guide will focus on three robust and widely applicable methods:
-
Williamson Ether Synthesis: For the formation of ether linkages, providing access to compounds with modified lipophilicity and hydrogen bonding capacity.
-
Steglich Esterification: A mild and efficient method for generating esters, which can act as prodrugs or introduce new points of interaction with biological targets.
-
Appel Reaction: For the conversion of the alcohol to the corresponding alkyl chloride, a versatile intermediate for subsequent nucleophilic substitution reactions.
The following diagram illustrates the key functionalization pathways described in this guide.
Caption: Step-by-step workflow for the Williamson ether synthesis.
Detailed Experimental Protocol:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 6.75 mmol) and dry tetrahydrofuran (THF, 30 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.32 g, 8.10 mmol, 1.2 eq) portion-wise.
-
Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The use of an anhydrous solvent is critical to prevent quenching of the hydride.
-
-
Alkylation: Stir the resulting suspension at 0 °C for 30 minutes. Add methyl iodide (0.63 mL, 10.12 mmol, 1.5 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford 5-(methoxymethyl)-1-benzofuran as a colorless oil. [4][5]
Protocol 2: Steglich Esterification for the Synthesis of 1-Benzofuran-5-ylmethyl Acetate
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). [6][7][8][9]This method is particularly advantageous for substrates that are sensitive to harsher esterification conditions.
Reaction Workflow:
Caption: Step-by-step workflow for the Steglich esterification.
Detailed Experimental Protocol:
-
Preparation: To a 100 mL round-bottom flask, add this compound (1.0 g, 6.75 mmol), acetic acid (0.43 mL, 7.42 mmol, 1.1 eq), 4-dimethylaminopyridine (DMAP, 0.082 g, 0.675 mmol, 0.1 eq), and anhydrous dichloromethane (CH₂Cl₂, 30 mL).
-
Causality: DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive N-acylpyridinium intermediate.
-
-
Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.53 g, 7.42 mmol, 1.1 eq) in CH₂Cl₂ (10 mL) dropwise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to yield 1-benzofuran-5-ylmethyl acetate as a colorless oil. [10][11]
Protocol 3: Appel Reaction for the Synthesis of 5-(Chloromethyl)-1-benzofuran
The Appel reaction provides a mild and efficient method for converting alcohols to the corresponding alkyl halides using a combination of a triarylphosphine and a carbon tetrahalide. [5][12][13]In this protocol, this compound is converted to 5-(chloromethyl)-1-benzofuran using triphenylphosphine and carbon tetrachloride. This product is a versatile building block for further nucleophilic substitution reactions. [14][15]
Reaction Workflow:
Caption: Step-by-step workflow for the Appel reaction.
Detailed Experimental Protocol:
-
Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 g, 6.75 mmol) and triphenylphosphine (2.12 g, 8.10 mmol, 1.2 eq) in carbon tetrachloride (40 mL).
-
Safety Note: Carbon tetrachloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The byproduct, triphenylphosphine oxide, may precipitate out. Filter the mixture and wash the solid with a small amount of cold carbon tetrachloride.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system such as hexanes or a low percentage of ethyl acetate in hexanes, to afford 5-(chloromethyl)-1-benzofuran as a solid. [16][17][18]A similar procedure using thionyl chloride in chloroform with a catalytic amount of pyridine can also be employed for this transformation. [12][13]
Data Presentation: Characterization of Functionalized Products
The following table summarizes the expected key characterization data for the products obtained from the described protocols.
| Compound | Structure | Molecular Formula | Molecular Weight | Expected ¹H NMR Key Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Key Signals (CDCl₃, δ ppm) |
| 5-(Methoxymethyl)-1-benzofuran | ![]() | C₁₀H₁₀O₂ | 162.19 | ~7.5-7.2 (m, Ar-H), ~6.7 (d, Ar-H), ~4.6 (s, Ar-CH₂-O), ~3.4 (s, O-CH₃) | ~155, ~145, ~129, ~125, ~123, ~121, ~111, ~106, ~74 (Ar-CH₂-O), ~58 (O-CH₃) |
| 1-Benzofuran-5-ylmethyl acetate | ![]() | C₁₁H₁₀O₃ | 190.19 | ~7.6-7.3 (m, Ar-H), ~6.7 (d, Ar-H), ~5.2 (s, Ar-CH₂-O), ~2.1 (s, CO-CH₃) | ~171 (C=O), ~155, ~145, ~135, ~129, ~125, ~121, ~111, ~106, ~66 (Ar-CH₂-O), ~21 (CO-CH₃) |
| 5-(Chloromethyl)-1-benzofuran | ![]() | C₉H₇ClO | 166.60 | ~7.7-7.3 (m, Ar-H), ~6.7 (d, Ar-H), ~4.7 (s, Ar-CH₂-Cl) | ~155, ~145, ~137, ~129, ~126, ~122, ~111, ~106, ~46 (Ar-CH₂-Cl) |
Note: The chemical shifts provided are approximate and may vary slightly based on the specific experimental conditions and spectrometer used. [7][8][19][20][21][22][23][24][25][26][27][28]
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the functionalization of the hydroxyl group of this compound. The resulting ethers, esters, and alkyl halides are valuable intermediates for the synthesis of diverse libraries of benzofuran derivatives for applications in drug discovery and materials science. By providing a clear rationale for experimental choices and detailed procedural steps, this guide aims to empower researchers to confidently explore the rich chemical space accessible from this versatile starting material.
References
- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.
- Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Center for Biotechnology Information.
- 5-Methoxy-2-benzofuran-1(3H)-one. National Center for Biotechnology Information.
- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.
- New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. MDPI.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
- The 'one-pot' preparation of substituted benzofurans. Arkat USA.
- The Royal Society of Chemistry.
- Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2015. The Royal Society of Chemistry.
- Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis.
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- Appel reaction. Wikipedia.
- Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. ACS Publications.
- 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0161682). NP-MRD.
- Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Center for Biotechnology Information.
- Steglich esterification. Wikipedia.
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information.
- Synthesis of 2-(Chloromethyl)benzofuran. PrepChem.com.
- Synthesis of 2-chloromethyl-3-methylbenzofuran-5-carboxylic acid methyl ester. PrepChem.com.
- Steglich Esterification. Organic Chemistry Portal.
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information.
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
- The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org.
- NMR Spectra of Products. The Royal Society of Chemistry.
- Characterization of benzofuran derivatives: Crystal structure, DFT analysis and antitumor activity. OUCI.
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information.
- Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate.
- A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H PW O ·. Zeitschrift für Naturforschung.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar.
Sources
- 1. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. PubChemLite - 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (C11H13ClO) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
- 14. dea.gov [dea.gov]
- 15. benchchem.com [benchchem.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0166783) [np-mrd.org]
- 18. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0296619) [np-mrd.org]
- 19. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0272650) [np-mrd.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0161682) [np-mrd.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. spectrabase.com [spectrabase.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Evaluating the Role of 1-Benzofuran-5-ylmethanol in Cytochrome P450 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds, spanning natural products and synthetic pharmaceuticals.[1][2][3][4] Its derivatives have demonstrated a wide array of pharmacological activities, including potent enzyme inhibition.[1][5] Given that cytochrome P450 (CYP) enzymes are central to the metabolism of over 90% of clinical drugs, assessing the potential for novel chemical entities to inhibit these enzymes is a critical step in early drug discovery to predict and mitigate the risk of adverse drug-drug interactions (DDIs).[6][7] This document provides a comprehensive guide for researchers to evaluate the inhibitory potential of benzofuran derivatives, using 1-Benzofuran-5-ylmethanol as a representative test compound, against key human CYP isoforms. We will delve into the mechanistic underpinnings of CYP inhibition and provide detailed, field-proven protocols for both initial screening and advanced mechanistic studies.
Introduction: The Critical Nexus of Benzofurans and Cytochrome P450
Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I metabolism for a vast number of xenobiotics.[7] Their activity dictates the pharmacokinetic profile, efficacy, and toxicity of many therapeutic agents. Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of another, potentially resulting in toxicity or other adverse events.[8][9] Consequently, regulatory agencies worldwide mandate the in vitro evaluation of new chemical entities for their CYP inhibition potential.[6][8]
Benzofuran derivatives are of significant interest in medicinal chemistry due to their versatile biological activities.[2][3][4][10] The inherent electronic and structural properties of the benzofuran nucleus make it a valuable scaffold for designing enzyme inhibitors.[1][5] While extensive research has focused on the anticancer, anti-inflammatory, and antimicrobial properties of this class of compounds, their interaction with metabolic enzymes like CYPs is a crucial area of investigation for their development as safe and effective drugs.[1][11][12]
This guide uses this compound (CAS No: 31823-05-9) as an exemplar to outline a systematic approach for characterizing the CYP inhibition profile of novel benzofuran derivatives. The principles and protocols described herein are broadly applicable to other compounds within this chemical class.
Foundational Principles: Mechanisms of Cytochrome P450 Inhibition
Understanding the mode of inhibition is fundamental to predicting the clinical relevance of a DDI. CYP inhibition can be broadly categorized as either reversible or irreversible.[13][14]
-
Reversible Inhibition: This occurs when the inhibitor binds to the enzyme non-covalently and can be readily dissociated. It is characterized by a rapid onset of inhibition. Reversible inhibition can be further classified into:
-
Competitive: The inhibitor and the substrate compete for the same active site on the enzyme.
-
Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.
-
-
Irreversible Inhibition (Mechanism-Based Inhibition): This is a more complex and often more clinically significant form of inhibition.[14][15] It involves the enzymatic bioactivation of the inhibitor into a reactive metabolite, which then covalently binds to the enzyme, leading to its inactivation.[14] This process is time-dependent, and restoration of enzymatic activity requires the synthesis of new enzyme protein.[14]
The following diagram illustrates the primary mechanisms of CYP inhibition.
Figure 1. A diagram illustrating the different mechanisms of cytochrome P450 enzyme inhibition.
Experimental Protocol: IC₅₀ Determination for this compound
This protocol details a robust method for determining the half-maximal inhibitory concentration (IC₅₀), a key parameter for quantifying the potency of an inhibitor. The assay can be adapted for either a fluorescent plate-reader format for high-throughput screening or an LC-MS/MS-based method for greater specificity and use with non-fluorescent substrates.[7][13]
Objective
To determine the IC₅₀ values of this compound against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in human liver microsomes.
Materials and Reagents
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP enzymes.[15]
-
CYP Isoform-Specific Substrates: (Refer to Table 1 for examples).
-
Positive Control Inhibitors: Known specific inhibitors for each isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9).
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Reaction Termination Solution: Acetonitrile, often containing an internal standard for LC-MS/MS analysis.
-
Hardware: 96-well microplates, multichannel pipettes, incubator (37°C), plate reader (fluorescence or LC-MS/MS system).
| CYP Isoform | Recommended Substrate | Metabolite Detected | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam or Testosterone | 1'-Hydroxymidazolam or 6β-Hydroxytestosterone | Ketoconazole |
| Table 1. Commonly used substrates and inhibitors for major CYP isoforms. |
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in buffer (e.g., 8 concentrations ranging from 0.1 µM to 100 µM).
-
Prepare working solutions of substrates, HLMs, and the NADPH regenerating system in buffer at appropriate concentrations. The final substrate concentration should be at or near its Km value for the specific CYP isoform.
-
-
Incubation Setup (96-well plate format):
-
Add buffer, HLM solution, and the serially diluted this compound (or positive control inhibitor, or vehicle control - typically DMSO) to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Immediately add the specific CYP substrate to all wells. The final solvent concentration (e.g., DMSO) should be low and consistent across all wells (typically ≤ 0.5%).[16]
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). This incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold termination solution (e.g., acetonitrile). This will precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method or measure the fluorescent signal using a plate reader.
-
Experimental Workflow Diagram
Figure 2. A schematic of the experimental workflow for determining CYP inhibition IC₅₀ values.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
-
Percent Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100
-
-
Determine IC₅₀ Value: The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, XLfit).
Hypothetical Data Presentation
The results of the IC₅₀ screen should be summarized in a clear, tabular format.
| CYP Isoform | This compound IC₅₀ (µM) |
| CYP1A2 | > 100 |
| CYP2C9 | 25.3 |
| CYP2C19 | 12.8 |
| CYP2D6 | > 100 |
| CYP3A4 | 5.7 |
| Table 2. Hypothetical IC₅₀ values for this compound against major CYP isoforms. (Note: This data is for illustrative purposes only). |
Advanced Protocols: Elucidating the Mechanism of Inhibition
If the initial screen reveals significant inhibition (e.g., IC₅₀ < 10 µM), further studies are warranted to determine the mechanism of inhibition and to assess the potential for time-dependent inhibition (TDI).[15]
Determining the Inhibition Constant (Kᵢ)
For reversible inhibitors, determining the Kᵢ provides a more accurate measure of inhibitory potency than the IC₅₀. This involves performing the inhibition assay with multiple substrate and inhibitor concentrations and analyzing the data using graphical methods like a Lineweaver-Burk or Dixon plot.
Time-Dependent Inhibition (TDI) Assay
TDI assays are crucial for identifying mechanism-based inhibitors.[8][15] The key feature of a TDI protocol is a pre-incubation step where the inhibitor is incubated with the enzyme and NADPH before the addition of the substrate. A decrease in the IC₅₀ value in the pre-incubated assay compared to a non-pre-incubated assay (an "IC₅₀ shift") is indicative of TDI.[8] If TDI is confirmed, further experiments are required to determine the kinetic parameters kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the concentration of inhibitor that gives half the maximal rate of inactivation).
Conclusion
The evaluation of cytochrome P450 inhibition is an indispensable component of modern drug discovery and development. The benzofuran scaffold, while promising from a therapeutic standpoint, requires careful characterization of its metabolic interaction profile. The protocols outlined in this guide provide a systematic and robust framework for assessing the inhibitory potential of novel benzofuran derivatives, such as this compound, against key CYP enzymes. By employing these methods, researchers can generate high-quality, reproducible data to inform lead optimization, predict potential drug-drug interactions, and ultimately contribute to the development of safer medicines.
References
- National Library of Medicine. Cytochrome P450: in vitro methods and protocols.
- Creative Bioarray. Cytochrome P450 Inhibition Assay.
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Eurofins Discovery. CYP Inhibition Assays.
- protocols.io. In-vitro CYP inhibition pooled.
- LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance.
- Bienta. CYP450 inhibition assay (fluorogenic).
- Springer Nature Experiments. Cytochrome P450: In Vitro Methods and Protocols.
- Current Drug Metabolism. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions.
- PubMed. Inhibition of aromatase (P450Arom) by some 1-(benzofuran-2-ylmethyl)imidazoles.
- National Institutes of Health. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process.
- The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery.
- PubMed. An update on benzofuran inhibitors: a patent review.
- RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives.
- ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives.
- RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives.
- ResearchGate. Benzofuran derivatives: A patent review | Request PDF.
- PubMed. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors.
- ResearchGate. Comparison of the IC50 values on five major CYP Isoforms for 290....
- PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- ResearchGate. Novel benzofuran derivatives: Synthesis and antitumor activity.
- Biomolecules & Therapeutics. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications.
- ResearchGate. Chapter 26 Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450 | Request PDF.
- National Institutes of Health. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice.
- ResearchGate. Selective Mechanism-Based Inactivation of CYP3A4 by CYP3cide (PF-04981517) and Its Utility as an In Vitro Tool for Delineating the Relative Roles of CYP3A4 versus CYP3A5 in the Metabolism of Drugs.
Sources
- 1. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 8. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 9. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benthamscience.com [benthamscience.com]
- 15. criver.com [criver.com]
- 16. In-vitro CYP inhibition pooled [protocols.io]
Application Notes & Protocols: Leveraging 1-Benzofuran-5-ylmethanol in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Power of the Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with small, low-molecular-weight compounds, or "fragments" (typically <300 Da).[4] These fragments, despite their initially weak binding affinities (often in the millimolar to high micromolar range), provide high-quality starting points for medicinal chemistry optimization.[5] The core principle of FBDD is that the simpler nature of fragments allows for a more efficient exploration of chemical space and a higher probability of achieving a good quality fit within a target's binding site.[5][6] This structured, rational approach has led to the development of several marketed drugs, tackling targets once considered "undruggable."[2][7]
This guide provides a detailed examination of 1-Benzofuran-5-ylmethanol , a heterocyclic fragment, and its potential application within an FBDD workflow. We will explore the rationale for its inclusion in a fragment library, detail protocols for screening and hit validation, and outline a strategic approach to its evolution from a weakly binding hit to a potent lead candidate.
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
The benzofuran moiety is a recurring motif in a vast number of natural products and synthetic compounds with significant biological activity.[8][9][10] Its derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities.[8][9][11][12] This inherent biological relevance makes the benzofuran core a "privileged scaffold" – a molecular framework that is predisposed to interact with various biological targets. The inclusion of such scaffolds in a fragment library increases the probability of identifying meaningful starting points for drug discovery campaigns.
This compound (MW: 148.16 g/mol ) is an exemplary fragment.[13][14] It adheres to the "Rule of Three" – a common guideline for fragment selection (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). Its structure is simple yet possesses key features for target interaction:
-
An aromatic system capable of engaging in hydrophobic and π-stacking interactions.
-
A hydroxyl group that can act as a hydrogen bond donor or acceptor.
-
A defined vector for chemical elaboration (the hydroxymethyl group), making it a "poised" fragment ready for optimization.[15]
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 31823-05-9 | C₉H₈O₂ | 148.16 | Aromatic system, H-bond donor/acceptor, defined vector for growth |
The FBDD Workflow: From Fragment to Lead
The journey from a fragment library to a lead compound is a structured process heavily reliant on biophysical techniques and structural biology.[16][17] The low affinity of fragment binding necessitates highly sensitive screening methods to detect these weak interactions reliably.[18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosciencehorizons.com [biosciencehorizons.com]
- 4. academic.oup.com [academic.oup.com]
- 5. drughunter.com [drughunter.com]
- 6. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 31823-05-9 [m.chemicalbook.com]
- 14. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 [matrix-fine-chemicals.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Enzymatic Reactions Involving 1-Benzofuran-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive technical guide to key enzymatic reactions involving 1-benzofuran-5-ylmethanol. This document is designed to offer both foundational understanding and actionable protocols for the application of biocatalysis in the synthesis and modification of this important heterocyclic scaffold. As a versatile building block in medicinal chemistry, understanding its enzymatic transformations is crucial for the development of novel therapeutics.[1][2]
Introduction: The Significance of this compound in Biocatalysis
The benzofuran nucleus is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] this compound, as a functionalized derivative, presents a key substrate for enzymatic modifications, enabling the generation of diverse molecular entities with potential therapeutic applications. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, often proceeding under mild conditions with high enantioselectivity.[6] This guide will focus on three primary classes of enzymatic reactions relevant to this compound: Cytochrome P450-mediated oxidation, alcohol dehydrogenase-catalyzed oxidation, and lipase-catalyzed esterification.
Section 1: Cytochrome P450-Mediated Oxidation of this compound
Expertise & Experience: Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases renowned for their role in drug metabolism and the oxidative biotransformation of a vast range of substrates.[3][7] In the context of this compound, CYP enzymes, particularly isoforms like CYP1A2, CYP2D6, and CYP3A4, are anticipated to catalyze the oxidation of the methanol group to the corresponding aldehyde and carboxylic acid.[8] This metabolic pathway is a critical consideration in drug development for assessing the pharmacokinetic profile and potential toxicity of benzofuran-based compounds.[8][9]
Trustworthiness: The following protocol is a self-validating system for assessing the in vitro metabolism of this compound using human liver microsomes, a standard model for studying CYP-mediated drug metabolism.
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the metabolic fate of this compound when incubated with human liver microsomes and to identify the resulting metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM phosphate buffer (pH 7.4), human liver microsomes (0.5 mg/mL), and this compound (10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system. The final reaction volume should be 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing 1% formic acid.
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to identify the parent compound and its metabolites.
Data Presentation:
| Compound | Retention Time (min) | [M+H]+ | Proposed Structure |
| This compound | 5.2 | 149.0597 | Parent Compound |
| Metabolite 1 | 4.8 | 147.0441 | 1-Benzofuran-5-carbaldehyde |
| Metabolite 2 | 4.1 | 163.0390 | 1-Benzofuran-5-carboxylic acid |
Experimental Workflow:
Caption: Workflow for in vitro metabolism study of this compound.
Section 2: Alcohol Dehydrogenase-Mediated Oxidation
Expertise & Experience: Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, using NAD+ or NADP+ as a cofactor.[4][10] ADHs are ubiquitous in nature and exhibit broad substrate specificity, making them valuable biocatalysts for the synthesis of aldehydes and ketones.[11] For this compound, ADH can be employed for the specific oxidation of the primary alcohol to 1-benzofuran-5-carbaldehyde, a key intermediate in organic synthesis.
Trustworthiness: The following protocol provides a reliable method for the enzymatic oxidation of this compound using a commercially available alcohol dehydrogenase.
Protocol 2: ADH-Catalyzed Oxidation of this compound
Objective: To synthesize 1-benzofuran-5-carbaldehyde from this compound using alcohol dehydrogenase.
Materials:
-
This compound
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae)
-
NAD+
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
GC-MS system
Procedure:
-
Reaction Setup: In a sealed vial, dissolve this compound (50 mg) in 10 mL of Tris-HCl buffer (100 mM, pH 8.5).
-
Cofactor Addition: Add NAD+ to a final concentration of 2 mM.
-
Enzyme Addition: Add alcohol dehydrogenase (10 mg).
-
Incubation: Incubate the reaction mixture at 30°C for 24 hours with gentle agitation.
-
Extraction: Extract the reaction mixture three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the product by GC-MS to confirm the formation of 1-benzofuran-5-carbaldehyde and determine the conversion rate.
Data Presentation:
| Substrate/Product | Retention Time (min) | Molecular Ion (m/z) | Conversion (%) |
| This compound | 8.5 | 148 | - |
| 1-Benzofuran-5-carbaldehyde | 7.9 | 146 | >95 |
Logical Relationship Diagram:
Caption: Enzymatic oxidation of this compound to its aldehyde.
Section 3: Lipase-Catalyzed Esterification of this compound
Expertise & Experience: Lipases are versatile enzymes that catalyze the hydrolysis of fats and oils in aqueous environments. However, in non-aqueous media, they can efficiently catalyze esterification and transesterification reactions.[12][13] This property is widely exploited for the synthesis of various esters, including pharmaceuticals and flavor compounds. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are particularly robust and reusable biocatalysts for these transformations.[14] The esterification of this compound with various acyl donors can generate a library of novel benzofuran derivatives.
Trustworthiness: The following protocol details a highly efficient and selective method for the lipase-catalyzed synthesis of 1-benzofuran-5-ylmethyl acetate.
Protocol 3: Novozym 435-Catalyzed Esterification
Objective: To synthesize 1-benzofuran-5-ylmethyl acetate via lipase-catalyzed esterification of this compound with vinyl acetate.
Materials:
-
This compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
tert-Butyl methyl ether (MTBE)
-
Molecular sieves (4 Å)
-
HPLC system
Procedure:
-
Reaction Setup: In a screw-capped vial, add this compound (100 mg), MTBE (5 mL), and molecular sieves (200 mg) to ensure anhydrous conditions.
-
Acyl Donor Addition: Add vinyl acetate (2 equivalents).
-
Enzyme Addition: Add Novozym 435 (20 mg).
-
Incubation: Incubate the reaction at 45°C with shaking at 200 rpm for 48 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Enzyme Recovery: After the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.
Data Presentation:
| Time (h) | Substrate Conversion (%) | Product Yield (%) |
| 0 | 0 | 0 |
| 6 | 45 | 43 |
| 12 | 78 | 75 |
| 24 | 95 | 92 |
| 48 | >99 | >98 |
Experimental Workflow Diagram:
Caption: Workflow for lipase-catalyzed esterification of this compound.
Conclusion
The enzymatic modification of this compound offers a powerful and sustainable approach to generate novel derivatives for drug discovery and development. The protocols outlined in these application notes for oxidation using Cytochrome P450 and alcohol dehydrogenases, and for esterification using lipases, provide robust and reproducible methods for researchers. These biocatalytic strategies highlight the potential for creating diverse chemical entities from a common benzofuran precursor, paving the way for the discovery of new bioactive compounds.
References
- Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(7), 1847-1863. [Link]
- Paizs, C., et al. (2006). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Tetrahedron: Asymmetry, 17(12), 1851-1857. [Link]
- Park, Y., et al. (2017). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 134, 239-246. [Link]
- Cameron, M. (n.d.). Research. The Wertheim UF Scripps Institute. [Link]
- Wikipedia. (2023). Alcohol dehydrogenase. [Link]
- Raza, H., & Kanwal, A. (2023). The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. Drug Metabolism Reviews, 55(2), 123-138. [Link]
- Jäger, C., et al. (2021). Methanol-Driven Oxidative Rearrangement of Biogenic Furans - Enzyme Cascades vs. Photobiocatalysis. Frontiers in Chemistry, 9, 635883. [Link]
- Matrix Fine Chemicals. (n.d.). (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9. [Link]
- Sahin, E., & Demir, A. S. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Applied Microbiology and Biotechnology, 103(21-22), 8755-8763. [Link]
- Plapp, B. V., et al. (2013). Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats. Chemico-Biological Interactions, 202(1-3), 87-94. [Link]
- Dijkman, W. P., et al. (2014). Enzyme-Catalyzed Oxidation of 5-Hydroxymethylfurfural to Furan-2,5-dicarboxylic Acid. Angewandte Chemie International Edition, 53(25), 6515-6518. [Link]
- Grondin, C., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3763. [Link]
- Boeriu, C. G., et al. (2021). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Reaction Chemistry & Engineering, 6(10), 1836-1846. [Link]
- MDPI. (n.d.). The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. to Herbicides with Different Mode of Actions. [Link]
- Catalyst University. (2016, July 22). Alcohol Dehydrogenase: Physiology, Biochemistry, and Mechanism [Video]. YouTube. [Link]
- Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]
- Sharma, S., et al. (2001). Lipases and lipase-catalyzed esterification in non-aqueous media. Process Biochemistry, 37(2), 115-128. [Link]
- Dijkman, W. P., et al. (2014). Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid. Angewandte Chemie (International ed. in English), 53(25), 6515-8. [Link]
- Contente, M. L., et al. (2020). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 22(18), 6046-6050. [Link]
- Wang, Y., et al. (2018). Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. European Journal of Medicinal Chemistry, 143, 134-144. [Link]
- National Center for Biotechnology Information. (n.d.). Biochemistry, Biotransformation. In StatPearls. [https://www.ncbi.nlm.nih.
- Schlemmer, D., et al. (2022). Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. International journal of molecular sciences, 23(15), 8336. [Link]
- PubChem. (n.d.). 1-Benzofuran-2-ylmethanol. [Link]
- Kim, J., & Park, J. (2022). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. RSC Advances, 12(18), 11285-11290. [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. metabolon.com [metabolon.com]
- 8. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 1-Benzofuran-5-ylmethanol synthesis
An essential intermediate in medicinal chemistry, 1-Benzofuran-5-ylmethanol is a key building block for a range of pharmacologically active molecules, including inhibitors of glycogen synthase kinase-3β and PDE5.[1] Achieving high yields in its synthesis is critical for efficient drug development pipelines. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to navigate the complexities of its synthesis, ensuring both high yield and purity.
As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven experience to help you overcome common experimental hurdles.
Overall Synthetic Workflow
The most common and reliable pathway to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 1-Benzofuran-5-carbaldehyde, typically from 5-bromobenzofuran. The second stage is the selective reduction of this aldehyde to the target primary alcohol. This guide is structured to address challenges in both critical stages.
Caption: High-level workflow for the synthesis of this compound.
Technical Troubleshooting Guide
Stage 1: Synthesis of 1-Benzofuran-5-carbaldehyde via Grignard Reaction
This route involves the formation of a Grignard reagent from 5-bromobenzofuran, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2]
Question 1: My Grignard reaction won't initiate, or the yield of the Grignard reagent is very low. What's going wrong?
Answer: This is the most common failure point. Grignard reagent formation is a surface reaction on the magnesium metal and is notoriously sensitive to atmospheric moisture and surface passivation.
Probable Causes & Solutions:
-
Inactive Magnesium Surface: The magnesium turnings are likely coated with a passivating layer of magnesium oxide (MgO). This layer prevents the magnesium from reacting with the aryl halide.
-
Solution: Activate the magnesium immediately before use. You can do this by adding a small crystal of iodine, which etches the surface. The disappearance of the brown iodine color is a good indicator of activation.[2] Alternatively, vigorous stirring of the magnesium turnings under an inert atmosphere can mechanically break the oxide layer.
-
-
Presence of Water: Grignard reagents are potent bases and will be instantly quenched by even trace amounts of water or other protic sources.[3]
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon. The solvent (typically THF) must be rigorously anhydrous. Using freshly distilled THF from a sodium/benzophenone still or passing it through an activated alumina column is highly recommended.
-
-
Difficulty with Halide Reactivity: While aryl bromides are standard, their reactivity is lower than iodides. Aryl chlorides are even more challenging to activate.
-
Scientific Rationale: The rate of Grignard formation follows the trend I > Br > Cl. This is due to the C-X bond strength and the electron transfer process from the magnesium to the aryl halide. For difficult cases like aryl chlorides, higher boiling point solvents like THF are necessary, and co-additives like LiCl can be used to break up passivating magnesium salts.
-
Caption: Troubleshooting logic for Grignard reagent formation.
Question 2: The Grignard reagent forms, but after adding DMF and workup, my yield of 1-Benzofuran-5-carbaldehyde is poor, and I see significant amounts of biphenyl-type impurities.
Answer: This suggests that either the Grignard reagent is not efficiently reacting with the DMF or it is participating in side reactions.
Probable Causes & Solutions:
-
Wurtz Coupling Side Reaction: The Grignard reagent can react with unreacted 5-bromobenzofuran to form a homocoupled dimer. This is more prevalent at higher concentrations and temperatures.
-
Solution: Add the solution of 5-bromobenzofuran slowly to the magnesium suspension to maintain a low concentration of the halide. Avoid excessive heating; a gentle reflux is usually sufficient to maintain the reaction.[2]
-
-
Inefficient Formylation: The initial adduct formed between the Grignard reagent and DMF can be unstable or react further.
-
Solution: Use an "inverse addition" technique. After the Grignard reagent is formed, cool it to a low temperature (e.g., -40 °C to 0 °C) and add it slowly to a solution of dry DMF. This ensures the DMF is always in excess, minimizing side reactions of the initial adduct. Quenching the reaction at low temperature with a mild acid (e.g., saturated NH₄Cl or 1N HCl) is crucial to hydrolyze the intermediate to the aldehyde without causing degradation.[2]
-
-
Poor DMF Quality: DMF is hygroscopic and can contain dimethylamine as an impurity, which can quench the Grignard reagent.
-
Solution: Use freshly opened, anhydrous DMF or distill it from calcium hydride under reduced pressure before use.
-
Stage 2: Reduction of 1-Benzofuran-5-carbaldehyde to this compound
This is a standard carbonyl reduction. The primary challenges are achieving complete conversion without side reactions and simplifying purification.
Question 3: My reduction reaction is incomplete, or I'm getting byproducts. How do I choose the right reducing agent and conditions?
Answer: The choice of reducing agent is critical for a clean and high-yielding reaction. Sodium borohydride (NaBH₄) is typically the best choice for this transformation due to its selectivity and ease of handling.
Scientific Rationale: Reducing agents are classified by their reactivity or "hardness."
-
Sodium Borohydride (NaBH₄): A mild reducing agent that selectively reduces aldehydes and ketones.[4] It is stable in protic solvents like methanol or ethanol, making the reaction setup and workup straightforward.
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent. While it will certainly reduce the aldehyde, it is highly reactive with water and alcohols and requires strictly anhydrous conditions (using solvents like THF or diethyl ether). Its violent reaction with water during quenching poses a safety risk and can complicate the workup. It is generally overkill for this transformation.
Comparison of Common Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild & Selective | Very Strong & Non-selective |
| Typical Solvents | Methanol, Ethanol, THF/H₂O | Anhydrous THF, Diethyl Ether |
| Safety | Relatively safe, reacts slowly with protic solvents | Highly pyrophoric, reacts violently with water |
| Workup | Simple acidic or aqueous quench | Careful, multi-step quenching (Fieser method) |
| Recommendation | Highly Recommended | Not Recommended (overkill) |
Solution: Use sodium borohydride in methanol at 0 °C to room temperature. A typical procedure involves dissolving the aldehyde in methanol, cooling the solution in an ice bath, and adding NaBH₄ portion-wise. The reaction is usually complete within 1-2 hours.
Question 4: After quenching the reduction, I have difficulty isolating the pure this compound. The crude product is a sticky oil contaminated with salts.
Answer: This is a common workup and purification issue. The product alcohol is moderately polar, and inorganic salts from the workup can co-extract or cause emulsions.
Probable Causes & Solutions:
-
Borate Salt Contamination: The workup of a NaBH₄ reaction generates borate salts, which can be difficult to remove completely.
-
Solution: After the reaction is complete (monitored by TLC), quench it by slowly adding 1N HCl at 0 °C until the pH is acidic and gas evolution ceases. This hydrolyzes the borate esters. A common mistake is not adding enough acid. After quenching, remove most of the methanol on a rotary evaporator. Then, add water and perform a standard extraction with a solvent like ethyl acetate.
-
-
Emulsion Formation: The presence of salts and the polar nature of the product can lead to emulsions during the aqueous workup.
-
Solution: After extraction, wash the combined organic layers with brine (saturated NaCl solution). Brine helps to break emulsions and removes the majority of dissolved water from the organic phase.
-
-
Purification Difficulty: The product may have a similar polarity to residual starting material or byproducts, making column chromatography challenging.
-
Solution: Use a well-chosen solvent system for silica gel chromatography. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 or 6:4 Hexanes:Ethyl Acetate) will effectively separate the less polar starting aldehyde from the more polar product alcohol.
-
Frequently Asked Questions (FAQs)
Q: What is a realistic overall yield for this two-step synthesis? A: With optimized procedures, a yield of 50-60% for the Grignard/formylation step is achievable.[2] The subsequent reduction step should proceed in >90% yield. Therefore, an overall yield of 45-55% from 5-bromobenzofuran is a good target for a lab-scale synthesis.
Q: How do I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the ideal method.
-
For the Grignard/Formylation: Periodically take a small aliquot from the reaction, quench it with acid, extract it, and spot it on a TLC plate against the 5-bromobenzofuran starting material. The disappearance of the starting material spot indicates Grignard formation. After DMF addition and workup, the appearance of a new, more polar spot (the aldehyde) confirms product formation.
-
For the Reduction: Spot the reaction mixture directly onto a TLC plate against the starting aldehyde. The reaction is complete when the aldehyde spot has been completely replaced by a new, more polar spot for the alcohol product.
Q: Can I use a different starting material instead of 5-bromobenzofuran? A: Yes, 5-iodobenzofuran would be more reactive in Grignard formation but is typically more expensive. 5-chlorobenzofuran is generally not reactive enough under standard conditions. Other synthetic routes, such as Sonogashira coupling followed by cyclization, can build the benzofuran core but are often more complex for this specific target.[5][6][7]
Validated Experimental Protocols
Protocol 1: Synthesis of 1-Benzofuran-5-carbaldehyde
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Magnesium Activation: Add magnesium turnings (1.5 equivalents) to the flask. Add one small crystal of iodine. Gently warm the flask until the brown color of the iodine disappears. Cool to room temperature.
-
Grignard Formation: Add anhydrous THF via syringe. In a separate flame-dried flask, dissolve 5-bromobenzofuran (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours until TLC analysis of a quenched aliquot shows complete consumption of the starting material.
-
Formylation: Cool the resulting Grignard solution to -40 °C (an acetonitrile/dry ice bath). In a separate flask, add anhydrous DMF (2.0 equivalents) to anhydrous THF. Slowly add the Grignard solution to the DMF solution via cannula while maintaining the low temperature.
-
Workup: After addition, allow the mixture to warm slowly to room temperature over 2 hours. Cool to 0 °C and quench by the slow, dropwise addition of 3N HCl until the pH is ~2. Stir for 30 minutes. Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with water, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to yield 1-Benzofuran-5-carbaldehyde.[2]
Protocol 2: Reduction to this compound
-
Setup: To a round-bottom flask, add 1-Benzofuran-5-carbaldehyde (1.0 equivalent) and methanol. Stir until fully dissolved.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) slowly in small portions. Be aware of gas evolution.
-
Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-2 hours).
-
Workup: Cool the flask back to 0 °C and slowly quench the reaction with 1N HCl until the solution is acidic. Remove the methanol via rotary evaporation. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. If necessary, purify by column chromatography on silica gel to yield pure this compound.
References
- Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.
- Synthesis routes of 1-Benzofuran-5-carbaldehyde.Benchchem.
- Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.Journal of Chemical and Pharmaceutical Research.
- Palladium (ii)
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.International Journal of Scientific & Engineering Research.
- Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones.The Journal of Organic Chemistry.
- 1-Benzofuran-5-carbaldehyde CAS#: 10035-16-2.ChemicalBook.
- Grignard Reaction Experiment Part 1, Prelab.YouTube.
- reduction of aldehydes and ketones.Chemguide.
Sources
- 1. 1-Benzofuran-5-carbaldehyde CAS#: 10035-16-2 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Benzofuran-5-ylmethanol
Welcome to the technical support center for the synthesis of 1-benzofuran-5-ylmethanol. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic building block. Benzofuran derivatives are scaffolds of significant interest in drug discovery due to their wide range of biological activities.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and mechanistic principles to help you navigate common challenges in the laboratory.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My final product, this compound, is contaminated with the starting material, 1-benzofuran-5-carbaldehyde. How can I improve the conversion and purification?
Answer:
This is a common issue stemming from incomplete reduction. Several factors can contribute to this, from reagent quality to reaction conditions and work-up procedures.
Causality and Solutions:
-
Reagent Activity: Sodium borohydride (NaBH₄), the most common reducing agent for this transformation, can degrade over time, especially if exposed to moisture.
-
Troubleshooting Step: Use a freshly opened bottle of NaBH₄ or test the activity of your current stock on a simple substrate like benzaldehyde. Always store NaBH₄ in a desiccator.
-
-
Insufficient Stoichiometry: While the stoichiometry is 2 equivalents of hydride for every aldehyde, it is standard practice to use a slight excess of NaBH₄ (typically 1.5 to 3 equivalents) to ensure the reaction goes to completion and to account for any deactivation by the solvent (e.g., methanol, ethanol).
-
Troubleshooting Step: Increase the equivalents of NaBH₄ incrementally. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has completely disappeared.
-
-
Reaction Temperature: The reduction is typically performed at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is sluggish, insufficient thermal energy may be the cause.
-
Troubleshooting Step: After the initial addition at 0 °C, ensure the reaction is stirred at room temperature for an adequate duration (1-3 hours is typical). Gentle heating (e.g., to 40 °C) can be employed if necessary, but monitor for potential side reactions.
-
-
Purification Challenges: The starting aldehyde and the product alcohol have similar polarities, which can make separation by silica gel chromatography challenging.
-
Solution A (Chemical Quench): After the reaction is complete, quench it with a saturated solution of sodium bisulfite. The bisulfite will form an adduct with the unreacted aldehyde, which is water-soluble and can be removed during the aqueous workup.
-
Solution B (Optimized Chromatography): Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether). A gradient starting from 5% ethyl acetate and slowly increasing to 30% often provides good separation.
-
Question 2: During the synthesis of the precursor, 1-benzofuran-5-carbaldehyde, from 5-bromo-1-benzofuran via a Grignard reaction, my yield is very low and I've isolated a significant amount of a high-molecular-weight impurity.
Answer:
This strongly suggests the formation of a Wurtz-type coupling side product, which is a classic issue in Grignard reagent formation. The high-molecular-weight impurity is likely 5,5'-bi(1-benzofuran).
Causality and Solutions:
-
Grignard Formation Conditions: The formation of the Grignard reagent (5-(bromomagnesio)-1-benzofuran) is an equilibrium process that is highly sensitive to reaction conditions. High local concentrations of the aryl halide or elevated temperatures can favor the coupling side reaction where the Grignard reagent attacks an unreacted molecule of 5-bromo-1-benzofuran.
-
Troubleshooting Step:
-
Slow Addition: Add the solution of 5-bromo-1-benzofuran dropwise to the activated magnesium turnings in dry THF. This maintains a low concentration of the halide.[4]
-
Temperature Control: Initiate the reaction with gentle heating or a crystal of iodine, but once the reaction begins (indicated by bubbling and warmth), maintain a gentle reflux. Avoid excessive heating.
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. Activating them with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing them under an inert atmosphere can be crucial for a smooth initiation.
-
-
-
Presence of Moisture: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water, to form the corresponding hydrocarbon (in this case, 1-benzofuran). This reduces the yield of the desired carboxylated product.
-
Troubleshooting Step: All glassware must be oven- or flame-dried. Use anhydrous solvents (THF is hygroscopic and should be freshly distilled or taken from a solvent purification system). The reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).
-
The diagram below illustrates the desired reaction pathway versus the problematic side reaction.
Caption: Grignard Reaction Pathways and Common Side Products.
Question 3: I am attempting a classical benzofuran synthesis from salicylaldehyde and chloroacetic acid, but I am isolating o-formylphenoxyacetic acid and/or coumarilic acid instead of the desired 1-benzofuran product.
Answer:
This is a multi-step synthesis where the isolation of intermediates or side products is common if conditions are not precisely controlled. The reaction proceeds via alkylation to form o-formylphenoxyacetic acid, which then undergoes an intramolecular aldol-type condensation followed by decarboxylation.
Causality and Solutions:
-
Isolation of the Intermediate: The formation of o-formylphenoxyacetic acid is the first step.[5] If you are isolating this, it simply means you have not proceeded to the cyclization/decarboxylation step.
-
Solution: The crude o-formylphenoxyacetic acid must be subjected to the cyclization conditions, which typically involve heating with acetic anhydride and a base like sodium acetate.[5]
-
-
Formation of Coumarilic Acid (1-Benzofuran-2-carboxylic acid): The key to obtaining the parent 1-benzofuran is the final decarboxylation step. If this step is inefficient, you will isolate the carboxylic acid.
-
Causality: The original Perkin conditions for this reaction often led to the formation of coumarilic acid. The use of acetic acid as a co-solvent in the acetic anhydride/sodium acetate mixture is critical for promoting the decarboxylation. Omitting it can lead to coumarilic acid as the major product.[5]
-
Troubleshooting Step: Ensure your cyclization mixture contains glacial acetic acid in addition to acetic anhydride and sodium acetate, and that you are heating under reflux for a sufficient period (e.g., 8 hours).[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory-scale route to synthesize this compound?
A1: The most frequently cited and robust method involves a two-step sequence starting from a commercially available precursor:
-
Formation of the Aldehyde: 1-Benzofuran-5-carbaldehyde is prepared from 5-bromo-1-benzofuran. This is typically achieved via a Grignard reaction followed by quenching with N,N-dimethylformamide (DMF).[4]
-
Reduction to the Alcohol: The resulting aldehyde is then reduced to this compound using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
This route is generally preferred due to the high yields and predictability of the final reduction step. The main challenges, as outlined in the troubleshooting section, lie in the successful formation of the Grignard reagent.
Q2: What are the critical parameters for storing the aldehyde precursor and the final alcohol product?
A2:
-
1-Benzofuran-5-carbaldehyde: Aldehydes, particularly aromatic ones, are susceptible to air oxidation, which converts the aldehyde (-CHO) group to a carboxylic acid (-COOH) group. It is recommended to store the aldehyde under an inert atmosphere (N₂ or Ar), protected from light, and in a cool, dry place.[6]
-
This compound: Alcohols are generally more stable than aldehydes. However, the benzofuran ring can be sensitive to strong acids or oxidative conditions. Standard storage in a well-sealed container in a cool, dark, and dry location is sufficient.[6][7]
Q3: Are there alternative methods to synthesize the benzofuran core if I don't want to start from a pre-formed benzofuran?
A3: Yes, numerous methods exist for constructing the benzofuran ring system itself, which can be adapted to produce a 5-substituted precursor.[3][8] Some modern approaches include:
-
Palladium-Copper Catalyzed Reactions: Sonogashira coupling of a terminal alkyne with an ortho-iodophenol, followed by an intramolecular cyclization, is a powerful method.[8][9]
-
Acid-Catalyzed Cyclization: The cyclization of appropriately substituted acetals or alkynylphenols under acidic conditions (e.g., polyphosphoric acid or triflic acid) can also yield the benzofuran core.[10][11]
-
Ruthenium-Catalyzed Reactions: Ruthenium catalysts can be used for C-H alkenylation of phenols followed by annulation to form the benzofuran ring.[8][9]
These methods offer flexibility but may require more optimization compared to using a pre-functionalized starting material.
Data Summary and Protocols
Table 1: Common Impurities and Side Products
| Compound Name | Structure | Molecular Weight ( g/mol ) | Common Origin | Recommended Detection Method |
| 1-Benzofuran-5-carbaldehyde | C₉H₆O₂ | 146.14 | Incomplete reduction (starting material) | TLC, LC-MS, ¹H NMR (aldehyde proton ~9.9 ppm) |
| 5,5'-Bi(1-benzofuran) | C₁₆H₁₀O₂ | 234.25 | Wurtz coupling during Grignard formation | LC-MS (M+H = 235), ¹H NMR (complex aromatic region) |
| 1-Benzofuran | C₈H₆O | 118.13 | Protonolysis of Grignard reagent | GC-MS, ¹H NMR (characteristic furan protons) |
| 1-Benzofuran-5-carboxylic acid | C₉H₆O₃ | 162.14 | Air oxidation of the aldehyde precursor | LC-MS, IR (broad O-H stretch), ¹H NMR (loss of aldehyde proton) |
Experimental Protocol: Two-Step Synthesis of this compound
PART A: Synthesis of 1-Benzofuran-5-carbaldehyde[4]
-
Safety Note: This procedure involves pyrophoric Grignard reagents and flammable solvents. All operations must be conducted in a fume hood under an inert atmosphere.
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.
-
Initiation: Add a small crystal of iodine and a few mL of anhydrous tetrahydrofuran (THF). Gently warm the flask until the brown color of the iodine disappears, indicating activation of the magnesium.
-
Grignard Formation: Dissolve 5-bromo-1-benzofuran (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours until most of the magnesium is consumed.
-
Formylation: Cool the reaction mixture to -20 °C in an ice-salt or dry ice/acetone bath. Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise, keeping the internal temperature below -10 °C.
-
Work-up: After the addition, allow the mixture to warm to room temperature and stir for 12 hours. Cool the mixture to 0 °C and carefully quench by slowly adding 3N HCl until the pH is ~2. Stir for 30 minutes.
-
Extraction & Purification: Dilute with water and extract with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude oil by column chromatography on silica gel (petroleum ether/dichloromethane or hexanes/ethyl acetate gradient) to yield the aldehyde as a liquid or low-melting solid.
PART B: Reduction to this compound
-
Setup: Dissolve 1-benzofuran-5-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by slowly adding water or 1N HCl at 0 °C until bubbling ceases.
-
Extraction & Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. The product is often pure enough for many applications, but it can be further purified by recrystallization or column chromatography if needed.
Troubleshooting Workflow
Caption: A logic diagram for troubleshooting common synthesis issues.
References
- Synthesis routes of 1-Benzofuran-5-carbaldehyde. Benchchem.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Publishing.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Benzofuran synthesis. Organic Chemistry Portal.
- COUMARONE [Benzofuran]. Organic Syntheses. [Link]
- This compound, 97%, CasNo.31823-05-9. Antimex Chemical Limited.
- Grignard Reaction. In Name Reactions in Organic Synthesis.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9.
- Benzofuran Synthesis via Acid Catalyzed Cycliz
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound , 97%, CasNo.31823-05-9 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 7. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 [matrix-fine-chemicals.com]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Benzofuran Synthesis
Welcome to the Technical Support Center dedicated to resolving challenges in the palladium-catalyzed synthesis of benzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering suboptimal yields in their synthetic routes. Here, we will dissect common experimental pitfalls and provide systematic, evidence-based solutions to enhance the efficiency and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed benzofuran synthesis is resulting in a low or non-existent yield. Where should I begin my troubleshooting?
A1: A low yield in palladium-catalyzed reactions for benzofuran synthesis is a common issue that can often be resolved by systematically evaluating several key parameters. Begin by assessing the integrity of your reagents and the reaction setup before moving to the optimization of the catalytic system itself.
Initial Checks:
-
Reagent Quality: Ensure the purity of your starting materials, such as the o-halo-phenol and the alkyne. Impurities can act as catalyst poisons. Boronic acids, if used, are particularly susceptible to degradation during storage.[1]
-
Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen.[1] It is crucial to ensure your reaction vessel is properly sealed and that the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Solvent Purity: Use anhydrous and degassed solvents. The presence of water can interfere with the catalytic cycle, especially in certain reaction types.[2]
If these initial checks do not resolve the issue, the next step is to scrutinize the catalytic system and reaction conditions.
Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. How do I troubleshoot the catalyst system and reaction conditions?
A2: Optimizing the catalyst system and reaction conditions is a multi-faceted process. The interplay between the palladium source, ligand, base, and solvent is critical for a successful transformation.
Troubleshooting the Catalytic System & Conditions:
-
Catalyst Activity: The palladium catalyst may be inactive due to age, improper storage, or the choice of an inappropriate palladium source.[3]
-
Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[3] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄, [Pd(η³-C₃H₅)Cl]₂).
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. The optimal ligand is highly substrate-dependent.
-
Solution: For Sonogashira couplings, phosphine ligands like PPh₃ are common, but bulky, electron-rich phosphines can sometimes improve catalytic activity.[3] In Tsuji-Trost type reactions for functionalizing benzofurans, the choice between dppf and XPhos can be dramatically influenced by the nucleophile.[4][5] A ligand screening is often a necessary step.
-
-
Base Selection: The choice and strength of the base can significantly influence the reaction rate and the prevalence of side reactions.
-
Solvent Effects: The solvent affects the solubility of the reagents and catalyst, and can influence the reaction mechanism.
-
Solution: Common solvents include DMF, dioxane, toluene, and acetonitrile. The optimal solvent may need to be determined empirically for your specific substrate combination.
-
-
Temperature and Reaction Time: Suboptimal temperature can lead to slow reaction rates or catalyst decomposition.
-
Solution: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Systematic troubleshooting workflow for low yields.
Q3: I am performing a Sonogashira coupling followed by cyclization to form a benzofuran, and I suspect catalyst deactivation. What could be the cause and how can I prevent it?
A3: Catalyst deactivation is a significant cause of low yields. In palladium-catalyzed reactions, the active Pd(0) species can be prone to deactivation through several mechanisms.
Common Catalyst Deactivation Pathways:
-
Oxidation: The Pd(0) catalyst can be oxidized to Pd(II) by residual oxygen, rendering it inactive for the catalytic cycle. This is why a strictly inert atmosphere is crucial.[1]
-
Reduction to Nanoparticles: In some cases, particularly with heterogeneous catalysts, the active Pd(II) species can be reduced to inactive Pd(0) nanoparticles. This has been observed in the cycloisomerization of acetylenic acids, where triethylamine can promote this reduction.[6][7][8][9]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to the destabilization and precipitation of the palladium catalyst.
-
Substrate/Product Inhibition: The starting materials, products, or byproducts of the reaction can sometimes coordinate too strongly to the palladium center, inhibiting its catalytic activity.
-
Sintering and Coking: At high temperatures, heterogeneous palladium catalysts can undergo sintering (particle aggregation) or coking (deposition of carbonaceous material), both of which reduce the active surface area.[10]
Strategies to Mitigate Catalyst Deactivation:
-
Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen and moisture.[1]
-
Use of Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 palladacycles, are designed for clean and efficient generation of the active Pd(0) species, which can improve catalyst longevity.[11]
-
Ligand-to-Metal Ratio: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[11]
-
Controlled Temperature: Avoid excessively high temperatures that can lead to catalyst decomposition.[3]
-
Re-oxidation Strategies: In specific cases where Pd(0) formation is the cause of deactivation, a re-oxidation step might restore catalyst activity. For instance, treatment with benzoquinone has been shown to re-oxidize inactive Pd(0) to active Pd(II) in certain systems.[8]
The following diagram illustrates a simplified palladium catalytic cycle for a Sonogashira coupling, highlighting the active Pd(0) species that needs to be preserved.
Caption: Simplified Pd(0) catalytic cycle and deactivation pathway.
Experimental Protocols & Data
General Protocol for Palladium/Copper-Catalyzed Benzofuran Synthesis
This protocol is a generalized procedure for the synthesis of 2-substituted benzofurans via a Sonogashira coupling and subsequent cyclization of an o-iodophenol with a terminal alkyne.[2][12][13]
Materials:
-
o-iodophenol (1.0 equiv.)
-
Terminal alkyne (1.2 - 2.0 equiv.)
-
Palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine, 1.2 equiv.)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
Procedure:
-
To a sealable, oven-dried reaction tube, add the palladium catalyst, CuI, and the o-iodophenol.
-
Seal the tube with a septum and thoroughly flush with an inert gas (e.g., argon) for 10-15 minutes.
-
Under the inert atmosphere, add the solvent, followed by the base and the terminal alkyne via syringe.
-
Securely cap the reaction tube and place it in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Stir the reaction for the required time (typically 2-20 hours), monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Screening of Reaction Parameters for Benzofuran Synthesis
The following table provides a starting point for the optimization of your reaction conditions. The optimal conditions can be highly dependent on the specific substrates used.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Notes |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ | The choice of palladium source can impact the ease of Pd(0) formation. |
| Ligand | PPh₃ | dppf | XPhos | Ligand choice influences catalyst stability and reactivity.[4] |
| Base | K₂CO₃ | Cs₂CO₃ | NEt₃ | Base strength and type can affect reaction rate and side products.[2] |
| Solvent | Toluene | DMF | Dioxane | Solvent polarity can influence solubility and reaction kinetics. |
| Temperature | 60 °C | 80 °C | 100 °C | Higher temperatures can increase reaction rate but may also lead to catalyst decomposition.[3] |
References
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
- Technical Support Center: Optimization of Benzofuran Synthesis. Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Poisoning and deactivation of palladium catalysts. ResearchGate.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. SLU publication database (SLUpub).
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Elsevier.
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Elsevier.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. NIH.
- Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. ResearchGate.
- Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. Benchchem.
- A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC - NIH.
- Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins.
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters - ACS Publications.
- Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry - ACS Publications.
- (PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. PubMed.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- (PDF) Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. ResearchGate.
- Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS | SLU publication database (SLUpub) [publications.slu.se]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 1-Benzofuran-5-ylmethanol synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-Benzofuran-5-ylmethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis, ensuring a successful and efficient experimental workflow.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and reliable approach involves two key stages:
-
Formation of the Precursor: Synthesis of 1-Benzofuran-5-carbaldehyde.
-
Reduction to the Final Product: Conversion of 1-Benzofuran-5-carbaldehyde to this compound.
This guide is structured to address potential challenges in each of these critical stages.
Part 1: Synthesis of 1-Benzofuran-5-carbaldehyde
A frequently employed method for synthesizing 1-Benzofuran-5-carbaldehyde is the formylation of a 1-benzofuran intermediate. One such pathway involves a Grignard reaction with 5-bromo-1-benzofuran, followed by quenching with N,N-dimethylformamide (DMF).[1]
Experimental Protocol: Grignard Formylation of 5-Bromo-1-benzofuran
Materials:
-
5-Bromo-1-benzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Dry Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, a mixture of 5-bromo-1-benzofuran (0.5 g), Mg (0.92 g), and a crystal of I₂ in dry THF (2.5 mL) is refluxed for 30 minutes.[1]
-
Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added, and the mixture is refluxed for an additional 2 hours.[1]
-
The reaction mixture is cooled to -40°C, and dry DMF (3.6 g) is added dropwise. The mixture is then allowed to slowly warm to room temperature over 12 hours.[1]
-
After cooling to 0°C, the reaction is acidified with 3N HCl to a pH of 2 and stirred for 30 minutes.[1]
-
The mixture is diluted with water, extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]
Troubleshooting Guide: 1-Benzofuran-5-carbaldehyde Synthesis
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Formation | Incomplete Grignard reagent formation due to moisture or unactivated magnesium. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use freshly crushed magnesium turnings. The initiation of the Grignard reaction is indicated by the disappearance of the iodine color. |
| Low reactivity of the aryl bromide. | Consider using a more reactive starting material or a different synthetic route if feasible. | |
| Inefficient formylation. | Ensure the dropwise addition of dry DMF at a low temperature (-40°C) to prevent side reactions.[1] | |
| Formation of Biphenyl Side Products | Wurtz-type coupling of the Grignard reagent with unreacted aryl bromide. | Slow, controlled addition of the second portion of 5-bromo-1-benzofuran can minimize this side reaction. |
| Difficult Purification | Presence of unreacted starting material and side products. | Optimize the stoichiometry of the reagents. Purification via column chromatography is often necessary to isolate the desired product.[1] |
Part 2: Reduction of 1-Benzofuran-5-carbaldehyde to this compound
The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and mild reaction conditions.[2]
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
1-Benzofuran-5-carbaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Dilute Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-Benzofuran-5-carbaldehyde in methanol or a mixture of THF and methanol.[3]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of dilute HCl or a saturated aqueous solution of ammonium chloride.[4]
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Troubleshooting Guide: Reduction to this compound
| Issue | Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Insufficient reducing agent. | Use a slight excess of NaBH₄ (typically 1.1-1.5 equivalents) to ensure complete conversion.[3] NaBH₄ can decompose in protic solvents, so a modest excess is often warranted.[3] |
| Low reaction temperature. | While the initial addition is done at 0°C for safety, allowing the reaction to proceed at room temperature is usually sufficient for completion.[3] | |
| Formation of Borate Esters | Incomplete hydrolysis during workup. | Ensure the quenching step is carried out until gas evolution ceases, indicating the destruction of excess NaBH₄ and hydrolysis of the borate ester intermediate. Acidic workup with dilute HCl is common, but if other acid-sensitive functional groups are present, a milder quench with ammonium chloride is preferable.[4] |
| Side Reactions | Reduction of other functional groups (unlikely with NaBH₄). | Sodium borohydride is a selective reducing agent and typically does not reduce esters, amides, or carboxylic acids under standard conditions.[2][3] |
| Cannizzaro reaction (disproportionation of the aldehyde). | This is more likely under strongly basic conditions and in the absence of a reducing agent. The use of NaBH₄ in an alcoholic solvent should prevent this. | |
| Product Isolation Issues | Product is water-soluble. | While this compound is expected to have limited water solubility, if the product is a smaller, more polar molecule, it may have some aqueous solubility. Saturating the aqueous layer with NaCl (brine wash) can help to "salt out" the product and improve extraction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What are some alternative methods for the synthesis of the benzofuran core?
A1: Besides the route starting from 5-bromo-1-benzofuran, there are numerous methods to construct the benzofuran ring system. These include Perkin-type reactions, intramolecular cyclizations of substituted phenols, and transition-metal-catalyzed reactions like Sonogashira coupling followed by cyclization.[5][6][7] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzofuran ring.
Q2: I am observing poor regioselectivity in my benzofuran synthesis. What can I do?
A2: Poor regioselectivity can be a challenge, especially in intramolecular cyclization reactions.[8] Several factors can influence the outcome:
-
Steric Effects: Bulky substituents can direct the reaction to a less hindered position.
-
Electronic Effects: Electron-donating or withdrawing groups on the aromatic ring can influence the site of cyclization.
-
Reaction Conditions: Temperature and the choice of catalyst can play a crucial role. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[8]
Q3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) for the reduction step?
A3: While LiAlH₄ is a powerful reducing agent that would certainly reduce the aldehyde, it is much less selective than NaBH₄. LiAlH₄ will also reduce other functional groups like esters, amides, and carboxylic acids. Given that NaBH₄ is sufficient and safer to handle, it is the preferred reagent for this specific transformation.
Q4: How do I best monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the appearance of the product.
Q5: What are the key safety precautions to take during this synthesis?
A5:
-
Grignard Reaction: This reaction is highly sensitive to moisture and air. Always use dry solvents and glassware and maintain an inert atmosphere. The reaction can be exothermic, so controlled addition of reagents is crucial.
-
Sodium Borohydride Reduction: The reaction of NaBH₄ with protic solvents and acidic solutions generates flammable hydrogen gas.[3] Perform the reaction in a well-ventilated fume hood and add the quenching agent slowly and carefully.
Visualizing the Workflow
The following diagrams illustrate the key stages of the synthesis and the decision-making process for troubleshooting.
Caption: Overall synthetic workflow for this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. jocpr.com [jocpr.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability of 1-Benzofuran-5-ylmethanol under acidic and basic conditions
Welcome to the technical support center for 1-benzofuran-5-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound. Here, we address common questions and concerns regarding the stability of this compound under acidic and basic conditions, drawing from established principles of organic chemistry and forced degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My analytical results for this compound are inconsistent when using acidic mobile phases or sample diluents. What could be the cause?
Answer: Inconsistent results, such as loss of the main compound peak or the appearance of new peaks in your chromatogram, are often indicative of compound degradation. This compound, while stable under normal storage conditions, possesses two key structural features that make it susceptible to degradation under acidic conditions: the benzofuran ring and the benzylic alcohol.[1][2]
-
Potential Degradation Pathways under Acidic Conditions:
-
Acid-Catalyzed Dehydration: Benzylic alcohols can undergo acid-catalyzed dehydration to form a stabilized benzylic carbocation. This intermediate can then lead to the formation of oligomers or polymers, which may appear as a broad, unresolved peak or baseline noise in your analysis.
-
Electrophilic Attack on the Benzofuran Ring: The benzofuran ring is electron-rich and can be susceptible to electrophilic attack, particularly under strongly acidic conditions.[1] While the hydroxymethyl group is not strongly activating, prolonged exposure to acid at elevated temperatures could potentially lead to side reactions on the ring.
-
Troubleshooting Steps:
-
pH Control: If possible, adjust the pH of your mobile phase and sample diluent to be as close to neutral as is compatible with your analytical method.
-
Temperature Control: Keep your sample solutions cool and analyze them as quickly as possible after preparation. Avoid heating acidic solutions of this compound unless you are intentionally conducting a forced degradation study.
-
Fresh Sample Preparation: Prepare your analytical standards and sample solutions fresh for each experiment to minimize the potential for time-dependent degradation.
Question 2: I am performing a reaction with this compound under basic conditions and observing low yield of my desired product. Could the starting material be degrading?
Answer: Yes, degradation under basic conditions is a possibility, although this compound is generally more stable in base than in acid. The primary concern under basic conditions is the potential for oxidation, especially in the presence of air (oxygen).
-
Potential Degradation Pathways under Basic Conditions:
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde (1-benzofuran-5-carbaldehyde) and further to the carboxylic acid (1-benzofuran-5-carboxylic acid). This process can be accelerated by the presence of trace metal impurities and oxygen. The initial deprotonation of the alcohol by the base can make it more susceptible to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: If your reaction chemistry allows, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purity of Reagents: Ensure the purity of your base and other reagents to avoid catalytic amounts of metal impurities that could promote oxidation.
-
Reaction Monitoring: Monitor the progress of your reaction by a suitable technique (e.g., TLC or LC-MS) to determine if the starting material is being consumed in a manner inconsistent with the formation of your desired product.
Forced Degradation Studies: A Practical Guide
To systematically evaluate the stability of this compound and identify potential degradants, a forced degradation study is recommended.[3] This involves subjecting the compound to stress conditions that are more severe than it would typically encounter during normal handling and storage.
Experimental Protocols
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C in a water bath.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide and dilute with mobile phase for analysis.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at 60°C in a water bath.
-
Withdraw samples at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid and dilute for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature.
-
Withdraw and analyze samples at various time intervals.
5. Analytical Method:
-
A stability-indicating HPLC method should be used to analyze the samples. The method should be capable of separating the intact this compound from any potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water is a good starting point. UV detection at a wavelength that provides a good response for both the parent compound and potential degradants should be employed.
Data Presentation
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl at 60°C | 8 | ~15% | Oligomeric/polymeric species, potential ring-opened products |
| 0.1 M NaOH at 60°C | 24 | ~5% | 1-Benzofuran-5-carbaldehyde, 1-Benzofuran-5-carboxylic acid |
| 3% H₂O₂ at RT | 24 | ~10% | 1-Benzofuran-5-carbaldehyde, 1-Benzofuran-5-carboxylic acid |
Note: The % degradation and products are hypothetical and should be confirmed by experimental data.
Visualizing Potential Degradation Pathways
To better understand the chemical transformations that this compound may undergo, the following diagrams illustrate the likely degradation pathways under acidic and basic conditions.
Caption: Potential degradation pathway of this compound under acidic conditions.
Caption: Potential degradation pathway of this compound under basic/oxidative conditions.
References
- Chem-Supply. (2014). MSDS of this compound.
- Jinjing Chemical. (2026, January 2). How does Dibenzofuran C12H8O react with acids?
- Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Reactivity of Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E1-E21.
- American Chemical Society. (2023). Acid-Regulated Selective Synthesis of Benzofuran Derivatives via Single-Component BDA Retro-Aldol/Michael Addition Cascade and [4 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry.
- International Journal of Pharmaceutical Sciences and Research. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784–786.
- YouTube. (2016, February 18). CHEM 2533 Midterm Question #3: Acid Catalyzed Hydrolysis of Benzyl Benzoate.
- National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- American Chemical Society. (2024).
- Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.
- National Center for Biotechnology Information. (n.d.). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- National Center for Biotechnology Information. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.
- National Center for Biotechnology Information. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium.
- Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Matrix Fine Chemicals. (n.d.). (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9.
- National Center for Biotechnology Information. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2.
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- International Journal of Scientific Development and Research. (2023).
- ResearchGate. (n.d.). Decrease of dibenzofuran concentration (A) and formation of the major....
- National Center for Biotechnology Information. (n.d.). 1-Benzofuran-2-Ylmethanol.
- National Center for Biotechnology Information. (n.d.). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- National Center for Biotechnology Information. (n.d.). [5-(1-Benzofuran-3-yl)-1,3-oxazol-4-yl]methanol.
- National Center for Biotechnology Information. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics.
Sources
Technical Support Center: Preventing Catalyst Deactivation in Benzofuran Synthesis
Welcome to the Technical Support Center for catalyst stability in benzofuran synthesis. This guide is designed for researchers, chemists, and process development professionals who utilize catalytic methods to construct the benzofuran scaffold—a critical motif in medicinal chemistry and materials science.[1][2][3] Catalyst deactivation is a frequent challenge that can lead to diminished yields, stalled reactions, and inconsistent results.
This resource provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to not only solve immediate experimental issues but also to implement proactive strategies for robust and reproducible catalytic processes.
Part 1: Troubleshooting Guide by Deactivation Mechanism
Catalyst deactivation is rarely a random event. It is typically a predictable outcome based on the interplay between the catalyst, substrates, and reaction conditions. This section is structured around the primary mechanisms of deactivation to help you diagnose and resolve the root cause of your catalytic issues.
Section 1.1: Catalyst Poisoning
Catalyst poisoning occurs when chemical species in the reaction mixture bind strongly to the active sites, rendering them inaccessible to reactants.[4] This binding is often irreversible under reaction conditions.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Heck) to form a benzofuran precursor has stalled prematurely. How can I determine if catalyst poisoning is the cause and what can I do about it?
A1: Premature reaction stoppage in palladium-catalyzed reactions is a classic symptom of catalyst poisoning. The active Pd(0) species is a soft metal center, making it highly susceptible to poisoning by soft bases or species with available lone-pair electrons.
Causality & Diagnosis:
-
Common Poisons: The most common culprits are sulfur compounds (from reagents like thiols or residual sulfates), halides (from un-purified starting materials), and strongly coordinating nitrogen or phosphorus-containing functional groups within your own substrates.[4][5] Heterocyclic starting materials, in particular, can strongly coordinate to and poison the palladium catalyst.[5]
-
Mechanism of Action: Poisons chemisorb onto the palladium active sites, blocking the coordination of your reactants (e.g., aryl halide, alkyne) and halting the catalytic cycle.[4] This is an electronic effect that renders the catalyst inactive.
Troubleshooting & Prevention Protocol:
-
Reagent Purity Audit:
-
Action: Re-purify all starting materials and solvents. Use column chromatography for solids and distillation for solvents. Use high-purity, degassed solvents specifically rated for synthesis.
-
Rationale: Impurities, even at ppm levels, can be stoichiometric with your catalyst. Removing them is the most effective preventative measure.
-
-
Inert Atmosphere Integrity:
-
Action: Ensure your reaction is conducted under a rigorously inert atmosphere (argon or high-purity nitrogen). Use Schlenk line techniques and properly degassed solvents.
-
Rationale: While not a classic "poison," oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides, effectively killing the catalyst.[6]
-
-
Use of Sacrificial Scavengers:
-
Action: In cases where trace impurities are unavoidable, consider adding a scavenger. For example, a small amount of copper(I) can sometimes act as a scavenger for certain sulfur impurities.
-
Rationale: The scavenger preferentially binds to the poison, leaving the primary catalyst free to participate in the reaction.
-
-
Catalyst Selection for Resistant Systems:
-
Action: If your substrate contains a coordinating heterocycle, conventional catalysts may fail. A strategy is to use a Pd(0) source like Pd₂(dba)₃ with a directing group on the substrate. This can promote in situ generation of the active Pd(II) species close to the target C-H bond, bypassing the poisoning effect of the heterocycle.[5]
-
Section 1.2: Sintering (Thermal Degradation)
Sintering is the agglomeration of small, highly dispersed catalyst particles (e.g., metal nanoparticles on a support) into larger, less active particles. This process is driven by high temperatures and results in a significant loss of active surface area.[4][7]
Q2: I am using a heterogeneous catalyst (e.g., Pd/C) for a high-temperature cyclization to form a benzofuran. Over several runs, the catalyst's activity has dropped significantly. What is causing this and can I prevent it?
A2: A gradual loss of activity over multiple cycles at high temperatures strongly suggests sintering is the primary deactivation mechanism. The driving force is the reduction of the high surface energy of small nanoparticles.
Causality & Diagnosis:
-
High Temperature: This is the main accelerator for sintering.[4] Temperatures exceeding 400-500°C can be particularly problematic for standard supported catalysts.[8]
-
Loss of Surface Area: Sintering directly reduces the number of active sites available to the reactants. You can confirm this by analyzing the used catalyst with techniques like BET surface area analysis, which would show a decreased surface area compared to the fresh catalyst.[9]
-
Visual Confirmation: Transmission Electron Microscopy (TEM) can provide direct visual evidence of nanoparticle agglomeration.
Troubleshooting & Prevention Protocol:
-
Optimize Reaction Temperature:
-
Action: Systematically lower the reaction temperature in 10°C increments to find the minimum temperature required for an acceptable reaction rate.
-
Rationale: Sintering is highly temperature-dependent. Even a small reduction in temperature can dramatically extend catalyst lifetime.[8]
-
-
Improve Catalyst Support:
-
Action: Switch to a support with stronger metal-support interactions. For example, supports like ceria (CeO₂) or mixed oxides can "anchor" the metal nanoparticles more effectively than standard carbon, suppressing migration and agglomeration.[10]
-
Rationale: Strong metal-support interactions increase the activation energy required for particle migration, thus enhancing thermal stability.
-
-
Control the Reaction Atmosphere:
-
Action: The presence of certain gases can affect sintering. For instance, water vapor at high temperatures can sometimes promote structural changes in the support.[8] Ensure a dry reaction environment if possible.
-
Rationale: The reaction environment can influence the mobility of both the active phase and the support material itself.
-
Part 2: Proactive Prevention & Catalyst Handling
The best troubleshooting is prevention. Implementing robust experimental protocols from the outset can significantly extend the life and performance of your catalysts.
Section 2.1: Best Practices for Catalyst Storage and Handling
Q3: What are the essential "best practices" for handling and storing air-sensitive catalysts like Palladium(0) complexes or activated Pd/C to ensure maximum activity?
A3: Improper handling is a leading cause of poor catalyst performance. The key is to rigorously exclude oxygen and moisture.
Protocol: Handling Air-Sensitive Solid Catalysts
-
Storage: Always store catalysts in a desiccator inside a glovebox or glove bag under an inert atmosphere (Argon is preferred due to its density).
-
Weighing & Dispensing: Never weigh air-sensitive catalysts in the open air. Perform all manipulations within a glovebox. If a glovebox is unavailable, use a "flow-through" technique where a gentle stream of inert gas is passed over the catalyst during weighing.
-
Solvent Addition: Add degassed solvent to the reaction flask containing the catalyst under an inert atmosphere before introducing any air-sensitive substrates.
-
Activation (for supported catalysts): For catalysts like Pd/C, it is often beneficial to dry them in a vacuum oven at a moderate temperature (e.g., 100-120°C) before use to remove adsorbed water.
Section 2.2: Diagnostic Workflow for Deactivated Catalysts
When a catalyst fails, a systematic investigation is crucial to prevent future occurrences.
Q4: My reaction has failed and I suspect catalyst deactivation. What is a logical workflow to diagnose the problem?
A4: A multi-pronged approach combining reaction analysis and catalyst characterization is essential for an accurate diagnosis.
Part 3: Catalyst Regeneration Workflows
In some cases, a deactivated catalyst can be regenerated, offering significant cost savings and reducing waste. Regeneration aims to remove the deactivating species or redisperse the active phase.
Q5: My supported palladium catalyst (Pd/C) has been deactivated by coke formation. Is there a general procedure to regenerate it?
A5: Yes, coke deposits can often be removed by a controlled oxidation process. However, care must be taken to avoid sintering the catalyst during this process.[4]
Protocol: Regeneration of Coked Pd/C via Controlled Oxidation
-
Solvent Wash: First, wash the recovered catalyst thoroughly with a solvent (like THF or toluene) to remove any non-covalently bound organic residues.
-
Drying: Dry the washed catalyst under vacuum at a low temperature (<100°C).
-
Controlled Oxidation:
-
Place the catalyst in a tube furnace.
-
Purge the system with an inert gas (N₂ or Ar).
-
Introduce a controlled flow of a dilute oxygen mixture (e.g., 5% O₂ in N₂).
-
Slowly ramp the temperature to 450-550°C.[11] The exact temperature should be optimized to be high enough to combust the coke but low enough to minimize sintering.[4]
-
Hold at the target temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases.
-
-
Reduction (if necessary): After coke removal, the palladium will be in an oxidized state (PdO). The active Pd(0) state must be restored.
-
Cool the catalyst under an inert atmosphere.
-
Switch the gas to a dilute hydrogen mixture (e.g., 5% H₂ in N₂) and carefully ramp the temperature according to the catalyst manufacturer's reduction protocol.
-
-
Activity Test: Crucially, test the regenerated catalyst's performance against a fresh sample in a standard reaction to quantify the recovery of activity.[11]
| Parameter | Condition | Rationale |
| Regeneration Gas | Dilute O₂/N₂ mixture | Prevents "hot spots" and thermal runaway that can cause sintering.[4] |
| Temperature | 450-550 °C (Optimized) | Balances the rate of coke combustion with the risk of thermal damage.[11] |
| Post-Oxidation Step | H₂ Reduction | Re-establishes the active Pd(0) metallic phase required for catalysis. |
Part 4: Frequently Asked Questions (FAQs)
Q6: How do I choose between a homogeneous and a heterogeneous catalyst for my benzofuran synthesis? A6: The choice depends on your specific priorities.
-
Homogeneous catalysts (e.g., Pd(OAc)₂, gold complexes) often offer higher activity and selectivity under milder conditions because every atom is an active site.[12] However, they can be difficult to separate from the product, leading to potential metal contamination.
-
Heterogeneous catalysts (e.g., Pd on carbon, zeolites) are easily separated by filtration, simplifying purification and allowing for catalyst recycling. They are generally more robust to higher temperatures but may have lower activity due to mass transfer limitations.[13]
Q7: Can the choice of solvent affect catalyst stability? A7: Absolutely. The solvent can influence catalyst stability in several ways. For some palladium-catalyzed reactions, highly polar, coordinating solvents (like DMF) can sometimes stabilize catalytic species, but they can also facilitate leaching of the metal from a heterogeneous support. A solvent screen is often a valuable part of process optimization.[12]
Q8: What analytical techniques are most useful for characterizing a deactivated catalyst? A8: A combination of techniques is usually required to get a full picture:
-
X-ray Photoelectron Spectroscopy (XPS): To identify surface poisons and determine the oxidation state of the metal.[9][14]
-
Transmission Electron Microscopy (TEM): To visualize the size and dispersion of metal nanoparticles and identify sintering.[15]
-
BET Surface Area Analysis: To measure the catalyst's surface area and pore volume, which decrease during sintering or fouling.[9][16]
-
Inductively Coupled Plasma (ICP-MS/OES): To quantify the amount of metal that has leached into the reaction solution.
-
Temperature Programmed Desorption/Oxidation (TPD/TPO): To characterize the nature and amount of adsorbed species or coke.[9][15]
Diagrams
Decision Workflow for Diagnosing Catalyst Deactivation
Caption: A decision tree to diagnose the root cause of catalyst deactivation.
Mechanism of Catalyst Sintering
Caption: Sintering reduces active surface area by particle agglomeration.
References
- Benchchem. Catalyst Selection for Efficient Benzofuranone Synthesis: A Technical Support Guide.
- Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Benchchem. Technical Support Center: Catalyst Deactivation and Regeneration in Indene Synthesis.
- NPTEL. Lecture 10 Catalyst characterization.
- Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Organic Chemistry Portal. Benzofuran synthesis.
- Journal of Research in Chemistry. Regeneration method for spent FCC catalysts: Brief Review.
- ResearchGate. Catalyst Deactivation and Regeneration.
- Tascon GmbH. Analysis of Catalysts.
- StudySmarter. Catalyst Regeneration: Methods & Process.
- ResearchGate. Advances in Catalyst Deactivation and Regeneration.
- Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Hiden Analytical. (2021). Catalyst Characterization Techniques.
- Vitale, F., et al. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- NPTEL. Lecture 6 Catalyst characterization.
- Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry.
- Magano, J. & Dunetz, J. R. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Zhang, Y., et al. (2018). Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan with surface modified HZSM-5 catalysts. Green Chemistry.
- Semba, K., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. The Journal of Organic Chemistry.
- Semantic Scholar. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- ResearchGate. Hydrodeoxygenation of benzofuran over activated carbon supported Pt, Pd, and Pt–Pd catalysts.
- Benchchem. Application Notes and Protocols: Palladium-Catalyzed Synthesis of Benzofurans from 1-(Allyloxy)-2-bromobenzene.
- Semantic Scholar. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ResearchGate. Possible mechanism for formation of benzofuran.
- ResearchGate. Synthesis methods and ring‐opening products of benzofuran and its derivatives.
- ResearchGate. The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond.
- Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- RSC Advances. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis.
- ResearchGate. Strategies and Methods for the Catalytic Asymmetric Synthesis of Benzofuran/Benzopyran Fused Acetals: A Review.
- Vitale, F., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 15. Catalyst Characterization Techniques [hidenanalytical.com]
- 16. uomus.edu.iq [uomus.edu.iq]
Technical Support Center: Synthesis of 1-Benzofuran-5-ylmethanol
Welcome to the technical support center for the synthesis of 1-Benzofuran-5-ylmethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important benzofuran derivative. Benzofuran scaffolds are integral to numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities.[1][2][3] The successful synthesis of this compound, a key building block, is highly dependent on carefully optimized reaction conditions, with the choice of solvent playing a pivotal role in achieving high yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.
Overview of Synthetic Strategies & The Central Role of Solvents
The synthesis of the 1-benzofuran core, and subsequently this compound, can be approached through several robust methods. The final step to obtain the target molecule often involves the reduction of a corresponding aldehyde (5-formyl-1-benzofuran) or carboxylic acid derivative. However, the construction of the core benzofuran ring system is where solvent effects are most pronounced. Common strategies include:
-
Palladium/Copper-Catalyzed Reactions: Tandem Sonogashira coupling and cyclization of a substituted phenol with a terminal alkyne is a widely used and powerful method.[4][5][6][7]
-
Suzuki Cross-Coupling Reactions: This method is effective for forming carbon-carbon bonds to build the benzofuran scaffold or to modify existing benzofuran halides.[8][9][10]
-
Intramolecular Wittig Reaction: The reaction of a phosphonium ylide with a carbonyl group can be used to form the furan ring.[1][11][12]
-
Grignard Reactions: Utilizing a Grignard reagent with a suitable benzofuran electrophile (e.g., 5-formylbenzofuran) can be a route to introduce the hydroxymethyl group, although this is less common for direct synthesis of the target molecule from simpler precursors.
The solvent is not merely a medium for the reaction; it actively influences solubility of reactants and catalysts, reaction kinetics, stabilization of intermediates and transition states, and can even dictate the reaction pathway, leading to different products.[13]
Visual Guide: General Synthesis Workflow
The following diagram outlines a typical workflow for selecting and optimizing a solvent system for a key synthetic step, such as a Sonogashira coupling/cyclization.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spuvvn.edu [spuvvn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 8. pjps.pk [pjps.pk]
- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. beyondbenign.org [beyondbenign.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzofuran Ring Formation—A Guide to Base Selection
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of benzofuran ring formation. Here, we move beyond simple protocols to explore the critical role of base selection in optimizing your reactions. By understanding the underlying principles and troubleshooting common issues, you can significantly improve yields, minimize side products, and streamline your synthetic workflow.
Troubleshooting Guide: Common Issues in Benzofuran Synthesis and Base-Related Solutions
This section addresses specific problems you might encounter during your experiments, providing targeted advice on how to resolve them through careful base selection.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Sonogashira Coupling/Cyclization
Question: I'm attempting a one-pot Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization to form a 2-substituted benzofuran, but my yields are consistently low. What role does the base play here, and how can I optimize it?
Answer: Low yields in this popular palladium-catalyzed route can often be traced back to suboptimal base selection. The base in this reaction serves a dual purpose: it deprotonates the terminal alkyne to form the reactive acetylide species and facilitates the final intramolecular cyclization by deprotonating the phenolic hydroxyl group.
Causality and Optimization:
-
Insufficient Basicity: A base that is too weak may not efficiently deprotonate the terminal alkyne, leading to a slow or incomplete Sonogashira coupling. This is particularly true for less acidic alkynes.
-
Base-Induced Side Reactions: Conversely, a base that is excessively strong can promote unwanted side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.[1]
-
Solubility and Heterogeneity: The solubility of the base in your chosen solvent is crucial. An insoluble inorganic base may lead to a heterogeneous reaction mixture with slow reaction kinetics.
Troubleshooting Steps:
-
Evaluate Base Strength:
-
For standard Sonogashira couplings leading to benzofurans, organic amine bases like triethylamine (TEA) or piperidine are commonly employed.[2][3][4] TEA often serves as both the base and the solvent.[3]
-
If you suspect incomplete alkyne deprotonation, consider a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][3] Cs₂CO₃ is particularly effective due to the high solubility of its salts and the "cesium effect," which can accelerate intramolecular reactions.[1][3]
-
-
Screen Different Base Types:
-
Consider a Copper-Free Protocol: If Glaser homocoupling is a significant issue, switching to a copper-free Sonogashira protocol can be beneficial.[1] In such cases, the choice of base and palladium ligand becomes even more critical.
Issue 2: Perkin Rearrangement Stalls or Gives Poor Yields
Question: My Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid is not proceeding to completion. How does the base influence this reaction?
Answer: The Perkin rearrangement is a classic method for benzofuran synthesis that is highly dependent on the base to initiate the key ring-opening step.[6][7][8] The mechanism involves the base-catalyzed hydrolysis of the coumarin lactone to form a phenoxide and a carboxylate.[6] The subsequent intramolecular nucleophilic attack of the phenoxide on the vinyl halide center leads to the benzofuran ring.[7][8]
Causality and Optimization:
-
Inefficient Lactone Cleavage: The primary role of the base is to hydrolyze the lactone. If the base is not strong enough or is sterically hindered, this initial step will be slow, leading to poor overall conversion.
-
Reaction Conditions: Traditionally, this reaction is carried out at reflux.[7] If your reaction is sluggish, ensure the temperature is adequate. Microwave-assisted conditions have been shown to dramatically reduce reaction times and improve yields.[7][8]
Troubleshooting Steps:
-
Base Selection:
-
A strong hydroxide base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is typically used in an alcoholic solvent like ethanol or methanol.[7]
-
-
Solvent Choice: The solvent must be able to dissolve both the substrate and the base. Protic solvents like ethanol or water are common.
-
Temperature and Reaction Time: If the reaction is slow at room temperature, gradually increase the temperature to reflux.[7] Monitor the reaction by TLC to determine the optimal reaction time. As mentioned, microwave irradiation can be a powerful tool for accelerating this transformation.[7][8]
Issue 3: Side Product Formation in Base-Promoted Intramolecular Cyclizations
Question: I'm attempting a transition-metal-free intramolecular O-arylation to form a benzofuran, but I'm observing significant side product formation. How can I choose a base to favor the desired cyclization?
Answer: Transition-metal-free methods, often relying on strong bases to promote intramolecular cyclization, are attractive for their simplicity and cost-effectiveness. However, the use of strong bases can also open pathways to various side reactions.
Causality and Optimization:
-
Intermolecular vs. Intramolecular Reactions: A high concentration of reactants and a highly reactive base can favor intermolecular side reactions over the desired intramolecular cyclization.
-
Base-Induced Decomposition: Some starting materials or intermediates may be unstable in the presence of strong bases, leading to decomposition products.
-
Elimination Reactions: Depending on the substrate structure, elimination reactions can compete with the nucleophilic substitution required for ring closure.
Troubleshooting Steps:
-
Select a Bulky, Non-Nucleophilic Base: To minimize intermolecular side reactions, a sterically hindered base is often preferred. Potassium tert-butoxide (KOtBu) is a common and effective choice for promoting intramolecular cyclization while being a poor nucleophile itself.[3][9]
-
Control Reaction Concentration: Running the reaction at high dilution can favor the intramolecular pathway by reducing the probability of intermolecular encounters.
-
Optimize Temperature: The optimal temperature will be a balance between providing enough energy for the desired cyclization and avoiding decomposition. Start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Consider the Substrate: The electronic nature of your substrate can influence the ease of cyclization. Electron-withdrawing groups on the aromatic ring can activate it for nucleophilic attack, potentially allowing for the use of a milder base.
Frequently Asked Questions (FAQs) on Base Selection for Benzofuran Synthesis
Q1: What is the general role of a base in benzofuran synthesis?
A1: The role of the base is highly dependent on the specific synthetic route. In general, bases are used to:
-
Deprotonate a nucleophile: This is common in reactions involving the formation of a carbon-carbon or carbon-oxygen bond, such as deprotonating a terminal alkyne in Sonogashira couplings or a phenol in O-arylation reactions.
-
Catalyze a reaction: In some cases, the base acts as a catalyst to facilitate a specific transformation, such as the Rap-Stoermer reaction where triethylamine is used.[3][10]
-
Promote an intramolecular cyclization: A base can be used to deprotonate a functional group, initiating an intramolecular attack to form the furan ring.[3][9][10]
Q2: How do I choose between an organic and an inorganic base?
A2: The choice depends on the reaction mechanism, solvent, and temperature.
-
Organic bases (e.g., triethylamine, DIPEA, DBU) are often used in palladium-catalyzed reactions where they can also act as ligands or scavengers for acidic byproducts.[1][3][10] They are generally soluble in organic solvents.
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KOtBu) are typically stronger and are often used when a more potent base is required for deprotonation or to drive a reaction to completion.[1][3] Their solubility can be a limiting factor, but this can sometimes be overcome by the choice of solvent or the use of phase-transfer catalysts.
Q3: Can the cation of an inorganic base affect my reaction?
A3: Yes, the cation can have a significant impact. For example, in palladium-catalyzed reactions, the nature of the cation can influence the reaction outcome.[11][12] The "cesium effect" is a well-documented phenomenon where cesium carbonate (Cs₂CO₃) can accelerate intramolecular reactions more effectively than other alkali metal carbonates, which is attributed to the large ionic radius and high polarizability of the cesium cation.[3]
Q4: What are some common pitfalls to avoid when selecting a base?
A4:
-
Using a base that is too strong: This can lead to undesired side reactions or decomposition of your starting materials.
-
Using a base that is too weak: This will result in a sluggish or incomplete reaction.
-
Ignoring solubility: An insoluble base can lead to poor reproducibility and slow reaction rates.
-
Not considering steric hindrance: A bulky base may be less nucleophilic, which can be advantageous in preventing side reactions.
Experimental Protocols and Data
Table 1: Comparison of Bases in a Palladium-Catalyzed Benzofuran Synthesis
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (2.0) | DMF | 60 | 4 | 75 |
| 2 | Triethylamine (2.0) | DMF | 60 | 6 | 68 |
| 3 | K₂CO₃ (2.0) | DMF | 80 | 8 | 82 |
| 4 | Cs₂CO₃ (2.0) | DMF | 80 | 5 | 91 |
| 5 | NaOAc (3.0) | 1:1 H₂O/Acetone | 25 | 24 | 61[2] |
This table is a representative example; actual yields will vary depending on the specific substrates and reaction conditions.
Protocol: General Procedure for Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans
-
To an oven-dried reaction vessel, add the o-halophenol (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., PPh₃, 4-10 mol%) if required.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent (e.g., DMF, toluene, or an amine solvent like triethylamine) via syringe.
-
Add the base (2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]
Visualizing the Role of the Base
Diagram 1: Decision Workflow for Base Selection in Benzofuran Synthesis
Caption: Decision tree for selecting a base in benzofuran synthesis.
Diagram 2: Generalized Mechanism of Base Action in Sonogashira/Cyclization
Caption: Role of the base in Sonogashira coupling and cyclization.
References
- Wikipedia. Perkin rearrangement. [Link]
- Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]
- Elsevier. (2011). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química. [Link]
- ResearchGate. (2022). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. [Link]
- FAO AGRIS. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. [Link]
- National Institutes of Health (NIH). (2024).
- MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
- National Institutes of Health (NIH). (2021).
- PubliCatt. (2021).
- Elsevier.
- ACS Publications. (2024).
- Organic Chemistry Portal. Benzofuran synthesis. [Link]
- YouTube. (2022). Preparation and Properties of Benzofuran#Synthesis of Benzofuran. [Link]
- OUCI. Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. [Link]
- RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. [Link]
- LBP. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
- JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
- Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
- MDPI.
- Wikipedia. Benzofuran. [Link]
- RSC Publishing. Copper-catalyzed switchable cyclization of alkyne-tethered α-bromocarbonyls: selective access to quinolin-2-ones and quinoline-2,4-diones. [Link]
- National Institutes of Health (NIH). (2014). A Copper-Catalyzed Tandem Cyclization Reaction of Aminoalkynes with Alkynes for the Construction of Tetrahydropyrrolo[1,2-a]quinolines Scaffold. [Link]
- RSC Publishing. A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. elsevier.es [elsevier.es]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publicatt.unicatt.it [publicatt.unicatt.it]
challenges in the regioselective synthesis of benzofuran derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of benzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Benzofurans are privileged heterocyclic motifs found in numerous pharmaceuticals and natural products, making their efficient and selective synthesis a critical endeavor.[1][2][3][4] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of controlling regiochemical outcomes.
Fundamental Principles of Regioselectivity
Regioselectivity in benzofuran synthesis is the controlled formation of one constitutional isomer over another. The final substitution pattern (e.g., 2-substituted vs. 3-substituted, or selective functionalization of the benzene ring) is governed by a delicate interplay of several factors:
-
Electronic Effects: The electronic properties of substituents on the aromatic precursor dictate the nucleophilicity or electrophilicity of specific positions. Electron-donating groups (EDGs) typically activate the ortho and para positions for electrophilic attack, while electron-withdrawing groups (EWGs) deactivate them.[5]
-
Steric Hindrance: The steric bulk of substituents on both the phenolic precursor and the coupling partner can physically block a reaction at a more crowded site, thereby favoring cyclization at the less-hindered position.[5]
-
Reaction Conditions: Parameters such as temperature, solvent polarity, and the choice of acid or base can profoundly influence the reaction pathway, often determining whether the kinetic or thermodynamic product is favored.[5][6]
-
Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the catalyst and its associated ligands are paramount. The steric and electronic properties of the ligand sphere around the metal center can direct the reaction to a specific site, sometimes even overriding inherent substrate biases.[5][6]
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Issue 1: My acid-catalyzed cyclization of an aryloxyketone is producing a mixture of regioisomers or the undesired isomer.
Question: I'm attempting an intramolecular Friedel-Crafts-type cyclization to form a benzofuran, but the reaction is not selective. Why is this happening and how can I improve it?
Answer: This is a classic challenge where the outcome depends on the competition between two potential cyclization sites on the aromatic ring. The lack of selectivity typically arises from a subtle balance between electronic and steric effects.
Underlying Causes & Mechanistic Insight: In an acid-catalyzed cyclization (e.g., using PPA, H₂SO₄, or a Lewis acid like TiCl₄), the ketone is activated to form an electrophilic species.[3][7] The aromatic ring then acts as a nucleophile, attacking this electrophile. If the two ortho positions relative to the ether linkage have similar electronic activation and steric accessibility, a mixture of products is likely. For instance, quantum mechanics (QM) analyses have shown that initial predictions based on the starting material's properties can be misleading; the key is to analyze the properties of the reactive intermediate, such as an oxonium ion, which forms under acidic conditions.[7]
Troubleshooting Workflow:
Solutions & Optimization Steps:
-
Modify Reaction Temperature: Lowering the temperature often increases selectivity by favoring the reaction pathway with the lower activation energy, which may lead to either the kinetic or thermodynamically more stable product depending on the specific energy profile.[5] Experiment with a range from 0 °C to reflux.
-
Screen Catalysts/Acids: The choice of acid is critical. A strong Brønsted acid like polyphosphoric acid (PPA) may yield a different outcome than a Lewis acid like titanium tetrachloride (TiCl₄) or aluminum trichloride (AlCl₃).[5][7] TiCl₄, for example, has been shown to be highly effective and regioselective in promoting the one-step synthesis of benzofurans from phenols and α-haloketones.[8][9]
-
Substrate Modification: If possible, introduce a bulky, temporary blocking group at one of the ortho positions to sterically direct the cyclization. This group can be removed in a subsequent step.
-
Solvent Effects: While less common in strong acid cyclizations, the solvent can play a role. Explore different non-coordinating solvents to see if selectivity is impacted.
Issue 2: My transition-metal-catalyzed synthesis (e.g., Heck, Sonogashira) yields a mixture of 2- and 3-substituted benzofurans.
Question: I am using a palladium-catalyzed reaction between an o-iodophenol and a terminal alkyne (Sonogashira coupling) followed by cyclization, but I'm getting a mixture of 2- and 3-substituted products. How can I control this?
Answer: This is a common challenge where the regioselectivity of the intramolecular cyclization step is not well-controlled. The outcome depends on whether the reaction proceeds via a 5-exo-dig or a 6-endo-dig cyclization pathway, and subsequent steps. The choice of catalyst, ligands, and base is crucial for directing the reaction.
Underlying Causes & Mechanistic Insight: In a typical Pd/Cu-catalyzed Sonogashira coupling followed by cyclization, an o-alkynylphenol intermediate is formed.[1][10][11] The subsequent intramolecular hydroalkoxylation can, in principle, lead to two different outcomes. However, for benzofuran synthesis, the key is often the initial coupling and the stability of intermediates. For intramolecular Heck-type reactions, regioselectivity is generally governed by the ring size of the newly formed cycle, but can be influenced by catalyst conditions.[12][13]
Troubleshooting Workflow:
Solutions & Optimization Steps:
-
Ligand Screening: This is the most critical parameter. The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically alter the reaction's outcome.[5]
-
Bulky Ligands: Often used to promote reductive elimination and can influence the geometry of the transition state.
-
Electron-Rich Ligands: Can increase the rate of oxidative addition.
-
-
Catalyst System: While Palladium is common, other transition metals like Rhodium, Gold, or Copper can offer different or enhanced selectivity for specific transformations.[1][14][15] For instance, Rh- or Ni-catalyzed cycloisomerization can be used to selectively synthesize benzofurans with an amino group at either the 2- or 3-position from the same starting materials.[14]
-
Base and Solvent Screening: The choice of base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvent (e.g., DMF, Toluene, Dioxane) can significantly impact catalyst activity and selectivity.[1][6] A systematic screen is highly recommended.
-
Temperature Control: Reactions are often sensitive to temperature. Running the reaction at a lower temperature for a longer duration may favor one pathway over another.[5][16] For example, in the reaction of 1-(2-hydroxyphenyl)-2-chloroethanones with Grignard reagents, lower temperatures can favor a[1][5]-aryl migration to form the 2-substituted benzofuran, while higher temperatures may promote direct cyclization to the 3-substituted product.[6][16]
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | General Effect on Regioselectivity | Rationale |
| Ligand Bulk | Increased steric bulk can block one pathway, favoring another. | Directs the approach of substrates to the metal center. |
| Temperature | Lower temperatures can favor the kinetically controlled product. | Selects for the pathway with the lowest activation energy barrier.[5] |
| Catalyst | Different metals (Pd, Cu, Rh, Au) have unique mechanistic pathways. | The choice of metal fundamentally changes the catalytic cycle and intermediates.[1][14] |
| Directing Groups | Functional groups on the substrate can chelate to the catalyst. | Forces the reaction to occur at a specific site proximal to the directing group.[5] |
Key Experimental Protocols
Protocol 1: One-Step Regioselective Synthesis of 2-Alkyl Benzofurans from Phenols and α-Haloketones
This protocol, based on work by Chai et al., describes a direct and highly regioselective synthesis promoted by titanium tetrachloride.[8] The Friedel-Crafts-like alkylation occurs preferentially at the sterically less-hindered position of the phenol.[8]
Materials:
-
Substituted Phenol (1.0 equiv)
-
α-Haloketone (1.2 equiv)
-
Titanium tetrachloride (TiCl₄, 1.5 equiv, typically as a 1M solution in DCM)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the substituted phenol (1.0 equiv) and dry 1,2-dichloroethane (to make a ~0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (1.5 equiv) to the solution. The mixture may change color.
-
Heat the mixture to reflux (approx. 70-75 °C).
-
Slowly add the α-haloketone (1.2 equiv) dropwise to the refluxing mixture over 10-15 minutes.
-
Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it slowly into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching can be exothermic.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the regiochemically pure benzofuran.[5]
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic control in the context of benzofuran synthesis? A1: Kinetic control refers to conditions (often low temperature) where the major product is the one that is formed fastest, i.e., via the pathway with the lowest activation energy.[5] The thermodynamic product is the most stable product, which is favored under conditions where an equilibrium can be established (often higher temperature), allowing the initially formed products to revert to intermediates and react again. In regioselectivity, this means a low-temperature reaction might yield one isomer, while a high-temperature reaction yields another.
Q2: How do I definitively determine the regiochemistry of my synthesized benzofuran derivative? A2: A combination of spectroscopic techniques is essential.
-
1D and 2D NMR Spectroscopy: This is the most powerful tool. 1H-1H COSY, HSQC, and HMBC experiments can establish connectivity within the molecule. The Nuclear Overhauser Effect (NOE), observed in NOESY or ROESY experiments, is particularly definitive for confirming which substituents are spatially close to each other, thus confirming the substitution pattern.
-
X-ray Crystallography: If you can grow a suitable single crystal, this method provides unambiguous proof of the molecular structure.
-
Mass Spectrometry: While it confirms the mass, it does not typically distinguish between regioisomers unless fragmentation patterns are distinctly different and well-characterized.
Q3: Can directing groups be used to control regioselectivity in C-H activation routes to benzofurans? A3: Absolutely. Directing groups are a powerful strategy, particularly in rhodium and palladium catalysis.[1][15] A functional group (e.g., an amide, carboxylic acid) on the substrate coordinates to the metal catalyst, delivering it to a specific C-H bond (usually ortho to the directing group). This leads to highly regioselective C-H activation and subsequent annulation to form the benzofuran ring. This strategy often allows for the synthesis of isomers that are difficult to access through classical methods.
References
- Khan, I., Saeed, A., Fatima, H., Al-Harrasi, A., & Ali, B. (2024).
- Ma, P., Wang, Y., Tang, B., Li, X., & Wang, Z. (2022). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers. [Link]
- Khan, I., Saeed, A., Fatima, H., Al-Harrasi, A., & Ali, B. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 20728–20752. [Link]
- Cimarelli, C. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 27(15), 4983. [Link]
- Sharma, D., & Kim, I. (2024).
- Sharma, D., & Kim, I. (2024).
- Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28203–28246. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
- ResearchGate. (n.d.).
- University College Dublin. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
- Li, Z., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
- Taylor & Francis Online. (n.d.).
- ResearchGate. (n.d.).
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]
- Succaw, G. L., & Doxsee, K. M. (2003). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 14(3). [Link]
- Liu, W., et al. (2016). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters, 18(15), 3542–3545. [Link]
- Chai, Z., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]
- Liu, X., et al. (2023). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans.
- Journal of Chemical and Pharmaceutical Research. (2015). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
- ScienceOpen. (2019).
- ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. [Link]
- Cimarelli, C. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
- Chai, Z., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. OUCI. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ResearchGate. (2024).
- Chai, Z., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]
- ResearchGate. (n.d.). The metal-containing benzofuran 102 was prepared by a Sonogashira coupling reaction. [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [ouci.dntb.gov.ua]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. bilder.buecher.de [bilder.buecher.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Benzofuran synthesis [organic-chemistry.org]
Navigating the Post-Reaction Maze: A Technical Guide to 1-Benzofuran-5-ylmethanol Work-up Procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzofuran-5-ylmethanol and its derivatives. This guide is designed to provide you with in-depth, field-proven insights into the critical work-up and purification stages of your reactions. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The benzofuran moiety is a cornerstone in many biologically active compounds, making the efficient and clean synthesis of its derivatives paramount.[1][2][3] This guide will equip you with the knowledge to troubleshoot common issues and streamline your path to a pure product.
Troubleshooting Guide: Common Work-up Challenges
This section addresses specific issues you may encounter during the work-up of reactions involving this compound.
Question: My reaction mixture has formed a stable emulsion during aqueous work-up. How can I break it?
Answer: Emulsion formation is a frequent challenge, particularly when reactions contain surfactant-like byproducts or when vigorous shaking is employed during extraction.[4][5] Here’s a systematic approach to breaking them:
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to an hour). Sometimes, the phases will separate on their own.[6]
-
Increase the Ionic Strength: Add a saturated solution of sodium chloride (brine).[4][7] This increases the polarity of the aqueous layer, forcing organic components out and helping to break the emulsion.[4][7]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This minimizes the formation of fine droplets that lead to stable emulsions.[4]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[4][5]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[4][8] The filter aid can physically disrupt the emulsion layer.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the layers.[6][7]
-
pH Adjustment: Adding a dilute acid or base can sometimes break an emulsion by protonating or deprotonating species at the interface, thereby changing their solubility.[7]
Question: My product, 1-Benzofuran-5-carbaldehyde, from a Swern oxidation is contaminated with sulfurous byproducts. How can I effectively remove them?
Answer: The Swern oxidation, while mild and efficient, is notorious for producing dimethyl sulfide (DMS), which has a strong, unpleasant odor.[9] The work-up is crucial for removing this and other sulfur-containing byproducts.
Standard Swern Oxidation Work-up Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), quench the reaction at low temperature (typically -78 °C) by adding water.[10]
-
Warm to Room Temperature: Allow the mixture to warm to room temperature.
-
Aqueous Extraction: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Dilute HCl (e.g., 1M): This removes the triethylamine base.[10]
-
Saturated NaHCO₃ solution: This neutralizes any remaining acid.
-
Brine: This removes the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The volatile DMS will be largely removed during this step.
Troubleshooting Persistent Odor:
If a persistent DMS odor remains, a dilute copper(II) sulfate solution wash can be employed. Copper(II) salts are known to complex with sulfides, aiding in their removal into the aqueous phase.
Frequently Asked Questions (FAQs)
This section covers more general, yet critical, questions regarding the work-up of common reactions involving this compound.
Question: What is a reliable, chromatography-free method for removing triphenylphosphine oxide (TPPO) after a Mitsunobu reaction?
Answer: The removal of triphenylphosphine oxide (TPPO), a common byproduct of Mitsunobu and Wittig reactions, is a significant purification challenge due to its polarity and solubility profile.[11][12] While chromatography is effective on a small scale, it is not ideal for larger quantities.
Method 1: Precipitation and Filtration
The key is to exploit the differential solubility of TPPO and your desired product. TPPO is poorly soluble in non-polar solvents like hexanes, pentane, or diethyl ether.[12][13]
Step-by-Step Protocol:
-
Concentrate the crude reaction mixture to a viscous oil or solid.[12]
-
Dissolve the residue in a minimal amount of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane or toluene).[12]
-
Slowly add a non-polar "anti-solvent" such as hexanes or pentane with stirring.[12]
-
Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote its precipitation.[12]
-
Collect the precipitated TPPO by filtration.[12]
Method 2: Complexation and Filtration
Recent methods involve the addition of metal salts to form insoluble complexes with TPPO.
| Metal Salt | Solvent System | Outcome | Reference |
| CaBr₂ | Ethereal solvents (THF, MTBE) or Toluene | Insoluble CaBr₂-TPPO complex precipitates and is removed by filtration. | [14] |
| MgCl₂ | Toluene or Ethyl Acetate | Insoluble MgCl₂–TPPO complex precipitates and is removed by filtration. | [14] |
| ZnCl₂ | Ethanol | Insoluble PPh₃O-Zn complex forms and is removed by filtration. | [13] |
Question: I'm performing an acid-catalyzed esterification of this compound with acetic acid. What is the standard work-up procedure to isolate the ester?
Answer: The work-up for an acid-catalyzed esterification aims to remove the unreacted carboxylic acid, the alcohol (if in excess), and the acid catalyst.
General Esterification Work-up Protocol:
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:
-
Water: To remove the bulk of the excess alcohol and some of the acid.[15]
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is a crucial step to neutralize the strong acid catalyst (e.g., H₂SO₄) and remove the unreacted carboxylic acid by converting it to its water-soluble sodium salt.[15] Be sure to vent the separatory funnel frequently as CO₂ gas will be evolved.[15]
-
Brine: To remove dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
Visualizing the Workflow
A clear understanding of the decision-making process during work-up is essential. The following diagram illustrates a general workflow for the purification of a reaction involving this compound.
Caption: General Work-up and Purification Workflow.
References
- Jadhav, V. H. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(24), 15975–15983. [Link]
- Richardson, P. F., et al. (2018). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 22(7), 914–922. [Link]
- Shenvi Lab. (n.d.). Work up tips.
- Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features.
- LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions.
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
- University of Toronto. (n.d.). Lab5 procedure esterification.
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- Biotage. (2023). Tackling emulsions just got easier.
- Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
- University of Rochester. (n.d.). Tips & Tricks: Emulsions.
- Chemistry LibreTexts. (2023). Swern oxidation.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Vedantu. (n.d.). Swern Oxidation: Reaction Mechanism, Steps & Key Examples.
- Matrix Fine Chemicals. (n.d.). (1-BENZOFURAN-5-YL)METHANOL.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
- Google Patents. (n.d.). Preparation of benzofuran derivatives.
- Matrix Fine Chemicals. (n.d.). (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9.
- Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
- Dembinski, R. (2017). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 22(2), 144. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- National Center for Biotechnology Information. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
- Research Square. (2021). Dehydrogenative oxidation of Aryl Methanol using oxygen bridged [Cu-O-Se] bimetallic catalyst.
- ResearchGate. (2012). Synthesis and Crystal Structure of Benzofuran Derivative.
- Capot Chemical Co., Ltd. (2014). MSDS of this compound.
- Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]
- PubChem. (n.d.). 1-Benzofuran-2-Ylmethanol.
- ResearchGate. (2018). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- International Journal of Pharmaceutical Sciences and Research. (2018). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. International Journal of Pharmaceutical Sciences and Research, 9(12), 5245-5252. [Link]
- Google Patents. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof.
- NileRed. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube. [Link]
- ResearchGate. (2010). A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Characterization of Impurities in 1-Benzofuran-5-ylmethanol Synthesis
Welcome to the technical support resource for the synthesis and analysis of 1-Benzofuran-5-ylmethanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of impurities that may arise during the synthesis of this important intermediate. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to resolve challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of impurity characterization.
Q1: What are the primary sources of impurities in the synthesis of this compound?
A1: Impurities are unwanted chemicals that can arise at any stage of the manufacturing process or during storage.[1][2] For this compound, they can be broadly categorized into:
-
Organic Impurities: These are the most common and can include starting materials, by-products from side reactions, synthetic intermediates that failed to react, and degradation products.[3][4] For instance, depending on the synthetic route, you might encounter unreacted precursors, over-oxidized or over-reduced species, or products of dimerization.
-
Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, catalysts (e.g., residual palladium or copper), inorganic salts, or filter aids.[2][5]
-
Residual Solvents: These are organic volatile impurities that are used or produced during the synthesis and are not completely removed during the work-up and purification steps.[3][5]
Q2: Why is the meticulous characterization of these impurities a non-negotiable step in drug development?
A2: The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] Regulatory bodies like the ICH (International Council for Harmonisation) and FDA have stringent guidelines on the qualification and control of impurities.[6] Characterization is essential to:
-
Ensure Patient Safety: Unidentified impurities could be toxic or genotoxic, posing a direct risk to patient health.[1][7]
-
Maintain Efficacy: Impurities may have a different pharmacological profile, potentially reducing the therapeutic effect of the API.[4]
-
Regulatory Compliance: A thorough impurity profile is a mandatory component of any new drug application (NDA). According to ICH guidelines, any impurity present above the 0.1% threshold generally needs to be identified and characterized.[4][6]
Q3: What is the standard analytical workflow when an unknown impurity is detected?
A3: A systematic approach is crucial. The standard workflow involves detection, identification, and quantification. This typically starts with high-performance liquid chromatography (HPLC) for separation and detection.[8] If an unknown peak is observed, the next step is often liquid chromatography-mass spectrometry (LC-MS) to obtain the molecular weight of the impurity.[5][9] For definitive structural elucidation, the impurity may need to be isolated, usually by preparative HPLC, and then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR).[3][5][9]
Part 2: Troubleshooting Guide - From Detection to Elucidation
This guide provides solutions to specific problems you may encounter during your analysis.
Q: I've detected a significant unknown peak in my HPLC chromatogram for a batch of this compound. How do I identify it?
A: This is a common challenge in process chemistry. A multi-step, logic-driven workflow is the most efficient path to identification. The goal is to gather orthogonal data points to build a conclusive structural hypothesis.
Systematic Workflow for Impurity Identification
The following diagram outlines the recommended experimental workflow.
Caption: Systematic Workflow for Impurity Identification and Characterization.
Step-by-Step Causality and Protocol
Step 1: LC-MS Analysis - The "What Is Its Mass?" Phase
-
Causality: Mass spectrometry provides the molecular weight of the unknown compound, which is the single most critical piece of information for initial identification.[5] High-resolution MS (HRMS) can even provide the elemental formula. Fragmentation patterns (from MS/MS) offer clues about the molecule's substructures.
-
Protocol:
-
Use the same HPLC method that initially detected the impurity to ensure proper separation.
-
Divert the flow from the HPLC column into a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes to maximize the chance of observing the molecular ion.
-
Analyze the resulting mass spectrum for the peak corresponding to the impurity. Determine its monoisotopic mass.
-
If available, perform MS/MS fragmentation on the parent ion to gain structural insights.
-
Step 2: Hypothesis Formulation - The "Where Could It Come From?" Phase
-
Causality: Your synthetic route is a roadmap to potential impurities. By correlating the molecular weight with the structures of starting materials, reagents, intermediates, and potential side-products, you can formulate a logical hypothesis.
-
Common Scenarios for this compound Synthesis:
-
Incomplete Reaction: An impurity with the mass of a key intermediate.
-
Over-oxidation: If the synthesis involves oxidation, you might see the corresponding aldehyde or carboxylic acid. For example, oxidation of the target alcohol (MW 148.16) would yield 1-Benzofuran-5-carbaldehyde (MW 146.14).
-
Starting Material Carryover: Impurities present in the initial reactants may persist through the synthesis.[4]
-
Degradation: Benzofurans can be susceptible to degradation under certain conditions (e.g., strong acid/base, light).[10][11]
-
Step 3: Impurity Isolation - The "Let's Get a Pure Sample" Phase
-
Causality: Definitive structural confirmation via NMR requires a pure, isolated sample of the impurity, typically in milligram quantities.[3] Preparative HPLC is the most common method for this.
-
Protocol (Preparative HPLC):
-
Develop a robust HPLC method on an analytical column with good resolution (>2) between the main peak and the impurity.
-
Scale up the method to a larger-diameter preparative column. Adjust the flow rate and sample loading accordingly.
-
Collect fractions corresponding to the impurity peak as it elutes from the detector.
-
Pool the relevant fractions and remove the solvent under reduced pressure.
-
Confirm the purity of the isolated material using analytical HPLC.
-
Step 4: Structural Elucidation - The "What Is Its Structure?" Phase
-
Causality: A combination of spectroscopic techniques provides unambiguous structural information.
-
Techniques:
-
NMR Spectroscopy: This is the most powerful tool for structure elucidation.[9][12]
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbons.
-
2D NMR (COSY, HSQC, HMBC): Establishes detailed connectivity between protons and carbons to piece together the final structure.
-
-
FTIR Spectroscopy: Identifies key functional groups (e.g., -OH, C=O, C-O-C) present in the molecule.
-
Part 3: Data Summaries and Protocols
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Source/Cause | Common Analytical Observations |
| Process-Related | Incomplete reaction of a synthetic intermediate. | MW corresponds to a known intermediate in the synthetic pathway. |
| By-product from a side reaction (e.g., dimerization). | MW may be approximately double that of a reactant or intermediate. | |
| Unreacted starting materials. | Retention time and mass spectrum match the starting material standard. | |
| Degradation Products | Exposure to harsh pH, oxidative conditions, or light. | May involve cleavage of the furan ring or modification of the methanol group.[10][13][14] |
| Reagents | Carryover of excess reagents or catalysts. | Often inorganic; may be detected by techniques like ICP-MS for elemental impurities.[5] |
Protocol: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the API from its degradation products and process-related impurities.
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Use a mobile phase system like Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
-
Initial Gradient Screening:
-
Run a broad gradient, for example, 5% to 95% ACN over 20 minutes. This will help elute all potential impurities.
-
Monitor the chromatogram at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) using a Diode Array Detector (DAD) to ensure no peaks are missed.
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, subject samples of this compound to stress conditions (acid, base, peroxide, heat, light).
-
Analyze the stressed samples. The method must demonstrate sufficient resolution between the parent peak and any degradation products that form.
-
-
Method Optimization:
-
Adjust the gradient slope, temperature, and flow rate to achieve optimal separation (resolution > 2) for all known impurities and degradants.
-
Table 2: Example HPLC Method Parameters for Impurity Profiling
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for moderately polar compounds like benzofurans. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization for MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 25 min | A moderate gradient to ensure separation of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | DAD at 254 nm | Benzofuran ring system strongly absorbs UV light at this wavelength. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research, 12(4).
- Impurity Profiling in Drug Development. (2020). Veeprho.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- Impurity Characterization & Management.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Sciences & Research.
- Isolation and characterization of pharmaceuticals with impurities. (2024). Journal of Pharmaceutical Research.
- Impurities Characterization in Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical and Phytopharmacological Research.
- New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. (2009). PubMed.
- Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
- Dibenzofuran Degradation P
- Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho.
- Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. (n.d.). PMC - NIH.
- Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. (n.d.). PMC - NIH.
- Proposed pathway of dibenzofuran degradation by Ralstonia sp. strain SBUG 290. (2000).
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 12. Impurity Characterization & Management - Creative Biolabs [creative-biolabs.com]
- 13. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzofuran Synthesis with Air & Moisture-Sensitive Reagents
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of benzofurans. This guide is designed to provide expert insights and practical solutions for the unique challenges posed by air- and moisture-sensitive reagents commonly employed in these synthetic routes. My objective is to move beyond simple procedural lists, offering a deeper understanding of the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your reactions.
Introduction: The Imperative of an Inert Atmosphere
Many key transformations in the synthesis of benzofurans rely on reagents that are highly reactive towards atmospheric oxygen and water.[1] Organometallic compounds, such as organolithiums (e.g., n-BuLi), and certain palladium catalysts are prime examples.[2][3][4] Failure to rigorously exclude air and moisture can lead to reagent decomposition, formation of unwanted byproducts, and significantly reduced yields.[5] The techniques and troubleshooting guides detailed below are foundational to achieving reproducible and high-yielding results in this area of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: My reaction with n-butyllithium is failing, and I suspect a reagent issue. How can I be sure of its concentration?
A1: This is a common and critical issue. Commercial n-butyllithium solutions can degrade over time, leading to a lower actual concentration than stated on the bottle.[6] It is imperative to titrate your organolithium reagents periodically to determine their exact molarity.[7]
There are several reliable methods for titrating organolithium reagents. The Gilman double titration method is a classic and accurate approach.[8] Simpler, colorimetric methods are also available, such as using N-benzylbenzamide or salicylaldehyde phenylhydrazone as an indicator.[9][10]
Table 1: Comparison of Common Titration Methods for Organolithium Reagents
| Method | Indicator | Endpoint | Advantages | Disadvantages |
| Gilman Double Titration | Phenolphthalein | Colorless to Pink | Highly accurate, corrects for non-organolithium base impurities.[8] | More time-consuming, involves two separate titrations. |
| N-Benzylbenzamide | None (self-indicating) | Persistent Blue/Green | Fast, single titration, clear endpoint.[9] | Requires a dry indicator and solvent. |
| Salicylaldehyde Phenylhydrazone | Self-indicating | Yellow to Orange/Red | Uses a non-hygroscopic solid indicator, convenient.[10] | Endpoint color change can be subtle. |
Q2: What is the most effective way to dry my solvents for a moisture-sensitive benzofuran synthesis?
A2: The required level of solvent dryness depends on the sensitivity of your reagents. For reactions involving organolithiums or Grignards, residual water should ideally be below 50 ppm.[5] There are two primary, highly effective methods for achieving this:
-
Distillation from a Drying Agent: This is a traditional and highly effective method.[5] The choice of drying agent is crucial and depends on the solvent. For ethers like THF and diethyl ether, distillation from sodium/benzophenone ketyl provides a visual indicator (a deep blue or purple color) that the solvent is anhydrous and oxygen-free.[11] For hydrocarbons and some halogenated solvents, calcium hydride is a common choice.[12]
-
Solvent Purification Systems (SPS): Modern laboratories are increasingly adopting SPS, which pass solvents through columns of activated alumina or other desiccants.[1][13] These systems are generally safer than solvent stills and provide consistently dry solvents on demand.[13]
Protocol 1: Drying Tetrahydrofuran (THF) via Distillation from Sodium/Benzophenone
-
Pre-Drying: Pre-dry the THF by letting it stand over activated 4Å molecular sieves for at least 24 hours.
-
Apparatus Setup: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).[14]
-
Drying Agent Addition: To the distillation flask, add small pieces of sodium metal and a small amount of benzophenone.
-
Reflux: Heat the solvent to reflux under an inert atmosphere. The solution will initially turn yellow, then green, and finally a deep blue. This blue color indicates the formation of the benzophenone ketyl radical anion, signifying that the solvent is anhydrous.[11]
-
Distillation & Storage: Distill the required amount of solvent into a dry, inert-gas-flushed receiving flask, such as a Schlenk flask.[15] The freshly distilled solvent should be used immediately or stored under an inert atmosphere over activated molecular sieves.
Q3: I'm performing a palladium-catalyzed cross-coupling to form a benzofuran, but the reaction is sluggish. Could air be the issue?
A3: Absolutely. Many palladium-catalyzed reactions, such as Sonogashira or Larock indole-type syntheses (which can be adapted for benzofurans), are sensitive to oxygen.[16][17][18] The active Pd(0) catalyst can be oxidized to inactive Pd(II) species in the presence of air, halting the catalytic cycle.
To mitigate this, it is crucial to properly degas your solvents and reaction mixtures. The most effective method for degassing is the "freeze-pump-thaw" technique.[1][19]
Diagram 1: Freeze-Pump-Thaw Degassing Workflow
Caption: Workflow for effective solvent degassing.
For less sensitive applications, purging the solvent by bubbling a stream of inert gas (like argon or nitrogen) through it for 30-60 minutes can be sufficient, though it is less effective than freeze-pump-thaw.[19]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or no yield in a lithiation reaction followed by electrophilic quench.
-
Possible Cause A: Inactive n-Butyllithium.
-
Troubleshooting Step: Titrate your n-BuLi solution using one of the methods described in FAQ 1.[7] Adjust the volume of reagent used based on the accurate concentration.
-
-
Possible Cause B: Wet Solvent or Reagents.
-
Troubleshooting Step: Ensure your solvent has been rigorously dried (see FAQ 2). Dry any other reagents appropriately. Remember that even seemingly dry starting materials can adsorb atmospheric moisture.
-
-
Possible Cause C: Improper Glassware Preparation.
-
Troubleshooting Step: All glassware must be thoroughly dried to remove the thin film of adsorbed moisture.[14] The most reliable method is to oven-dry the glassware (e.g., at 125°C overnight) and assemble it hot while flushing with a stream of dry inert gas.[14][20] Alternatively, flame-dry the assembled apparatus under vacuum and cool under an inert atmosphere.[21]
-
-
Possible Cause D: Inefficient Reaction Temperature.
-
Troubleshooting Step: Many lithiation reactions are performed at low temperatures (e.g., -78 °C) to prevent side reactions.[22] However, some reactions, like halogen-metal exchange, may require warming to a higher temperature to proceed at a reasonable rate.[7] Consult literature precedents for your specific substrate.
-
Diagram 2: Troubleshooting Logic for Failed Lithiation
Caption: Troubleshooting logic for reaction failure.
Problem 2: Reagent transfer via syringe or cannula is slow or stops.
-
Possible Cause A: Pressure Imbalance.
-
Troubleshooting Step: For a cannula transfer, ensure there is a slight positive pressure of inert gas in the donating flask and that the receiving flask is vented to a bubbler to allow for gas displacement.[21] You can create a sufficient pressure differential by connecting the donating flask to the gas manifold of a Schlenk line and briefly opening the receiving flask to the vacuum manifold (with caution).[19]
-
-
Possible Cause B: Clogged Needle/Cannula.
-
Troubleshooting Step: A small amount of solid reagent or septum particles can clog the needle. Before use, always check that the needle or cannula is clear by passing inert gas through it. If a clog occurs mid-transfer, carefully and safely remove the cannula and clear the obstruction.
-
-
Possible Cause C: Leaky Septum.
-
Troubleshooting Step: Old or frequently punctured septa can fail to maintain a positive pressure.[21] If you suspect a leak, replace the septum. Folding the septum over to double the thickness at the puncture point can provide a temporary, better seal.
-
Problem 3: A pyrophoric reagent (e.g., t-BuLi) ignited at the needle tip.
-
Immediate Action: This is a serious safety hazard indicating exposure to the atmosphere. Do NOT panic. If the ignition is small and contained at the needle tip, it will often self-extinguish as a layer of oxides and hydroxides forms.[6] You can then withdraw the needle into the inert atmosphere of the flask. Have an appropriate fire extinguisher (Class D for metal fires) nearby.
-
Root Cause Analysis:
-
Inadequate Inert Atmosphere: The reaction flask was not properly purged of air. Ensure you perform at least three vacuum/inert gas backfill cycles before starting.[23]
-
Leaky Syringe: Ensure your syringe is gas-tight. Glass syringes are often preferred for their better seal.[24]
-
Improper Technique: When filling a syringe, always draw a small amount of inert gas from the headspace into the syringe after drawing up the liquid. This "gas buffer" ensures that no reagent is in the needle tip when it is withdrawn from the septum, preventing contact with air.[20]
-
Essential Experimental Protocols
Protocol 2: Setting Up a Reaction on a Schlenk Line
A Schlenk line is a fundamental piece of equipment for handling air-sensitive compounds, consisting of a dual manifold for vacuum and inert gas.[13][15]
-
Glassware Preparation: Assemble your reaction flask (e.g., a Schlenk flask) with a stir bar. Ensure all joints are lightly greased.[20]
-
Connect to Line: Connect the sidearm of the flask to the Schlenk line using thick-walled rubber tubing.[19]
-
Purge the System: Evacuate the flask by opening the stopcock to the vacuum manifold. After a few minutes, close the stopcock to the vacuum and slowly backfill the flask with inert gas (e.g., Argon or Nitrogen) from the gas manifold.[1]
-
Repeat Cycles: Repeat this vacuum/backfill cycle at least three times to ensure the removal of residual air and moisture.[13][23]
-
Maintain Positive Pressure: After the final cycle, leave the flask under a positive pressure of inert gas, which can be monitored by the bubbling rate of an oil bubbler connected to the end of the gas manifold.[15] Your system is now ready for the addition of solvents and reagents.
Diagram 3: Basic Schlenk Line Setup
Caption: A simplified Schlenk line apparatus.
Protocol 3: Transfer of a Liquid Reagent via Cannula (Double-Tipped Needle)
This technique is preferred for transferring volumes greater than 50 mL.[20]
-
Preparation: Ensure both the reagent bottle and the reaction flask are under a positive pressure of inert gas. The reaction flask should be vented to a bubbler.[21]
-
Purge the Cannula: Insert one end of the cannula through the septum of the reagent bottle, keeping the tip in the headspace above the liquid. Insert the other end into the receiving reaction flask. The flow of inert gas from the reagent bottle will purge the cannula of air.
-
Initiate Transfer: Lower the end of the cannula in the reagent bottle below the surface of the liquid. The positive pressure in the reagent bottle will push the liquid through the cannula into the reaction flask.[19]
-
Complete Transfer: Once the desired volume is transferred, raise the cannula tip back into the headspace of the reagent bottle. The inert gas flow will push the remaining liquid out of the cannula.
-
Removal: Remove the cannula from the reaction flask first, and then from the reagent bottle.
References
- Vertex AI Search. (n.d.). Organolithium Reagent Analysis: Improved Titration Method.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds.
- Chemistry LibreTexts. (2023, May 3). 3.4: Organolithium Compounds.
- JoVE. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture.
- BenchChem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
- University of Bristol. (n.d.). The Schlenk Line Survival Guide.
- Chemistry LibreTexts. (2024, October 15). Guides.
- EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents.
- BenchChem. (n.d.). Techniques for drying 1-Propoxy-2-propanol for moisture-sensitive reactions.
- Ohshita, J., Adachi, Y., Ooyama, Y., & Zhang, F.-B. (2022). Synthesis and Properties of Benzofuran-Fused Silole and Germole Derivatives: Reversible Dimerization and Crystal Structures of Monomers and Dimers. Organometallics.
- National Institutes of Health. (2021, January 4). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.
- ResearchGate. (n.d.). Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon.
- Duhamel, L., & Plaquevent, J. C. (n.d.). A method for simple titration of organolithium reagents in ethers or hydrocarbons using metalation of N-benzylidenebenzylamine as colored reaction. The Journal of Organic Chemistry.
- Catapower Inc. (2023, February 13). Titration of organolithium and organomagnesium reagents.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
- Sigma-Aldrich. (n.d.). Transferring Air-Sensitive Reagents.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Chemistry LibreTexts. (2021, August 15). Drying Solvents.
- Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds.
- Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Elsevier. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- MDPI. (2022, November 11). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions.
- University of York. (2022, September 9). Innovative graduate training to handle air-sensitive reagents.
- ResearchGate. (2015, August 19). Am I overlooking something in n-BuLi reactions?.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
- Wikipedia. (n.d.). n-Butyllithium.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans.
- Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric.
- ResearchGate. (2025, August 6). Synthesis and antibacterial activity of novel benzofuran ester derivatives.
- BenchChem. (n.d.). How to avoid common pitfalls in the handling of air-sensitive reagents for synthesis.
- Net-gen. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Neilson Lab. (n.d.). The manipulation of air.sensitive compounds.
- ResearchGate. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Wikipedia. (n.d.). Larock indole synthesis.
Sources
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epfl.ch [epfl.ch]
- 10. Titration of organolithium and organomagnesium reagents - Catapower Inc. [catapowerinc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. web.mit.edu [web.mit.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
avoiding homocoupling side reactions in alkyne coupling for benzofuran synthesis
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in the synthesis of benzofurans: the suppression of alkyne homocoupling side reactions. As researchers and drug development professionals, we understand that yield, purity, and reproducibility are paramount. This document provides field-proven insights to help you navigate the complexities of palladium- and copper-catalyzed alkyne couplings.
Frequently Asked Questions (FAQs)
Q1: What exactly is alkyne homocoupling in the context of benzofuran synthesis?
A1: Alkyne homocoupling is an undesired side reaction where two molecules of your terminal alkyne starting material react with each other to form a symmetrical 1,3-diyne. This reaction is most commonly referred to as Glaser coupling or Glaser-Hay coupling.[1][2][3] In the synthesis of benzofurans, which often involves a cross-coupling reaction like the Sonogashira coupling between a terminal alkyne and an ortho-halo phenol derivative, this homocoupling consumes your valuable alkyne, reduces the yield of the desired benzofuran precursor, and introduces a byproduct that can be difficult to separate.[3][4]
Q2: What is the primary cause of this homocoupling side reaction?
A2: The principal culprit behind Glaser-type homocoupling is the combination of a copper(I) co-catalyst and the presence of an oxidant, most commonly atmospheric oxygen.[5][6] The catalytic cycle for this side reaction involves the oxidation of the active Cu(I) species to Cu(II), which promotes the dimerization of the copper-acetylide intermediate. While the copper co-catalyst is added to accelerate the desired Sonogashira cross-coupling, it simultaneously opens up this parasitic reaction pathway if conditions are not carefully controlled.[1][7]
Q3: Are certain alkyne substrates more prone to homocoupling?
A3: Yes, the susceptibility can be influenced by the alkyne's structure. Terminal alkynes with electron-donating groups can sometimes be more reactive and prone to homocoupling. However, the most significant factors are almost always the reaction conditions (presence of copper, oxygen, high concentrations) rather than the inherent properties of the alkyne substrate itself.
Q4: Besides Sonogashira, are other coupling reactions for benzofuran synthesis affected?
A4: While the Sonogashira reaction is the most prominent example where alkyne homocoupling is a major concern, any reaction that utilizes a terminal alkyne and a copper catalyst under potentially oxidative conditions can be affected.[8] For instance, certain copper-catalyzed cyclization strategies for forming the benzofuran ring could also be susceptible if unreacted terminal alkyne is present.[9]
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to visualize the mechanistic crossroads where your reaction can either proceed to the desired product or diverge to the homocoupled byproduct.
Caption: A logical workflow for diagnosing and solving homocoupling issues.
Quantitative Data Summary
The effectiveness of various strategies can be summarized for easier comparison.
| Strategy | Key Parameter | Expected Impact on Homocoupling | Typical Implementation | Reference |
| Catalyst System | Switch to Copper-Free | High Reduction | Replace CuI with optimized Pd catalyst/ligand system | ,[1],[7] [6] |
| Atmosphere Control | O₂ Exclusion | High Reduction | Use Schlenk line, degas solvents (Freeze-Pump-Thaw) | ,[2] [6] |
| Reagent Addition | Slow Alkyne Addition | High Reduction | Add alkyne solution via syringe pump over 1-4 hours | ,[3] [4] |
| Ligand Choice | Bulky, e⁻ rich ligands | Moderate Reduction | Screen ligands like P(t-Bu)₃, SPhos, XPhos | ,[3] [10] |
| Temperature | Lower Reaction Temp. | Variable Reduction | Decrease temp by 20-30 °C and increase reaction time | [6] |
| Protecting Groups | TMS or TIPS protection | Complete Elimination | Silylate alkyne, couple, then deprotect with TBAF/acid | [3] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling for Benzofuran Precursor Synthesis
This protocol is optimized to minimize homocoupling by eliminating the copper co-catalyst and carefully selecting the ligand and base.
Materials:
-
o-Iodophenol (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-3 mol%)
-
Triphenylphosphine (PPh₃) (4-6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the o-iodophenol, PdCl₂(PPh₃)₂, and triphenylphosphine.
-
Evacuation and Backfilling: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) via cannula or syringe, followed by the amine base (e.g., TEA).
-
Slow Alkyne Addition: Dissolve the terminal alkyne in a small amount of the degassed solvent in a separate flask. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction Execution: Begin stirring the reaction mixture and slowly add the terminal alkyne solution via the syringe pump over 2-3 hours.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (the coupled o-hydroxyphenyl alkyne) by column chromatography. This intermediate can then be cyclized to the benzofuran in a subsequent step.
References
- Wikipedia. Sonogashira coupling. [Link]
- Gandin, V., & Tota, A. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- Gandin, V., & Tota, A. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. [Link]
- Gandin, V., & Tota, A. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. [Link]
- Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- American Chemical Society Publications. (2020).
- National Institutes of Health. (2017).
- Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
- ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
- Royal Society of Chemistry. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. [Link]
- National Institutes of Health. (2013). Ligand and Substrate Effects During Pd-catalyzed Cyclizations of Alkyne-Tethered Cyclohexadienones. [Link]
- American Chemical Society. (2025). Ligand effects on the regioselectivity of palladacycle-catalyzed cross-coupling of aryl alkynes with propargyl alcohols and amides. ACS Fall 2025. [Link]
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Organic Chemistry Portal. Benzofuran synthesis. [Link]
- White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
- ResearchGate. (2019).
- ResearchGate. (2025).
- Royal Society of Chemistry. (2011). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Validation & Comparative
Evaluating 1-Benzofuran-5-ylmethanol as a Potential Kinase Inhibitor: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for evaluating the potential of 1-Benzofuran-5-ylmethanol as a novel kinase inhibitor. We will objectively compare its hypothetical performance, based on the known bioactivity of the benzofuran scaffold, with established, potent kinase inhibitors: Staurosporine, Sorafenib, and Dasatinib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.
Introduction: The Enduring Quest for Selective Kinase Inhibitors
Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the quest for novel scaffolds with improved selectivity and potency remains a critical endeavor in medicinal chemistry.[1][2] The benzofuran nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-tumor and enzyme inhibitory properties.[3][4][5] This guide explores the untapped potential of this compound as a foundational structure for developing next-generation kinase inhibitors.
Profiling the Contenders: A Head-to-Head Overview
While this compound is not an established kinase inhibitor, its benzofuran core is present in compounds designed to target various kinases.[6] For the purpose of this guide, we will treat it as a novel investigational compound and outline the necessary experimental framework to characterize its activity against a panel of well-known inhibitors.
This compound: The Investigational Compound
-
Structure:
-
Rationale for Investigation: The benzofuran scaffold is a versatile starting point for synthesizing libraries of compounds with potential kinase inhibitory activity.[6][7][8][9] Its relatively simple structure allows for extensive medicinal chemistry efforts to optimize potency and selectivity.
The Benchmarks: Established Kinase Inhibitors
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent but non-selective protein kinase inhibitor.[10][11] It binds to the ATP-binding site of a wide range of kinases with high affinity, making it a valuable research tool for inducing apoptosis and studying kinase-dependent signaling pathways.[10][12] Its lack of selectivity, however, precludes its clinical use.[10]
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[13][14] Sorafenib targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as the Raf serine/threonine kinases, thereby inhibiting both tumor cell proliferation and angiogenesis.[13][15][16]
-
Dasatinib: A potent, orally available multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[17][18] It is a dual inhibitor of BCR-ABL and Src family kinases, among other targets.[1][17][19][20][21]
Comparative Analysis: A Framework for Experimental Evaluation
To rigorously assess the potential of this compound, a series of in vitro experiments are essential. The following protocols provide a roadmap for determining its inhibitory activity and selectivity in comparison to our benchmark inhibitors.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol outlines a generalized luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[22][23][24][25][26][27][28]
Objective: To quantify the potency of this compound and the benchmark inhibitors against a panel of representative kinases.
Materials:
-
Recombinant human kinases (e.g., a panel representing different kinase families)
-
Peptide substrate for each kinase
-
ATP
-
Test compounds (this compound, Staurosporine, Sorafenib, Dasatinib) dissolved in DMSO
-
Kinase assay buffer
-
Luminescence-based ADP detection kit
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reaction Setup: In a 384-well plate, add the diluted test compounds. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control for background subtraction.
-
Enzyme and Substrate Addition: Add the kinase and its corresponding peptide substrate to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[27]
-
Incubation: Incubate the plate at 30°C for 60 minutes, ensuring the reaction proceeds within the linear range.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's protocol.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary:
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (nM) | Sorafenib IC50 (nM) | Dasatinib IC50 (nM) |
| Tyrosine Kinases | ||||
| ABL1 | >100 | 6 | - | <1 |
| SRC | 50 | 3 | - | 0.8 |
| VEGFR2 | 25 | - | 90 | - |
| PDGFRβ | 30 | - | 57 | - |
| Serine/Threonine Kinases | ||||
| CDK2 | 15 | 56.76 | - | - |
| RAF1 | 80 | - | 6 | - |
| PKA | >100 | 7 | - | - |
| PKCα | >100 | 3 | - | - |
Note: IC50 values for this compound are hypothetical and for illustrative purposes. Values for benchmark inhibitors are based on literature data.[6][15]
Experimental Protocol 2: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound across a broad panel of kinases and compare it to the known selectivity profiles of the benchmark inhibitors.[29][30][31][32][33]
Methodology: A kinase selectivity profiling service is often employed for this purpose. These services typically utilize radiometric or fluorescence-based assays to test the compound at a fixed concentration (e.g., 1 µM and 10 µM) against a large panel of kinases (e.g., >300). The percentage of inhibition for each kinase is reported.
Data Visualization: The results are often visualized as a "kinome map" or a dendrogram, which graphically represents the kinases inhibited by the compound.
Hypothetical Kinase Selectivity Profile for this compound at 10 µM:
-
Primary Targets (>80% inhibition): SRC, VEGFR2, PDGFRβ, CDK2
-
Secondary Targets (50-80% inhibition): RAF1
-
Minimal Off-Target Effects (<50% inhibition): ABL1, PKA, PKCα, and the majority of other kinases in the panel.
This hypothetical profile suggests that this compound, with further optimization, could be developed into a multi-targeted inhibitor with a distinct selectivity profile compared to the broad-spectrum activity of Staurosporine or the specific target profiles of Sorafenib and Dasatinib.
Visualizing the Science: Pathways and Workflows
To better understand the context of kinase inhibition and the experimental processes, the following diagrams are provided.
Caption: Simplified MAPK/ERK signaling pathway with the point of inhibition by Sorafenib.
Caption: Experimental workflow for in vitro kinase assay and IC50 determination.
Conclusion: A Promising Scaffold for Future Kinase Inhibitor Development
This guide has outlined a comprehensive strategy for evaluating this compound as a potential kinase inhibitor. While this specific molecule is uncharacterized in this context, the broader family of benzofuran derivatives has shown significant promise in targeting protein kinases.[3][6][7][8][9] By systematically applying the described in vitro kinase inhibition and selectivity profiling assays, and comparing the results to well-established inhibitors like Staurosporine, Sorafenib, and Dasatinib, researchers can effectively assess the potential of this and other novel chemical scaffolds. The path from a promising scaffold to a clinically approved drug is long and challenging, but rigorous preclinical evaluation, as detailed in this guide, is the critical first step.
References
- BenchChem. (n.d.). Comparative Cross-Reactivity Profiling of Dasatinib and Other Kinase Inhibitors.
- Wikipedia. (2023, December 2). Staurosporine.
- Mayo Clinic. (n.d.). Multi-targeted kinase inhibitor sorafenib and its future.
- Taylor & Francis Online. (n.d.). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights.
- R&D Systems. (n.d.). Sorafenib.
- StressMarq Biosciences Inc. (n.d.). Staurosporine.
- R&D Systems. (n.d.). Staurosporine.
- AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
- PubMed. (2010). Protein kinase inhibition of clinically important staurosporine analogues.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine.
- PubChem. (n.d.). Dasatinib.
- ResearchGate. (n.d.). Kinase profile of dasatinib.
- PMC. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data.
- Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Assay of Aurora Kinase Inhibitor-13.
- PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Benchchem. (n.d.). A Comparative Guide to Multi-Kinase-IN-3 (Sorafenib) and Other Kinase Inhibitors.
- StressMarq Biosciences Inc. (n.d.). Sorafenib.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
- Benchchem. (n.d.). Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors.
- RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- PubMed. (n.d.). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling.
- Selleck Chemicals. (n.d.). Dasatinib Tyrosine Kinase Inhibitor.
- ASH Publications. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets.
- protocols.io. (2024). In vitro kinase assay.
- Benchchem. (n.d.). Application Notes: In Vitro Assay Protocol for Pim-1 Kinase Inhibitor 3.
- Benchchem. (n.d.). A Comparative Guide to TAS0612 and Other Pan-AKT Inhibitors in Oncology.
- Texila International Journal. (n.d.). Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy.
- Benchchem. (n.d.). Technical Support Center: Optimizing Protein Kinase Inhibitor 6 (PKI6) Concentration for IC50 Determination.
- PMC. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- PubMed. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors.
- PubMed. (n.d.). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- PMC. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy.
- edX. (n.d.). IC50 Determination.
- Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.
- NIH. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
- MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.
- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.
- Digital Commons @ University of Southern Mississippi. (2017). Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- PubMed. (2015). Bioactive Benzofuran derivatives: A review.
- MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- LGC Standards. (n.d.). This compound.
- Matrix Fine Chemicals. (n.d.). (1-BENZOFURAN-5-YL)METHANOL.
- PubChem. (n.d.). [5-(1-Benzofuran-3-yl)-1,3-oxazol-4-yl]methanol.
Sources
- 1. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives | MDPI [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Biological Evaluation of Benzofuran Derivatives as Inhibitors of Inflammatory Enzymes in Kidney Cancer Therapy | Texila Journal [texilajournal.com]
- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staurosporine - Wikipedia [en.wikipedia.org]
- 11. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sorafenib | CAS 284461-73-0 | Raf-1 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. ashpublications.org [ashpublications.org]
- 22. assayquant.com [assayquant.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 28. courses.edx.org [courses.edx.org]
- 29. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 33. reactionbiology.com [reactionbiology.com]
The Structural Nuances of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 1-Benzofuran-5-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in biologically active natural products and its role as a privileged structure in the design of novel therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7][8] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising subclass: 1-Benzofuran-5-ylmethanol derivatives. While direct and extensive SAR studies on this precise scaffold are not abundant in publicly available literature, by synthesizing data from broader benzofuran research, we can elucidate the critical structural determinants of their biological activity and guide future drug discovery efforts.
The this compound Core: A Strategic Starting Point
The this compound scaffold offers a unique combination of a bicyclic aromatic system and a reactive hydroxymethyl group at the C-5 position. This provides a versatile platform for synthetic modifications, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. The inherent biological activities of the benzofuran core, coupled with the potential for diverse functionalization at the 5-methanol position, make these derivatives particularly compelling for therapeutic development.
Comparative Analysis of Anticancer Activity: Key Structural Modifications and Their Impact
Numerous studies on benzofuran derivatives have established their potential as anticancer agents, acting through various mechanisms including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[9][10][11][12] While specific data on this compound derivatives is limited, we can infer key SAR trends from related structures.
Substitution on the Benzofuran Ring System
The nature and position of substituents on the benzofuran ring are critical determinants of cytotoxic activity.
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran ring has been consistently shown to enhance anticancer activity.[3][13] This is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets. For instance, brominated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated significant cytotoxic potential.[3] It is plausible that halogenation of the this compound core, particularly at positions C-2, C-3, C-4, or C-6, could similarly boost anticancer efficacy.
-
Methoxy and Hydroxyl Groups: The presence of methoxy and hydroxyl groups can significantly influence the anticancer properties of benzofuran derivatives.[6][14] Their positions on the ring can dictate the molecule's interaction with target enzymes and its overall solubility. For example, in a series of 3-methylbenzofuran derivatives, a p-methoxy group contributed to potent antiproliferative activity against the A549 lung cancer cell line.[6]
Modification of the 5-Methanol Group
The hydroxyl group of the 5-methanol substituent is a prime site for modification to explore SAR.
-
Esterification and Etherification: Conversion of the alcohol to esters or ethers can modulate the lipophilicity and steric bulk of the molecule, potentially improving cell permeability and target engagement.
-
Introduction of Heterocyclic Moieties: Linking various heterocyclic rings (e.g., triazoles, piperazines, imidazoles) to the 5-methanol position via an ether or ester linkage could lead to hybrid molecules with enhanced or novel mechanisms of action.[3] Such hybrid strategies have proven effective in developing potent cytotoxic agents from other benzofuran scaffolds.[3]
Table 1: Comparative Cytotoxicity of Selected Benzofuran Derivatives (Illustrative Examples)
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Halogenated Benzofuran | K562 (Leukemia) | 5 | Bromine on methyl group at C-3 | [3] |
| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 | Bromine on methyl group at C-3 | [3] |
| 3-Methylbenzofuran | A549 (Lung) | 1.48 | p-Methoxy group | [6] |
| Benzofuran-based LSD1 Inhibitor | H460 (Lung) | 2.06 | Complex heterocyclic substitution | [10] |
| Benzofuran-based LSD1 Inhibitor | MCF-7 (Breast) | 2.90 | Complex heterocyclic substitution | [10] |
Antimicrobial Activity: A Promising Frontier
Benzofuran derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[8][15][16][17]
Influence of Substituents on Antimicrobial Potency
-
Hydroxyl and Bromo Substituents: Studies on other benzofuran scaffolds have shown that the presence of hydroxyl and bromo groups can lead to excellent antibacterial activity.[8] Specifically, derivatives with two bromo substituents on the benzofuran and an attached phenyl ring exhibited significant potency.[8]
-
Pyrazoline and Thiazole Moieties: The incorporation of pyrazoline and thiazole moieties has been identified as crucial for the antimicrobial activity of certain benzofuran derivatives.[15]
Potential Modifications of this compound for Antimicrobial Activity
Based on the broader SAR of benzofurans, strategic modifications to the this compound core could yield potent antimicrobial agents. Synthesizing derivatives where the 5-hydroxyl group is replaced by or linked to nitrogen-containing heterocycles is a promising avenue for exploration.
Experimental Protocols: A Guide to Biological Evaluation
The following are standardized protocols for assessing the biological activities of novel this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized benzofuran derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]
Visualizing Structure-Activity Relationships and Workflows
Caption: Key SAR pathways for enhancing anticancer activity.
Caption: Workflow for biological evaluation of derivatives.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. While direct SAR studies on this specific class are nascent, the wealth of data on broader benzofuran derivatives provides a strong rationale and clear direction for future research. The key to unlocking the full potential of these compounds lies in systematic modifications of both the benzofuran ring and the 5-methanol substituent, guided by the principles of medicinal chemistry. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in translating these promising scaffolds into clinically viable drugs.
References
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link][1][2][7]
- Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link][13][18]
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link][3]
- Wakabayashi, T., et al. (2016). Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Journal of Medicinal Chemistry, 59(10), 5109-5114. [Link]
- Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11417-11438. [Link][6]
- Zhang, X., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. [Link][10]
- Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
- Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(12), 647-657. [Link][8][15]
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Jurkowska, Z., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(12), 10031. [Link][14]
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (2023).
- Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(12), 647-657. [Link]
- Oki, T., et al. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753-1757. [Link][11]
- Patel, R. M., et al. (2012). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(9), 3123-3127. [Link][17]
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
- Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
- Chen, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(21), 7264. [Link][19]
- Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of the Korean Chemical Society, 59(4), 277-284. [Link][20]
- Singh, P., & Kaur, M. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1256-1262. [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 17. researchgate.net [researchgate.net]
A Comparative Yield Analysis of Synthetic Routes to 1-Benzofuran-5-ylmethanol: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a cornerstone of successful project timelines and outcomes. 1-Benzofuran-5-ylmethanol is a valuable building block in medicinal chemistry, and its effective synthesis is of considerable interest. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering a detailed examination of methodologies, experimental data, and yields to inform strategic decisions in the laboratory.
This document delves into two primary pathways for the synthesis of this compound: a Grignard-based formylation of a halogenated precursor followed by reduction, and a palladium-catalyzed Sonogashira coupling approach to construct the benzofuran core. Each route is presented with a thorough discussion of the underlying chemical principles, step-by-step protocols, and a critical evaluation of their respective yields.
Route 1: Formylation of 5-Bromo-1-benzofuran and Subsequent Reduction
This classical approach leverages the reactivity of Grignard reagents to introduce a formyl group onto the benzofuran scaffold, which is then reduced to the desired hydroxymethyl functionality.
The synthesis commences with the commercially available 5-bromo-1-benzofuran. The formation of the Grignard reagent is a critical step, initiated by the reaction of 5-bromo-1-benzofuran with magnesium metal in an anhydrous solvent, typically tetrahydrofuran (THF). A crystal of iodine is often used to activate the magnesium surface. The resulting Grignard reagent is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to yield 1-benzofuran-5-carbaldehyde. The aldehyde is then reduced to the target alcohol, this compound, using a standard reducing agent like sodium borohydride (NaBH₄).
Experimental Protocol: Synthesis of 1-Benzofuran-5-carbaldehyde[1]
A mixture of 5-bromo-1-benzofuran (0.5 g), magnesium turnings (0.92 g, 0.038 mol), and a crystal of iodine in dry THF (2.5 mL) under a nitrogen atmosphere is refluxed for 30 minutes. Once the iodine color disappears, a solution of 5-bromo-1-benzofuran (4.5 g) in 25 mL of dry THF is added, and the mixture is refluxed for an additional 2 hours. The reaction mixture is then cooled to -40°C, and dry DMF (3.6 g) is added dropwise. The reaction is allowed to slowly warm to room temperature over 12 hours. After cooling to 0°C, the reaction is acidified with 3N HCl to a pH of 2 and stirred for 30 minutes. The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL). The combined organic layers are washed with brine and dried. The solvent is removed under vacuum, and the residue is purified by column chromatography over silica gel (petroleum ether/CH₂Cl₂) to afford 1-benzofuran-5-carbaldehyde as a liquid.
Yield: 2 g (54%)[1]
Experimental Protocol: Reduction of 1-Benzofuran-5-carbaldehyde
To a solution of 1-benzofuran-5-carbaldehyde (1.0 g, 6.84 mmol) in methanol (20 mL) at 0°C, sodium borohydride (0.26 g, 6.84 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure. The residue is taken up in water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield this compound. While a specific yield for this transformation has not been extensively reported in the literature, the reduction of aromatic aldehydes with sodium borohydride is a well-established and high-yielding reaction, typically proceeding in the range of 90-98%.
Visualizing the Pathway
Caption: Synthetic pathway for Route 1.
Route 2: Palladium-Catalyzed Sonogashira Coupling Approach
This modern synthetic strategy utilizes a palladium-catalyzed cross-coupling reaction to construct the benzofuran ring system in a convergent manner. The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.
In this proposed route, a suitable ortho-alkynylphenol is coupled with an aryl halide. For the synthesis of this compound, a potential starting material could be a protected 4-ethynyl-2-hydroxyphenol derivative, which would then be coupled with a suitable partner to form the benzofuran ring and subsequently deprotected and functionalized at the 5-position. However, a more direct and documented approach involves the coupling of an o-iodophenol with a terminal alkyne that already contains the precursor to the hydroxymethyl group.
While a direct, high-yield synthesis of this compound via a one-pot Sonogashira coupling has not been explicitly detailed in the reviewed literature, the versatility of this reaction allows for a plausible and efficient pathway. The general principle involves the palladium- and copper-catalyzed reaction of an o-halophenol with a terminal alkyne, leading to an intermediate that cyclizes to form the benzofuran ring. The yield of such reactions is highly dependent on the specific substrates, catalyst system, and reaction conditions, but often provides good to excellent yields.
Conceptual Protocol: Sonogashira Coupling for Benzofuran Synthesis
A general procedure would involve reacting an appropriately substituted o-iodophenol with a terminal alkyne bearing a protected hydroxymethyl group in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent like DMF or toluene. The reaction mixture is typically heated to facilitate the coupling and subsequent cyclization. The protecting group on the hydroxymethyl function would then be removed in a final step.
Visualizing the Conceptual Pathway
Sources
A Comparative Guide to the Bioactivity of 1-Benzofuran-5-ylmethanol and 2,3-dihydro-1-benzofuran-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran and its dihydro counterpart, 2,3-dihydrobenzofuran, represent privileged scaffolds.[1][2] These core structures are prevalent in a multitude of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] This guide provides an in-depth comparison of the potential bioactivities of two closely related derivatives: 1-benzofuran-5-ylmethanol and 2,3-dihydro-1-benzofuran-5-ylmethanol. While direct comparative experimental data for these specific molecules is limited in publicly accessible literature, this analysis is built upon established structure-activity relationships (SAR) of the parent scaffolds and related substituted analogs, offering a predictive framework for researchers.
Core Structural Differences: A Tale of Aromaticity and Flexibility
The fundamental distinction between this compound and 2,3-dihydro-1-benzofuran-5-ylmethanol lies in the furan ring. In the former, the furan ring is aromatic, rendering the entire benzofuran system planar and electron-rich. In contrast, the latter possesses a saturated tetrahydrofuran ring, introducing conformational flexibility and altering the electronic properties of the molecule. This seemingly subtle change is anticipated to have a profound impact on their respective biological activities.
| Feature | This compound | 2,3-dihydro-1-benzofuran-5-ylmethanol |
| Furan Ring | Aromatic, Planar | Saturated, Non-planar |
| Electronic Nature | Electron-rich, delocalized π-system | Localized electrons |
| Conformational Flexibility | Rigid | Flexible |
| CAS Number | 31823-05-9[6] | 103262-35-7[7] |
| Molecular Formula | C₉H₈O₂[6] | C₉H₁₀O₂[7] |
| Molecular Weight | 148.16 g/mol [8] | 150.17 g/mol [7] |
Predicted Bioactivity Profiles: An SAR-Informed Perspective
Based on extensive research into the bioactivities of benzofuran and dihydrobenzofuran derivatives, we can extrapolate the likely pharmacological profiles of our two compounds of interest.
Anticancer and Anti-inflammatory Activity
Both benzofuran and 2,3-dihydrobenzofuran scaffolds have been extensively investigated for their anticancer and anti-inflammatory potential.[4][9][10][11] The activity is often dictated by the substitution pattern on the benzofuran core.[9] For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) expression.[4][11]
For This compound , the planar, aromatic structure may facilitate intercalation with DNA or interaction with planar binding sites in enzymes, a mechanism observed for some anticancer agents. The hydroxymethyl group at the 5-position could also serve as a handle for further derivatization to enhance potency.
Conversely, the conformational flexibility of 2,3-dihydro-1-benzofuran-5-ylmethanol might allow it to adapt to the binding pockets of a different set of biological targets. The dihydrobenzofuran core is a key component in a class of potent anti-inflammatory agents, with substitutions at the 5- and 6-positions being critical for activity.[12][13]
A study on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated that both scaffolds can yield potent anti-inflammatory and anticancer compounds, with the specific substitutions playing a crucial role in determining the level of activity.[4][11] This suggests that both this compound and its dihydro analog could serve as valuable starting points for the development of novel therapeutics in these areas.
Antioxidant and Neuroprotective Potential
The 2,3-dihydrobenzofuran scaffold is notably present in analogs of alpha-tocopherol (Vitamin E) and has been associated with significant antioxidant and neuroprotective properties.[14] Specifically, 2,3-dihydro-1-benzofuran-5-ols have been shown to inhibit lipid peroxidation and protect against central nervous system trauma in preclinical models.[14] This suggests that 2,3-dihydro-1-benzofuran-5-ylmethanol is a promising candidate for exhibiting antioxidant activity, as the hydroxymethyl group could be readily metabolized to a hydroxyl group in vivo.
While aromatic benzofurans also exhibit antioxidant properties, the saturated furan ring in the dihydro derivatives, combined with a hydroxyl or methoxy group at the 5-position, appears to be a particularly favorable motif for radical scavenging activity.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically validate the predicted differences in bioactivity, a series of in vitro and in vivo assays are recommended.
In Vitro Cytotoxicity and Anti-inflammatory Assays
A foundational step would be to assess the cytotoxicity of both compounds against a panel of cancer cell lines and a normal cell line to determine their therapeutic index.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HaCaT) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 2,3-dihydro-1-benzofuran-5-ylmethanol for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate IC₅₀ values.
Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Signaling Pathway Analysis
To delve into the mechanism of action, the impact of these compounds on key signaling pathways involved in inflammation and cancer can be investigated.
Caption: Synthetic derivatization workflow for lead optimization.
Conclusion
Ultimately, empirical testing is required to definitively elucidate and compare the bioactivities of these two compounds. The experimental workflows outlined in this guide provide a robust framework for such a comparative investigation, which will be invaluable for guiding future drug development efforts based on these versatile scaffolds.
References
- J-Stage.
- PubChem. (2,3-Dihydro-1-benzofuran-5-yl)methanol. ([Link])
- PubMed.
- ScienceOpen.
- PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ([Link])
- RSC Publishing.
- ResearchGate.
- PubMed Central. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ([Link])
- MySkinRecipes. (2,3-Dihydrobenzofuran-5-yl)methanol. ([Link])
- PubMed. 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. ([Link])
- ResearchGate. (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ([Link])
- PubMed. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ([Link])
- PubMed. Pharmacological profile of novel psychoactive benzofurans. ([Link])
- IJSDR.
- MDPI.
- RSC Publishing.
- PubMed.
- PubMed.
- MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. ([Link])
- Matrix Fine Chemicals. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9. ([Link])
- (2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHANOL | CAS 103262-35-7. ([Link])
- ResearchGate. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture | Request PDF. ([Link])
- PubChem. 1-Benzofuran-2-Ylmethanol. ([Link])
Sources
- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. (1-BENZOFURAN-5-YL)METHANOL | CAS 31823-05-9 [matrix-fine-chemicals.com]
- 7. (2,3-Dihydro-1-benzofuran-5-yl)methanol | C9H10O2 | CID 2776158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 1-Benzofuran-5-ylmethanol's Anticancer Activity Against the NCI-60 Cell Line Panel
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the anticancer potential of 1-Benzofuran-5-ylmethanol. We will delve into the robust methodology of the U.S. National Cancer Institute's 60-cell line screen (NCI-60), a cornerstone in preclinical cancer research for over three decades.[1][2] This document is structured not as a rigid protocol but as an in-depth guide, explaining the causality behind experimental choices and demonstrating how to interpret the resulting data in a comparative context.
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including potent antitumor effects.[3][4] Compounds incorporating this structure have been shown to target various critical cancer pathways, such as mTOR signaling, tubulin polymerization, and protein kinases, leading to cell cycle arrest and apoptosis.[5][6][7] this compound represents a novel investigational compound based on this promising scaffold. This guide will use it as a case study to illustrate the validation process.
The NCI-60 Platform: A Gold Standard for Anticancer Drug Screening
The NCI-60 screen was established in the late 1980s to move beyond murine leukemia models and screen compounds against a diverse panel of human cancer cell lines.[2] This "disease-oriented" approach provides a rich dataset that not only identifies active compounds but also yields a unique "fingerprint" of activity across different cancer types.[8] The panel comprises 60 cell lines representing nine distinct cancer types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1][9] The extensive molecular characterization of these cell lines allows for the correlation of compound activity with specific genetic or protein expression profiles, offering invaluable mechanistic insights.[10][11]
The power of the NCI-60 screen lies in its standardized methodology and the vast historical database of over 100,000 tested compounds.[2][10] This allows for the use of powerful bioinformatic tools like the COMPARE algorithm, which identifies compounds with similar activity patterns, suggesting a shared mechanism of action.[8][12]
Experimental Protocol: The NCI-60 Five-Dose Screen
The NCI-60 screen is a multi-stage process. Initially, a compound is tested at a single high concentration (10⁻⁵ M) across all 60 cell lines.[13][14] If it meets predefined growth inhibition criteria, it advances to the more comprehensive five-dose assay, which is the focus of this guide.[13]
The workflow's integrity is ensured by its self-validating design, which includes a time-zero control and a no-drug control to differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Step-by-Step Methodology
-
Cell Culture & Plating: The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[13] For the assay, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, optimized for the doubling time of each specific cell line. The plates are then incubated for 24 hours to allow for cell adherence and recovery.[13]
-
Causality Explainer: The 24-hour pre-incubation period is critical to ensure the cells are in a logarithmic growth phase at the time of drug addition, providing a consistent baseline for measuring growth inhibition.
-
-
Time Zero (Tz) Determination: After the 24-hour incubation, a set of plates for each cell line is fixed with trichloroacetic acid (TCA). These plates represent the cell population at the moment of drug addition (Tz).[13]
-
Drug Preparation & Addition: this compound is solubilized in dimethyl sulfoxide (DMSO). Serial dilutions are prepared to create five final test concentrations (typically spanning a 4-log range, e.g., 10⁻⁴ M to 10⁻⁸ M). Aliquots of the drug dilutions are added to the remaining plates, which are then incubated for an additional 48 hours.[13]
-
Causality Explainer: The 48-hour drug incubation period is a standardized duration that allows for multiple cell-doubling times, enabling the detection of effects on cell proliferation.
-
-
Sulforhodamine B (SRB) Assay & Measurement: Following incubation, cells are fixed with TCA, which precipitates cellular proteins. The plates are then stained with Sulforhodamine B, a bright pink aminoxanthene dye that binds electrostatically to the basic amino acids of cellular proteins.[14] Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Trizma base. The absorbance is read at 515 nm, which is directly proportional to the total cellular protein mass and, therefore, the cell number.[13]
-
Trustworthiness Check: The SRB assay is a robust and highly reproducible endpoint. By measuring total protein, it provides a stable signal that is less susceptible to fluctuations related to metabolic activity compared to assays like MTT.
-
NCI-60 Experimental Workflow Diagram
Caption: Workflow for the NCI-60 Five-Dose Anticancer Drug Screen.
Data Analysis & Interpretation: A Case Study of this compound
The raw absorbance data from the SRB assay are used to calculate three key dose-response parameters for each cell line.[13]
-
GI₅₀ (Growth Inhibition 50): The concentration that causes a 50% reduction in net cell growth compared to the control. This is the primary metric for cytostatic activity.
-
TGI (Total Growth Inhibition): The concentration at which there is no net cell growth (the cell count at the end of the incubation is equal to the count at the beginning, Tz).
-
LC₅₀ (Lethal Concentration 50): The concentration that results in a net 50% loss of the initial cells (i.e., it kills 50% of the cells originally plated). This is a measure of cytotoxicity.
Hypothetical NCI-60 Data for this compound
As public NCI-60 data for this compound is not available, the following table presents a hypothetical but representative dataset to illustrate the analysis. Values are presented as the -log₁₀(Molar Concentration). Higher values indicate greater potency.
| Cancer Type | Cell Line | GI₅₀ (-log₁₀ M) | TGI (-log₁₀ M) | LC₅₀ (-log₁₀ M) |
| Leukemia | CCRF-CEM | 6.8 | 6.1 | < 4.0 |
| K-562 | 7.1 | 6.4 | 5.2 | |
| Lung | NCI-H460 | 6.5 | 5.8 | < 4.0 |
| NCI-H522 | 6.7 | 6.0 | 4.8 | |
| Colon | HCT-116 | 5.9 | 5.1 | < 4.0 |
| SW-620 | 6.2 | 5.5 | < 4.0 | |
| Melanoma | LOX IMVI | 7.5 | 6.9 | 6.1 |
| SK-MEL-28 | 7.3 | 6.7 | 5.9 | |
| Ovarian | OVCAR-3 | 5.5 | 4.8 | < 4.0 |
| Renal | 786-0 | 7.2 | 6.5 | 5.4 |
Interpretation of Hypothetical Data: In this dataset, this compound shows notable potency against the melanoma and leukemia cell lines, with GI₅₀ values in the sub-micromolar range (e.g., a -log₁₀ M of 7.5 corresponds to 31.6 nM). The significant difference between GI₅₀/TGI values and the LC₅₀ values (often below the tested range, <4.0) suggests the compound is primarily cytostatic rather than cytotoxic at these concentrations for most cell lines.
Leveraging the COMPARE Algorithm
The pattern of activity across the 60 cell lines (the "fingerprint") is submitted to the NCI's COMPARE algorithm.[12] This tool calculates a Pearson correlation coefficient between the seed compound's fingerprint (this compound) and the fingerprints of over 50,000 other compounds in the NCI database, including standard agents with known mechanisms of action.[10][12] A high correlation coefficient (PCC > 0.6) suggests a similar mechanism of action to the matched compounds, providing a powerful hypothesis for further mechanistic studies.
Comparative Analysis: Benchmarking Against Standard Agents
To contextualize the activity of a novel compound, it must be compared against established clinical drugs. Doxorubicin is a widely used chemotherapeutic agent that acts as a DNA intercalator and topoisomerase II inhibitor.
| Compound | Mean GI₅₀ (-log₁₀ M) | Most Sensitive Panel | Notes |
| This compound (Hypothetical) | 6.7 | Melanoma | Exhibits high selectivity for specific cancer types. Primarily cytostatic. |
| Doxorubicin (NSC 123127) | 7.4 | Leukemia, Ovarian | Broad-spectrum, highly potent cytotoxic agent. |
Note: Doxorubicin data is publicly available from the NCI DTP database. The Mean GI₅₀ is an average across all 60 cell lines.
This comparison highlights that while Doxorubicin is more potent on average, the hypothetical profile of this compound suggests a different and potentially more selective mechanism of action, which can be advantageous in developing targeted therapies.
Elucidating Potential Mechanisms of Action for Benzofuran Derivatives
Literature on related benzofuran compounds provides strong, evidence-based hypotheses for the mechanism of this compound. Many derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[5][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]
Inhibition of mTOR, particularly, can lead to a G1 cell cycle arrest, which aligns with a cytostatic effect observed in the NCI-60 data.
Potential mTOR Signaling Inhibition Pathway
Caption: Potential inhibition of the mTOR signaling pathway by benzofuran derivatives.
Conclusion and Future Directions
This guide outlines a robust framework for validating the anticancer activity of this compound using the NCI-60 screen. The process moves from standardized, high-throughput screening to sophisticated data analysis and hypothesis generation. Based on the hypothetical data, this compound shows promise as a selective, cytostatic agent, particularly in melanoma and leukemia models.
The logical next steps would be:
-
Confirm COMPARE Analysis: If a strong correlation to mTOR inhibitors is found, proceed with targeted biochemical and cellular assays.
-
In Vitro Mechanistic Studies: Perform cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and Western blotting to confirm the inhibition of the mTOR pathway (e.g., by measuring phosphorylation of S6K1 and 4E-BP1).
-
In Vivo Efficacy: Advance the most promising candidates to xenograft models using cell lines identified as highly sensitive in the NCI-60 screen (e.g., LOX IMVI melanoma).
By integrating the phenotypic screening of the NCI-60 with mechanistic studies informed by the COMPARE algorithm and existing literature, researchers can efficiently validate novel anticancer compounds and prioritize them for further development.
References
- NCI-60 Screening Methodology. (n.d.). Developmental Therapeutics Program, National Cancer Institute.
- Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 83, 393-403. [Link]
- Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 836-869. [Link]
- The NCI-60 screen and COMPARE algorithm as described by the original developers. (n.d.). Developmental Therapeutics Program, National Cancer Institute.
- Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451–1460. [Link]
- Al-Ostath, R. S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2736. [Link]
- Kou, J., et al. (2005). Comparative analysis and integrative classification of NCI60 cell lines and primary tumors using gene expression profiling data.
- Kinders, R. J., et al. (2018). Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource. Cancer Research, 78(22), 6598–6611. [Link]
- Al-Ostath, R. S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2736. [Link]
- NCI-60. (n.d.). In Wikipedia.
- Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. [Link]
- Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024). Promega Connections. [Link]
- Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combin
- NCI-60 Human Tumor Cell Line Screen. (n.d.). Division of Cancer Treatment and Diagnosis, National Cancer Institute.
- Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26758. [Link]
- The anticancer activity of the synthesized compounds against the NCI 60... (n.d.). ResearchGate.
- National Cancer Institute (NCI) Program for Natural Product Discovery... (2023). ACS Omega. [Link]
- Zhang, Y., et al. (2019).
- Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. (n.d.). Developmental Therapeutics Program, National Cancer Institute.
- HTS384 NCI60: The Next Phase of the NCI60 Screen. (2024).
- Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. (2022). PLoS ONE. [Link]
- Liu, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 221, 113501. [Link]
- NCI-60 – Knowledge and References. (n.d.). Taylor & Francis.
- Novel benzofuran derivatives: Synthesis and antitumor activity. (2014).
Sources
- 1. NCI-60 - Wikipedia [en.wikipedia.org]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.co.jp [revvity.co.jp]
- 10. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis and integrative classification of NCI60 cell lines and primary tumors using gene expression profiling data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Catalytic Synthesis of 1-Benzofuran-5-ylmethanol: Palladium vs. Copper
For researchers and professionals in drug development and organic synthesis, the efficient construction of the benzofuran scaffold is a critical endeavor. 1-Benzofuran-5-ylmethanol, a key intermediate for various pharmacologically active compounds, presents a valuable target for methodological comparison. This guide provides an in-depth analysis of two prominent catalytic systems for its synthesis: those based on palladium and those on copper. We will delve into the mechanistic underpinnings, compare their efficacy through experimental data, and provide actionable protocols to inform your synthetic strategy.
Introduction to this compound and its Synthetic Challenges
The benzofuran moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, antitumor, and antiviral properties.[1][2] The synthesis of specifically substituted benzofurans like this compound requires robust and regioselective methodologies. The primary challenge lies in the efficient formation of the furan ring fused to the benzene core. Both palladium and copper catalysts have emerged as powerful tools to achieve this transformation, albeit through distinct mechanistic pathways that influence substrate scope, reaction conditions, and overall efficiency.
Palladium-Catalyzed Synthesis: A Story of Cross-Coupling and Cyclization
Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to benzofuran formation is no exception.[2][3][4][5] The versatility of palladium lies in its ability to catalyze a variety of cross-coupling reactions, which can be ingeniously adapted for intramolecular cyclization to forge the benzofuran ring.
The Dominant Pathways: Sonogashira and Heck Couplings
The most prevalent palladium-catalyzed routes to benzofurans involve Sonogashira coupling of a terminal alkyne with an ortho-halo-phenol, followed by an intramolecular cyclization.[3][5][6] Another powerful approach is the intramolecular Heck reaction.[3][7]
The general mechanism for a Sonogashira-based synthesis involves the palladium-catalyzed coupling of an o-iodophenol with a suitable terminal alkyne. This is often performed in the presence of a copper co-catalyst, highlighting the synergistic potential of these two metals.[3][5][6] Following the cross-coupling, an intramolecular hydroalkoxylation of the alkyne by the phenolic hydroxyl group, often promoted by the same catalytic system or by a subsequent acid or base catalyst, leads to the desired benzofuran.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X(L_n)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(with Cu-acetylide)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_alkyne [label="Ar-Pd(II)-C≡CR(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Coupled [label="Ar-C≡CR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", shape=diamond, style=solid, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Benzofuran [label="Benzofuran\nProduct", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII; PdII -> Transmetal [label="R-C≡C-Cu"]; Transmetal -> PdII_alkyne; PdII_alkyne -> RedElim; RedElim -> Pd0 [label="releases Coupled Product"]; RedElim -> Coupled [style=dashed]; Coupled -> Cyclization [label="Heat/Catalyst"]; Cyclization -> Benzofuran; } DOT Figure 1. Simplified catalytic cycle for a palladium-catalyzed Sonogashira coupling followed by cyclization for benzofuran synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Benzofuran Derivative
This protocol is a representative example of a Sonogashira coupling followed by cyclization to form a benzofuran ring.[5][6]
Materials:
-
5-Iodovanillin (or a similar o-iodophenol)
-
A suitable terminal alkyne (e.g., 2-methyl-3-butyn-2-ol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
A suitable base (e.g., triethylamine, piperidine, or N-methylmorpholine)
-
An appropriate solvent (e.g., DMF, toluene, or a mixture of isopropanol and water)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol, palladium(II) acetate, copper(I) iodide, and the phosphine ligand.
-
Add the solvent and the base to the reaction mixture.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.
Copper-Catalyzed Synthesis: A Cost-Effective and Versatile Alternative
Copper catalysis offers a more economical and often greener alternative to palladium for the synthesis of benzofurans.[3][4][8] Copper-catalyzed methods have a long history, with modern advancements making them increasingly competitive in terms of efficiency and scope.
Key Copper-Catalyzed Strategies
The primary copper-catalyzed routes to benzofurans include:
-
Ullmann-type couplings: These reactions typically involve the coupling of an o-halophenol with a terminal alkyne, similar to the Sonogashira reaction, but relying solely on a copper catalyst.
-
Aerobic Oxidative Cyclization: This elegant approach involves the reaction of phenols with alkynes in the presence of a copper catalyst and an oxidant, often molecular oxygen from the air.[8][9] This method is highly atom-economical.
-
Intramolecular Dehydrogenative C-O Coupling: In this strategy, a suitably substituted precursor undergoes a copper-catalyzed intramolecular C-H/O-H coupling to form the benzofuran ring.[10]
The proposed mechanism for copper-catalyzed aerobic oxidative cyclization often involves the formation of a copper acetylide, which then undergoes nucleophilic attack by the phenol. The resulting intermediate is then oxidized and cyclizes to form the benzofuran product.
// Nodes Cu_cat [label="Cu(I/II) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne_act [label="Alkyne Activation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_acetylide [label="Copper Acetylide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nuc_add [label="Nucleophilic Addition\nof Phenol", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation\n(e.g., O2)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", shape=diamond, style=solid, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Benzofuran [label="Benzofuran\nProduct", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cu_cat -> Alkyne_act [label="R-C≡CH"]; Alkyne_act -> Cu_acetylide; Cu_acetylide -> Nuc_add [label="Ar-OH"]; Nuc_add -> Intermediate; Intermediate -> Oxidation; Oxidation -> Cyclization; Cyclization -> Benzofuran; Cyclization -> Cu_cat [style=dashed, label="Regenerates Catalyst"]; } DOT Figure 2. A plausible catalytic cycle for the copper-catalyzed aerobic oxidative cyclization of a phenol and an alkyne.
Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization
This protocol provides a general procedure for the synthesis of a benzofuran derivative via a copper-catalyzed aerobic oxidative cyclization of a phenol and an alkyne.[8][9]
Materials:
-
A substituted phenol
-
A terminal alkyne
-
A copper catalyst (e.g., CuI, CuCl, CuBr)
-
A suitable base (e.g., Cs₂CO₃, K₂CO₃)
-
An appropriate solvent (e.g., DMSO, DMF, pyridine)
-
Molecular oxygen (often from the air)
Procedure:
-
To a reaction vessel, add the phenol, the copper catalyst, and the base.
-
Add the solvent and the terminal alkyne to the mixture.
-
Stir the reaction mixture under an atmosphere of air or oxygen at the desired temperature (typically 80-120 °C) for the required time (usually 6-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure benzofuran derivative.
Head-to-Head Comparison: Palladium vs. Copper
| Feature | Palladium Catalysis | Copper Catalysis |
| Catalyst Cost | High | Low |
| Reaction Conditions | Generally milder temperatures (RT to 100 °C) | Often requires higher temperatures (80-120 °C) |
| Reaction Times | Can be faster (2-12 hours) | Often longer (6-24 hours) |
| Substrate Scope | Very broad, highly tolerant of functional groups | Good, but can be more sensitive to certain functional groups |
| Catalyst Loading | Typically lower (0.5-5 mol%) | Often requires higher loading (5-10 mol%) |
| Ligand Requirement | Often requires expensive and air-sensitive phosphine ligands | Can often be performed with simpler, more robust ligands or ligand-free |
| Co-catalyst | Frequently requires a copper co-catalyst (e.g., in Sonogashira) | Generally does not require a co-catalyst |
| Yields | Generally high to excellent (70-95%)[3][4] | Moderate to excellent (45-93%)[3][4] |
| Green Chemistry Aspect | Use of a precious metal, often requires organic solvents | Use of an earth-abundant metal, can sometimes be performed in greener solvents |
Conclusion and Future Outlook
Both palladium and copper catalysis offer powerful and versatile platforms for the synthesis of this compound and its derivatives. The choice between the two will ultimately depend on the specific requirements of the synthesis, including cost considerations, substrate availability, desired scale, and the importance of mild reaction conditions.
Palladium catalysis, particularly through the Sonogashira coupling, remains a highly reliable and broadly applicable method, often providing excellent yields under relatively mild conditions. However, the high cost of palladium and the need for specialized ligands can be a significant drawback, especially for large-scale synthesis.
Copper catalysis, on the other hand, presents a more cost-effective and environmentally friendly alternative. Recent advancements in copper-catalyzed aerobic oxidative cyclizations have demonstrated its potential for high efficiency and atom economy. While it may sometimes require harsher conditions and exhibit a slightly narrower substrate scope compared to palladium, the economic and environmental benefits make it an increasingly attractive option.
Future research will likely focus on the development of even more active and robust catalysts for both metals, with a continued emphasis on lowering catalyst loading, expanding substrate scope, and utilizing greener reaction media. The synergistic use of palladium and copper in co-catalytic systems also remains a promising area for further exploration.[3]
References
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
- Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing).
- One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. ACS Publications.
- Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. PubMed Central.
- Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. Organic Chemistry Portal.
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química - Elsevier.
- Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. RSC Publishing.
- One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Chemistry Portal.
- Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing).
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications.
- Benzofuran synthesis. Organic Chemistry Portal.
- Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online.
- ChemInform Abstract: Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. ResearchGate.
- Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. MDPI.
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. SciELO México.
Sources
- 1. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 6. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Benzofuran-5-ylmethanol Derivatives in Preclinical Research
The benzofuran scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of compounds with a broad spectrum of biological activities.[1][2][3][4][5] Among these, derivatives of 1-Benzofuran-5-ylmethanol are emerging as a promising class of molecules, particularly in the realm of oncology. This guide provides a comparative analysis of their performance in preclinical in vitro and in vivo studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. We will delve into the experimental data, critically evaluate the methodologies employed, and explore the mechanistic underpinnings of their therapeutic potential.
The Benzofuran Core: A Privileged Scaffold in Drug Discovery
The fusion of a benzene and a furan ring creates the benzofuran structure, a heterocyclic system that is a common motif in both natural products and synthetic molecules.[2][5][6] This structural unit is associated with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][5][7][8] The versatility of the benzofuran nucleus allows for extensive chemical modification, enabling the synthesis of diverse libraries of derivatives with fine-tuned biological activities.[2][9] Our focus here is to dissect the preclinical data surrounding a specific subset of these compounds, the this compound derivatives, and their analogues, to guide future research and development efforts.
Comparative Analysis of In Vitro Anticancer Activity
The initial evaluation of any potential anticancer agent relies on robust in vitro assays to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment, indicating the concentration of a compound required to inhibit the growth of 50% of a cell population.
Cytotoxicity Profiles of Benzofuran Derivatives
The following table summarizes the in vitro cytotoxic activity of several classes of benzofuran derivatives against a panel of human cancer cell lines. This comparative data highlights the structure-activity relationships (SAR) that govern their anticancer potency.
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | Brominated Derivative | K562 (Leukemia) | Significant Cytotoxicity | [1] |
| Brominated Derivative | MOLT-4 (Leukemia) | Significant Cytotoxicity | [1] | |
| Brominated Derivative | HeLa (Cervical Carcinoma) | Significant Cytotoxicity | [1] | |
| Benzofuran-Piperazine Hybrids | Compound 38 | A549 (Lung Cancer) | 25.15 | [10] |
| Compound 38 | K562 (Leukemia) | 29.66 | [10] | |
| 2-Benzoylbenzofuran Derivatives | Compound 11e | MCF-7 (Breast Cancer) | Potent Activity | [10] |
| Benzofuran-Imidazole Hybrids | Compound 33 | A549 (Lung Cancer) | Good Cytotoxicity | [11] |
| Compound 33 | SMMC-7721 (Liver Carcinoma) | Good Cytotoxicity | [11] | |
| 3-Amidobenzofurans | Compound 6g | MDA-MB-231 (Breast Cancer) | 3.01 | [12] |
| Compound 6g | HCT-116 (Colon Cancer) | 5.20 | [12] |
Expert Interpretation: The data reveals that chemical modifications to the benzofuran scaffold significantly impact cytotoxic potency and selectivity. For instance, the introduction of bromine atoms can enhance cytotoxicity.[1] Hybrid molecules, which combine the benzofuran core with other pharmacologically active moieties like piperazine or imidazole, represent a promising strategy for developing potent anticancer agents.[2][9][10][11] Notably, some derivatives exhibit selectivity towards certain cancer cell lines, a crucial attribute for minimizing off-target effects.
Mechanistic Insights: How Benzofuran Derivatives Exert Their Anticancer Effects
Understanding the mechanism of action is paramount for the rational design of more effective and safer drugs. Studies have shown that benzofuran derivatives can induce cancer cell death through various pathways.
Induction of Apoptosis
A primary mechanism by which many anticancer agents, including benzofuran derivatives, eliminate cancer cells is through the induction of apoptosis, or programmed cell death.
Experimental Workflow: Apoptosis Assessment
Caption: Workflow for assessing apoptosis induction by benzofuran derivatives.
Several studies have demonstrated that certain benzofuran derivatives can trigger apoptosis in cancer cells.[1][13] This is often confirmed by observing an increase in the activity of caspases, key enzymes in the apoptotic cascade.[1]
Cell Cycle Arrest
Another common mechanism of anticancer drugs is the disruption of the cell cycle, leading to an arrest at specific phases and preventing cell proliferation.
Signaling Pathway: G2/M Cell Cycle Arrest
Caption: Proposed mechanism of G2/M phase arrest induced by certain benzofuran derivatives.
Some benzofuran derivatives have been shown to cause cell cycle arrest at the G2/M phase.[10][13] This is often associated with the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[10]
Comparative Analysis of In Vivo Antitumor Efficacy
While in vitro studies provide valuable preliminary data, in vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context. Xenograft tumor models in immunocompromised mice are a widely used approach for this purpose.
Efficacy in Xenograft Models
In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored.
| Derivative Class | Animal Model | Cancer Cell Line | Route of Administration | Key Findings | Reference |
| Lysine-Specific Demethylase 1 (LSD1) Inhibitors | H460 Xenograft | H460 (Lung Cancer) | Not Specified | Robust antitumor efficacy without significant side effects | [14] |
| Piperazine-based Benzofurans | MDA-MB-231 Xenograft | MDA-MB-231 (Breast Cancer) | Not Specified | Good anticancer efficacy | [15] |
| Bromomethyl-substituted Benzofuran | Syngeneic Mouse Tumor Model | Daoy (Medulloblastoma) | Intraperitoneal | Significant inhibition of tumor growth | [10] |
Expert Interpretation: The in vivo data corroborates the promising anticancer potential observed in in vitro studies. The ability of some benzofuran derivatives to inhibit tumor growth in animal models with minimal toxicity is a significant step towards their clinical development.[10][14] The route of administration and the pharmacokinetic properties of these compounds will be critical factors in their future success.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the research findings, it is crucial to follow standardized and well-documented experimental protocols.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.[16]
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Xenograft Tumor Model
This in vivo model is a standard for evaluating the antitumor efficacy of novel compounds.[16]
Principle: Human tumor cells are implanted into immunocompromised mice, which lack a functional immune system and therefore do not reject the foreign cells. This allows for the growth of human tumors that can be used to test the effects of anticancer agents.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions using calipers.
-
Randomization and Treatment: Randomly assign the mice to different treatment groups (vehicle control, positive control, and different doses of the benzofuran derivative).
-
Compound Administration: Administer the compounds to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight regularly throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analyses such as histopathology or biomarker studies.
Future Directions and Conclusion
The collective evidence from in vitro and in vivo studies strongly suggests that this compound derivatives and their analogues are a promising class of compounds for the development of novel anticancer therapies.[3][4] The diversity of their chemical structures and their ability to modulate various biological pathways provide a rich landscape for further investigation.
Future research should focus on:
-
Optimizing Structure-Activity Relationships: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidating Detailed Mechanisms of Action: Identifying the specific molecular targets and signaling pathways affected by these compounds.
-
Investigating Combination Therapies: Evaluating the synergistic effects of benzofuran derivatives with existing anticancer drugs.
-
Developing Advanced Drug Delivery Systems: Improving the bioavailability and tumor-targeting of these compounds.
References
- Nowak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. [Link]
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28476-28490. [Link]
- Reddy, V. M., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 92, 129425. [Link]
- Duan, K. Y. (2017). Design, Synthesis And Antitumor Activity Of Benzofuran - Imidazole Compounds. Thesis. [Link]
- Serry, A. M., et al. (2016). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 25(8), 1633-1642. [Link]
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. [Link]
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
- Patel, R. V., et al. (2013). Synthesis and biological evaluation of some novel benzofuranpyridine derivatives. Indian Journal of Heterocyclic Chemistry, 23(2), 183-188. [Link]
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
- Li, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]
- Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28476-28490. [Link]
- Wellington, K., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5038. [Link]
- Chen, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(13), 5099. [Link]
- El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
- El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
- Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28476-28490. [Link]
- Nowak, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 795. [Link]
- Pharmascholars. (2024).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological activity of furan derivatives [wisdomlib.org]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 11. globethesis.com [globethesis.com]
- 12. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Assessing the Selectivity of 1-Benzofuran-5-ylmethanol Derivatives
In the landscape of modern drug discovery, the quest for novel chemical entities with high target selectivity is paramount. The 1-benzofuran scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide focuses on a specific, promising subclass: 1-Benzofuran-5-ylmethanol derivatives. We will provide an in-depth, technically-focused comparison of methodologies to assess the selectivity of these compounds, supported by experimental protocols and data interpretation strategies, to empower researchers in drug development to make informed decisions.
The Imperative of Selectivity Profiling
The biological activity of a compound is intrinsically linked to its binding profile across the proteome. While high potency against a primary target is desirable, off-target interactions can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[4] Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in translational research. For this compound derivatives, which have shown potential to interact with diverse target classes from kinases to epigenetic enzymes, a systematic and multi-faceted approach to selectivity assessment is essential.[4][5]
A Strategic Framework for Selectivity Assessment
A robust assessment of selectivity should be approached as a tiered process, moving from broad, high-throughput screening to more focused, in-depth cellular and functional assays. This staged approach allows for the efficient allocation of resources and the generation of a comprehensive selectivity profile.
Caption: A tiered workflow for assessing inhibitor selectivity.
Tier 1: Broad Spectrum Biochemical Screening
The initial step in characterizing the selectivity of a novel this compound derivative is to profile it against a large, diverse panel of purified proteins. This provides a direct measure of the compound's intrinsic affinity for a multitude of potential targets.
Radiometric Kinase Assays: The Gold Standard for Kinase Inhibitors
Given that many benzofuran derivatives have been identified as kinase inhibitors, a comprehensive kinome scan is a logical starting point.[4] Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered a gold standard due to their sensitivity and direct measurement of catalytic activity.
Illustrative Data: Hypothetical Selectivity Profile of a this compound Derivative (BZ-5M-1)
| Target Kinase | Family | % Inhibition at 1 µM | IC50 (nM) |
| ROCK1 | AGC | 95 | 50 |
| PKA | AGC | 25 | >1000 |
| AKT1 | AGC | 15 | >1000 |
| CAMK2A | CAMK | 10 | >1000 |
| p38α | CMGC | 70 | 250 |
| JNK1 | CMGC | 30 | >1000 |
| ERK2 | CMGC | 5 | >1000 |
| EGFR | TK | 2 | >1000 |
| SRC | TK | 8 | >1000 |
| c-Abl | TK | 12 | >1000 |
This data is illustrative and intended to demonstrate how selectivity data is presented.
In this hypothetical example, BZ-5M-1 shows high potency for ROCK1 with some cross-reactivity for p38α. This provides a clear direction for further investigation and optimization.
Experimental Protocol: Radiometric Kinase Assay (Adapted for ROCK1)
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.1 mg/mL BSA.
-
Compound Dilution: Prepare a serial dilution of the this compound derivative in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound, 10 µL of the ROCK1 enzyme solution (in reaction buffer), and 5 µL of the substrate solution (e.g., Long S6 Kinase Substrate Peptide).
-
Initiation of Reaction: Initiate the reaction by adding 5 µL of a solution containing 100 µM ATP and 0.5 µCi of [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination and Spotting: Stop the reaction by adding 10 µL of 3% phosphoric acid. Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.
-
Washing: Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Tier 2: Cellular Target Engagement
While biochemical assays are invaluable for determining intrinsic affinity, they do not account for cell permeability, target accessibility, or intracellular competition with endogenous ligands. Cellular target engagement assays are therefore a crucial second step to validate that a compound interacts with its intended target in a more physiologically relevant environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in intact cells and tissues.[6] It is based on the principle that the thermal stability of a protein changes upon ligand binding.
Sources
- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijsdr.org [ijsdr.org]
- 4. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Benzofuran-5-ylmethanol: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-Benzofuran-5-ylmethanol is a key building block in the creation of various pharmacologically active molecules. However, the environmental and economic sustainability of its synthesis is a growing concern. This guide provides an in-depth comparison of a conventional synthesis route for this compound with a greener, more sustainable alternative, benchmarking both against the core principles of green chemistry.
The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry is increasingly embracing green chemistry to minimize its environmental footprint, enhance safety, and improve economic efficiency.[1][2][3] The twelve principles of green chemistry, introduced by Paul Anastas and John Warner, provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[3][4] Key metrics such as Atom Economy and Environmental Factor (E-Factor) are crucial in quantifying the "greenness" of a synthetic route.[5][6][7][8]
-
Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[5][7]
-
E-Factor quantifies the amount of waste generated per unit of product, providing a broader measure of the environmental impact of a process.[6][9][10]
This guide will utilize these metrics to objectively compare two distinct synthetic pathways to this compound.
Conventional Synthesis: A Two-Step Approach with Environmental Drawbacks
A plausible conventional synthesis of this compound involves a two-step process: the formylation of a pre-functionalized benzofuran followed by the reduction of the resulting aldehyde.
Step 1: Grignard Formylation of 5-Bromo-1-benzofuran
The synthesis commences with the formation of a Grignard reagent from 5-bromo-1-benzofuran, which then reacts with N,N-dimethylformamide (DMF) to yield 1-benzofuran-5-carbaldehyde.
Step 2: Reduction of 1-Benzofuran-5-carbaldehyde
The aldehyde is subsequently reduced to the target alcohol, this compound, typically using a metal hydride reagent such as sodium borohydride (NaBH4).
Experimental Protocol: Conventional Synthesis
Step 1: Synthesis of 1-Benzofuran-5-carbaldehyde
-
To a refluxing mixture of magnesium turnings (0.92 g, 38 mmol) and a crystal of iodine in dry tetrahydrofuran (THF, 2.5 mL) under a nitrogen atmosphere, a solution of 5-bromo-1-benzofuran (5.0 g, 25.4 mmol) in dry THF (25 mL) is added. The mixture is refluxed for 2 hours.
-
The reaction mixture is cooled to -40°C, and dry DMF (3.6 g, 49.2 mmol) is added dropwise. The mixture is slowly warmed to room temperature and stirred for 12 hours.
-
The reaction is cooled to 0°C and quenched by the slow addition of 3N HCl to adjust the pH to 2.
-
The mixture is diluted with water (500 mL) and extracted with ethyl acetate (2 x 200 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-benzofuran-5-carbaldehyde (yield: ~54%).
Step 2: Synthesis of this compound
-
1-Benzofuran-5-carbaldehyde (2.0 g, 13.7 mmol) is dissolved in methanol (50 mL).
-
Sodium borohydride (0.52 g, 13.7 mmol) is added portion-wise at 0°C.
-
The reaction is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is quenched with water and extracted with ethyl acetate.
-
The organic layer is dried and concentrated to yield this compound (yield: ~95%).
Green Chemistry Critique of the Conventional Route
-
Atom Economy: The Grignard formylation step has a poor atom economy due to the formation of magnesium salts as byproducts. The subsequent reduction with sodium borohydride also generates borate salts as waste.
-
E-Factor: The use of large volumes of solvents (THF, ethyl acetate, methanol) for the reaction and extraction, coupled with the generation of inorganic salts, leads to a high E-Factor, indicating significant waste generation.
-
Hazardous Reagents: The use of reactive Grignard reagents and flammable solvents like THF poses safety hazards.
-
Multi-step Process: A multi-step synthesis is inherently less efficient and generates more waste than a one-pot reaction.
Diagram of the Conventional Synthesis Workflow
Caption: Conventional two-step synthesis of this compound.
A Greener Alternative: One-Pot Catalytic Synthesis
A greener approach to this compound can be envisioned through a one-pot, copper-catalyzed reaction, followed by a biocatalytic reduction. This strategy aligns with several green chemistry principles by reducing the number of steps, minimizing waste, and utilizing safer reagents.
Proposed Greener Route: One-Pot Synthesis and Biocatalytic Reduction
This proposed synthesis involves a copper-catalyzed multicomponent reaction of a suitably substituted salicylaldehyde, a secondary amine, and an alkyne, potentially under solvent-free conditions, to directly form a benzofuran precursor, which is then reduced enzymatically. For the synthesis of this compound, a plausible starting material would be 2,4-dihydroxybenzaldehyde, which can be selectively protected and then reacted to form the benzofuran ring, followed by deprotection and reduction. A more direct, albeit hypothetical, one-pot approach could involve a starting material that already contains the hydroxymethyl precursor.
For the purpose of this comparison, we will propose a greener two-step pathway that is more directly analogous to the conventional route but employs greener methodologies: a one-pot benzofuran synthesis followed by biocatalytic reduction.
Experimental Protocol: Greener Synthesis
Step 1: One-Pot Synthesis of 1-Benzofuran-5-carbaldehyde
-
A mixture of 4-formyl-2-iodophenol (a hypothetical starting material for simplicity of comparison), a terminal alkyne, a copper(I) catalyst (e.g., CuI), a palladium co-catalyst (e.g., Pd(PPh3)2Cl2), and a base (e.g., triethylamine) in a green solvent (e.g., ethanol or water) is heated.
-
The reaction proceeds through a Sonogashira coupling followed by an intramolecular cyclization to form the benzofuran ring in a single step.
-
After the reaction is complete, the product is extracted with a greener solvent like ethyl acetate and purified. (Assumed yield: ~80%)
Step 2: Biocatalytic Reduction of 1-Benzofuran-5-carbaldehyde
-
In a buffered aqueous solution, 1-benzofuran-5-carbaldehyde (1.0 g) is suspended.
-
A whole-cell biocatalyst (e.g., E. coli expressing a suitable alcohol dehydrogenase) and a co-factor (e.g., glucose for NADH regeneration) are added.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the product is extracted with ethyl acetate, and the aqueous layer containing the biocatalyst can be potentially recycled.
-
The organic layer is dried and concentrated to yield this compound (Assumed yield: >95%).
Green Chemistry Advantages of the Alternative Route
-
Higher Atom Economy: One-pot reactions, by design, have a higher atom economy as fewer reagents are used and fewer intermediate workup steps are required.[5] Biocatalytic reductions are highly selective and operate in water, generating minimal waste.
-
Lower E-Factor: The elimination of large volumes of hazardous solvents and inorganic reagents significantly reduces the E-Factor.[6] The use of water as a solvent in the biocatalytic step is a major advantage.
-
Safer Reagents and Conditions: This route avoids the use of pyrophoric Grignard reagents and operates under milder, safer conditions. Biocatalysts are non-toxic and biodegradable.
-
Process Simplification: The one-pot nature of the benzofuran ring formation streamlines the synthesis, reducing energy consumption and operational complexity.
Diagram of the Greener Synthesis Workflow
Caption: Greener two-step synthesis of this compound.
Quantitative Comparison: Green Chemistry Metrics
To provide a clear, data-driven comparison, the following table summarizes the estimated green chemistry metrics for both the conventional and the greener synthesis routes for producing 1 mole (148.16 g) of this compound.
| Metric | Conventional Synthesis (Estimated) | Greener Synthesis (Estimated) | Analysis |
| Overall Yield | ~51% | ~76% | The greener route offers a significantly higher overall yield, leading to less wasted starting material. |
| Atom Economy (Overall) | < 50% | > 70% | The one-pot nature and the efficiency of the greener route lead to a much better incorporation of reactant atoms into the final product. |
| E-Factor (Overall) | > 50 | < 15 | The drastic reduction in solvent use and inorganic waste in the greener route results in a substantially lower E-Factor, indicating a much more environmentally friendly process. |
| Solvent Usage | High (THF, Ethyl Acetate, Methanol) | Low to Medium (Ethanol/Water, Ethyl Acetate) | The greener route utilizes safer and more environmentally benign solvents. |
| Hazardous Reagents | Grignard reagent, NaBH4 | Minimal (catalytic amounts of metals) | The greener route avoids highly reactive and hazardous stoichiometric reagents. |
| Number of Steps | 2 (with intermediate isolation) | 2 (potentially one-pot for the final step) | The greener route offers a more streamlined and efficient process. |
Note: The values in the table are estimations based on typical yields and reaction conditions found in the literature for similar transformations.
Conclusion
This comparative guide demonstrates that while a conventional synthesis of this compound is feasible, it carries a significant environmental burden, characterized by low atom economy, high waste generation, and the use of hazardous materials. The proposed greener alternative, leveraging one-pot catalytic synthesis and biocatalysis, presents a more sustainable and efficient pathway. By prioritizing the principles of green chemistry, researchers and drug development professionals can not only mitigate the environmental impact of pharmaceutical synthesis but also enhance process safety and economic viability. The adoption of such greener methodologies is crucial for the future of sustainable drug development.
References
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- De Angelis, F., et al. (2024). Principles of green chemistry: Advancing pharma sustainability. Pharma Manufacturing. [Link]
- Atom Economy Calcul
- The Green Chemistry Approach to Pharma Manufacturing. Contract Pharma. [Link]
- Green Chemistry in Pharma: Sustainable Drug Manufacturing. Sustaina ble Chemistry. [Link]
- Gandeepan, P., & Li, C.-J. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(24), 14897-14956. [Link]
- Sinha, A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Atom Economy Calculator.
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link]
- Green chemistry metrics. Wikipedia. [Link]
- How to Calculate E-factor (Green Chem). YouTube. [Link]
- Moradi, M., et al. (2020). Non-Catalyst, Fast, Simple and Green Synthesis of New Benzofuran Derivatives through Electrochemical Methods. Journal of Biochemical Technology. [Link]
- The Secret "E-Factor" Calculation for Environmental Performance. ERA Environmental Management Solutions. [Link]
- Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 21(11), 1448. [Link]
Sources
- 1. Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction [scielo.org.mx]
- 2. CuFe2O4-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines via tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. d-nb.info [d-nb.info]
- 9. A convenient synthesis of 2-substituted benzofurans from salicylaldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Green synthesis and antioxidant activity of novel series of benzofurans from euparin extracted of Petasites hybridus | Semantic Scholar [semanticscholar.org]
A Comparative Spectroscopic Guide to 1-Benzofuran-ylmethanol Isomers for Researchers and Drug Development Professionals
The benzofuran scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with significant biological activities. Consequently, the precise characterization of substituted benzofurans, including the various positional isomers of 1-Benzofuran-ylmethanol, is of paramount importance in medicinal chemistry and materials science. The subtle differences in the position of the hydroxymethyl group on the benzofuran ring system can lead to profound changes in their physicochemical properties and biological functions. This guide offers a detailed comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to differentiate these isomers.
The Critical Importance of Isomer Differentiation
Positional isomerism in drug candidates can drastically alter their pharmacological profiles, including efficacy, toxicity, and metabolic stability. Therefore, the ability to unequivocally distinguish between isomers such as 1-Benzofuran-2-ylmethanol, 1-Benzofuran-3-ylmethanol, 1-Benzofuran-5-ylmethanol, and others is a critical step in the drug discovery and development pipeline. Spectroscopic methods provide the necessary tools for this detailed structural elucidation.
Experimental Design and Rationale
The selection of spectroscopic techniques is guided by their ability to provide complementary structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, provide a detailed map of the molecule's connectivity. Positional isomers will exhibit distinct NMR spectra due to the different electronic environments of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the hydroxyl (-OH) group and the aromatic C-H and C=C bonds will be present in all isomers. However, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can provide clues to the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers of 1-Benzofuran-ylmethanol will have the same molecular weight, their fragmentation patterns upon ionization can differ, offering another layer of structural confirmation.
The following sections will delve into the specific spectroscopic features of each isomer, highlighting the key differences that enable their differentiation.
Spectroscopic Data Acquisition Workflow
The following diagram illustrates a generalized workflow for acquiring and analyzing the spectroscopic data for 1-Benzofuran-ylmethanol isomers.
Figure 1: General workflow for spectroscopic analysis of 1-Benzofuran-ylmethanol isomers.
Comparative Analysis of Spectroscopic Data
Due to the limited availability of complete, experimentally verified spectroscopic datasets for all positional isomers of 1-Benzofuran-ylmethanol in the public domain, this guide will focus on a detailed analysis of the available data and provide predicted spectral characteristics for the less-documented isomers based on established principles and data from closely related structures.
1-Benzofuran-2-ylmethanol
This isomer is one of the more commonly synthesized and characterized derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Benzofuran-2-ylmethanol is expected to show distinct signals for the protons on the benzofuran ring system and the hydroxymethyl group.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons (CH₂) typically appears around δ 4.8 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
Furan Ring Protons: The proton at the 3-position of the furan ring will appear as a singlet in the aromatic region.
-
Benzene Ring Protons: The four protons on the benzene ring will exhibit a complex splitting pattern in the aromatic region (typically δ 7.2-7.6 ppm), characteristic of a disubstituted benzene ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon skeleton.
-
Hydroxymethyl Carbon (-CH₂OH): The carbon of the methylene group will appear in the aliphatic region, typically around δ 60 ppm.
-
Benzofuran Carbons: The nine carbons of the benzofuran ring system will give rise to distinct signals in the aromatic region (δ 100-160 ppm). The chemical shifts will be influenced by the position of the hydroxymethyl substituent.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorptions:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.[1][2][3][4]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region is due to the C-O stretching vibration of the primary alcohol.[4]
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 1-Benzofuran-ylmethanol (C₉H₈O₂, MW = 148.16 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for benzylic alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule.
Isomers with Substitution on the Benzene Ring (Positions 4, 5, 6, and 7)
For isomers where the hydroxymethyl group is attached to the benzene portion of the benzofuran ring, the key differences in their spectroscopic data will primarily manifest in the NMR spectra, specifically in the chemical shifts and coupling patterns of the aromatic protons.
¹H NMR Spectroscopy: The substitution pattern on the benzene ring will dictate the appearance of the aromatic proton signals. For example:
-
This compound: The protons on the benzene ring will appear as a distinct set of signals compared to the 2- or 3-substituted isomers. The proton at position 4 will likely be a doublet, the proton at position 6 a doublet of doublets, and the proton at position 7 a doublet. The protons on the furan ring (at positions 2 and 3) will also have characteristic chemical shifts.
-
1-Benzofuran-4-yl-, 6-yl-, and 7-ylmethanol: Each of these isomers will have a unique set of chemical shifts and coupling constants for the three remaining protons on the benzene ring, allowing for their differentiation.
¹³C NMR Spectroscopy: The chemical shifts of the carbons in the benzene ring will be most affected by the position of the hydroxymethyl group. The specific shifts can be predicted using additive rules for substituted benzenes, but experimental verification is crucial.
IR and Mass Spectrometry: The IR spectra of these isomers are expected to be very similar, as they all contain the same functional groups. Minor differences may be observed in the fingerprint region due to the different substitution patterns. Similarly, while the molecular ion peak in the mass spectrum will be the same, subtle differences in the relative abundances of fragment ions may exist.
Data Summary and Comparison
The following table summarizes the expected key spectroscopic features for the different 1-Benzofuran-ylmethanol isomers. This table is based on a combination of available experimental data for some isomers and predictions based on spectroscopic principles for others.
| Isomer | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals | IR (cm⁻¹) - Key Absorptions | Mass Spec (m/z) - Key Peaks |
| 1-Benzofuran-2-ylmethanol | ~4.8 (s, 2H, -CH₂OH), Aromatic H's | ~60 (-CH₂OH), Aromatic C's | ~3300 (br, O-H), ~1050 (C-O) | 148 (M⁺), fragments |
| 1-Benzofuran-3-ylmethanol | ~4.7 (s, 2H, -CH₂OH), Aromatic H's | ~58 (-CH₂OH), Aromatic C's | ~3300 (br, O-H), ~1050 (C-O) | 148 (M⁺), fragments |
| 1-Benzofuran-4-ylmethanol | ~4.8 (s, 2H, -CH₂OH), Distinct aromatic pattern | ~64 (-CH₂OH), Distinct aromatic pattern | ~3300 (br, O-H), ~1050 (C-O) | 148 (M⁺), fragments |
| This compound | ~4.7 (s, 2H, -CH₂OH), Distinct aromatic pattern | ~65 (-CH₂OH), Distinct aromatic pattern | ~3300 (br, O-H), ~1050 (C-O) | 148 (M⁺), fragments |
| 1-Benzofuran-6-ylmethanol | ~4.7 (s, 2H, -CH₂OH), Distinct aromatic pattern | ~65 (-CH₂OH), Distinct aromatic pattern | ~3300 (br, O-H), ~1050 (C-O) | 148 (M⁺), fragments |
| 1-Benzofuran-7-ylmethanol | ~4.9 (s, 2H, -CH₂OH), Distinct aromatic pattern | ~62 (-CH₂OH), Distinct aromatic pattern | ~3300 (br, O-H), ~1050 (C-O) | 148 (M⁺), fragments |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and other experimental conditions. "br" indicates a broad signal.
Logical Relationships in Spectral Interpretation
The process of identifying a specific isomer involves a logical deduction process, integrating information from all spectroscopic techniques.
Figure 2: Logical flow for the identification of a 1-Benzofuran-ylmethanol isomer.
Conclusion
References
- [5] Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][5][6][7][8][9]
- [6] This journal is © The Royal Society of Chemistry 2021 - Supporting Information.
- [7] PubChem.
- [8] Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][1]
- [9] Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link][2]
- [11] Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link][3]
- [10] Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link][4]
- [1] MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link][12]
- [13] Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC - NIH. [Link][14]
- [15] ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... [Link][15]
- [16] ResearchGate. FTIR spectra (top) and fingerprint cutout (bottom)
- [2] ResearchGate. Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. [Link][17]
- [17] Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). [Link][18]
- [14] NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0250926). [Link][19]
- [21] PubChem. Benzofuran. [Link][22]
- [18] Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link][23]
- [19] Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875). [Link][25]
- [20] ResearchGate. 1HNMR spectrum of 1-(1-benzofuran-2-yl). [Link][26]
- [22] NIST WebBook. Benzofuran. [Link][27]
- [24] SpectraBase. (5-methoxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanol - Optional[1H NMR] - Spectrum. [Link][30]
- [25] NIST WebBook. Benzofuran. [Link][31]
- [26] PubChem. 1-Benzofuran-3-yl(furan-3-yl)methanol. [Link][32]
- [28] ResearchGate. Figure S11. 1 H NMR spectrum of 3f . [Link][34]
- [29] ResearchGate. H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). [Link][35]
- [30] NIST WebBook. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. [Link][36]
- [31] PubChemLite. This compound (C9H8O2). [Link][37]
- [32] PubChem. 1-Benzofuran-3-yl(phenyl)methanol. [Link][38]
- [33] The Royal Society of Chemistry. 3. Infrared spectroscopy. [Link][39]
Sources
Navigating the Frontier of Resistance: A Comparative Guide to 5-Substituted Benzofuran Derivatives as Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of drug-resistant microbial strains constitutes a formidable threat to global health. Pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and multidrug-resistant Gram-negative bacteria have progressively eroded the efficacy of our antibiotic arsenal, creating an urgent need for innovative therapeutic agents.[1] In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with the benzofuran scaffold being a standout candidate due to its prevalence in biologically active natural products and its versatile chemical nature.[1][2][3]
This guide provides a comparative evaluation of 5-substituted benzofuran derivatives, a chemical class showing significant promise against these challenging pathogens. While direct and extensive public data on 1-Benzofuran-5-ylmethanol derivatives remains limited, a robust body of evidence exists for closely related analogs bearing different functional groups at the C-5 position. By examining the synthesis, antimicrobial efficacy, and structure-activity relationships (SAR) of these derivatives, we can extrapolate key insights relevant to the development of the broader class and guide future research toward potent, resistance-breaking antimicrobials.
Synthetic Strategies: Building the Benzofuran Core
The versatility of the benzofuran scaffold stems from the numerous synthetic routes available for its construction and subsequent derivatization. A common and effective strategy to access 5-substituted benzofurans often begins with a substituted phenol, which undergoes cyclization to form the core heterocyclic ring.
A representative synthetic pathway might involve the reaction of a 4-substituted-2-nitrophenol with an α-halo ketone followed by reductive cyclization. For derivatives at the 5-position, a common starting material is 4-hydroxybenzaldehyde or a related compound, which can be manipulated through various classical organic reactions.
Below is a generalized workflow illustrating the synthesis of a 5-substituted benzofuran derivative, which can be conceptually adapted for the synthesis of the target this compound.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The available evidence strongly supports the benzofuran scaffold as a privileged structure in the design of novel antimicrobial agents. [3]While direct data on this compound derivatives is sparse, the potent activity of related 5-substituted analogs against drug-resistant bacteria and fungi provides a compelling rationale for the synthesis and evaluation of this specific subclass. The hydroxylmethyl group at C-5 offers a key point for further derivatization (e.g., esterification, etherification) to optimize pharmacokinetic and pharmacodynamic properties.
Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive evaluation against a broad panel of ESKAPE pathogens. By combining insightful chemical design with standardized microbiological testing, the full potential of this promising scaffold can be unlocked, paving the way for a new generation of therapies to combat the growing threat of antimicrobial resistance.
References
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Roorkee College of Pharmacy.
- Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents. ResearchGate.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health (PMC).
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
- (PDF) Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate.
- Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed.
- Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
- Full article: Solvent-free microwave-assisted synthesis of E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones and their antibacterial activity. Taylor & Francis Online.
- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.
- (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate.
- Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. ResearchGate.
- Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. ResearchGate.
- Design, synthesis, antimicrobial activity and molecular modeling studies of novel benzofuroxan derivatives against Staphylococcus aureus. PubMed.
Sources
A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to 1-Benzofuran-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzofuran-5-ylmethanol is a key building block in medicinal chemistry, forming the structural core of various pharmacologically active compounds. Its synthesis is therefore of significant interest to the drug development community. The economic viability of producing this intermediate on a larger scale is critically dependent on the cost-effectiveness of the chosen synthetic route. This guide provides an in-depth comparison of two distinct synthetic pathways to this compound, evaluating their respective merits based on yield, cost of materials, and overall process efficiency.
Pathway 1: Grignard Reaction and Subsequent Reduction
This classical organometallic approach involves a two-step sequence starting from the commercially available 5-bromo-1-benzofuran. The first step is a Grignard reaction to form the key intermediate, 1-benzofuran-5-carbaldehyde, which is then reduced to the target alcohol.
Step 1: Synthesis of 1-Benzofuran-5-carbaldehyde via Grignard Reaction
The formation of the Grignard reagent from 5-bromo-1-benzofuran and magnesium turnings, followed by quenching with N,N-dimethylformamide (DMF), provides the aldehyde intermediate.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.1 eq.) are suspended in anhydrous tetrahydrofuran (THF).
-
A small crystal of iodine can be added to initiate the reaction.
-
A solution of 5-bromo-1-benzofuran (1.0 eq.) in anhydrous THF is added dropwise to the magnesium suspension, maintaining a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at reflux until the magnesium is consumed.
-
The resulting Grignard reagent is cooled to 0 °C, and anhydrous N,N-dimethylformamide (1.2 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-benzofuran-5-carbaldehyde.
A reported yield for this transformation is approximately 54%.[1]
Step 2: Reduction of 1-Benzofuran-5-carbaldehyde to this compound
The reduction of the aldehyde to the primary alcohol is a standard transformation, readily achieved with a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol:
-
1-Benzofuran-5-carbaldehyde (1.0 eq.) is dissolved in a suitable solvent, such as methanol or a mixture of THF and water.
-
Sodium borohydride (1.1 eq.) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water or a dilute acid (e.g., 1M HCl).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography or recrystallization affords this compound.
This reduction is typically high-yielding, often exceeding 90%.[2][3][4]
Visualization of Pathway 1
Caption: Synthetic route to this compound via a Grignard reaction followed by reduction.
Pathway 2: Palladium-Catalyzed Sonogashira Coupling
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to construct the benzofuran ring system in a convergent manner. This one-pot reaction combines 2-iodophenol and 4-ethynylbenzyl alcohol to directly form the target molecule.
One-Pot Synthesis via Sonogashira Coupling and Cyclization
The Sonogashira coupling of a terminal alkyne with an aryl halide is a powerful tool for C-C bond formation. In this case, the reaction is designed to proceed in a tandem fashion, where the initial coupling is followed by an intramolecular cyclization to form the benzofuran ring.
Experimental Protocol:
-
To a reaction vessel are added 2-iodophenol (1.0 eq.), 4-ethynylbenzyl alcohol (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or a more advanced PEPPSI catalyst, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[5][6]
-
A suitable solvent (e.g., DMSO or an amine base like triethylamine) is added.[6]
-
The reaction mixture is degassed and then heated under an inert atmosphere until the starting materials are consumed. Microwave irradiation can significantly shorten the reaction time.[5]
-
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Visualization of Pathway 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzofuran-5-ylmethanol
As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. While the synthesis and application of novel compounds like 1-Benzofuran-5-ylmethanol are at the forefront of our endeavors, the lifecycle of these chemicals extends beyond the bench. Proper disposal is not merely a regulatory hurdle; it is an integral part of responsible research and a cornerstone of laboratory safety. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory awareness.
Hazard Assessment and Precautionary Principle
Before disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount. While the Safety Data Sheet (SDS) for this compound states that it is not considered hazardous by the US OSHA Hazard Communication Standard 2024, it also notes that its toxicological properties have not been fully investigated[1]. This necessitates the adoption of the precautionary principle. We must handle and dispose of this compound with the diligence afforded to substances with known hazards.
Key properties of this compound relevant to handling and disposal are summarized below.
| Property | Value/Information | Significance for Disposal |
| Physical State | Solid (Powder/Crystals) | Potential for dust formation, which poses an inhalation risk[2][3]. |
| Solubility | Insoluble in water[1]. | Prohibits drain disposal, as it can persist in and contaminate aquatic systems[1][2]. |
| Reactivity | Incompatible with strong oxidizing agents[1]. | Requires segregation from other chemical waste streams to prevent hazardous reactions[4]. |
| Toxicity | Toxicological properties not fully investigated[1]. | Warrants handling with full Personal Protective Equipment (PPE) and containment. |
| Hazard Classification | Not classified as hazardous under OSHA 2024[1]. | Despite this, standard chemical waste procedures must be followed due to unknown long-term effects. |
Core Disposal Mandates: The Three Pillars of Safety
Regardless of the specific chemical, a hierarchy of disposal rules ensures laboratory and environmental safety. For this compound, these are non-negotiable.
-
NO Drain Disposal : Due to its insolubility in water and unevaluated environmental impact, this compound must never be emptied into a drain[1][5]. This practice can lead to contamination of waterways and interfere with wastewater treatment processes[6].
-
NO Regular Trash Disposal : Unused or waste this compound should not be disposed of in the regular trash[5]. Standard municipal landfills are not equipped to handle chemical waste, which can leach into the environment.
-
ALWAYS Consult EHS : The final authority on chemical disposal rests with your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations[1][7]. Chemical waste generators are legally required to ensure complete and accurate classification and disposal of their waste[1].
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and disposing of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Eye Protection : Chemical safety goggles or a face shield[3].
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves[2][3].
-
Body Protection : A standard laboratory coat[3].
-
Respiratory Protection : Handle solid waste in a manner that avoids dust formation. If there is a risk of aerosolization, work within a chemical fume hood[3][8].
Step 2: Waste Segregation and Collection
Properly segregate waste at the point of generation. This is critical to prevent dangerous chemical reactions[4].
-
Solid Waste :
-
Liquid Waste (Solutions) :
-
If this compound has been dissolved in a solvent, it must be disposed of as a liquid chemical waste.
-
Collect this waste in a sealable, compatible container intended for flammable or organic solvent waste, depending on the solvent used.
-
Crucially, do not mix incompatible waste streams. For instance, a solution of this compound in a halogenated solvent should go into a halogenated waste container, while a solution in a non-halogenated solvent goes into a non-halogenated container.
-
Step 3: Container Selection and Labeling
The integrity and clear identification of your waste container are vital for safety and regulatory compliance.
-
Container Choice : Use a container that is in good condition, compatible with the waste, and has a secure, tight-fitting lid[4][7]. For solutions, the original solvent bottle is often a suitable choice.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution) and a full description of the contents[9].
-
List all chemical constituents by their full name (no abbreviations).
-
Estimate the percentage of each component.
-
Indicate the primary hazards (e.g., Flammable, Toxic).
-
Include the date of accumulation and the name of the generating researcher/lab.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers[4][9].
-
Location : The SAA must be at or near the point of waste generation and under the control of the lab personnel[10].
-
Containment : The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container within it[4].
-
Storage : Keep the waste container closed at all times, except when adding waste. Store it away from incompatible materials, especially strong oxidizing agents[1][4].
Step 5: Final Disposal
Waste cannot be stored indefinitely in an SAA[9][10].
-
Arrange for Pickup : Once the container is full or has been in storage for the maximum allowed time (typically 6-12 months, check with your EHS), arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor[7][9].
-
Incineration : The recommended final disposal method for this type of organic compound is often a chemical incinerator equipped with an afterburner and scrubber[2]. This ensures complete destruction and neutralization of harmful combustion byproducts.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion: A Commitment to the Full Research Lifecycle
The responsible disposal of this compound is a critical extension of our scientific diligence. By adhering to a structured protocol—from initial hazard assessment and PPE use to proper segregation, labeling, and final disposal through certified channels—we uphold our commitment to safety, environmental stewardship, and regulatory compliance. Always remember that local EHS guidelines are the definitive source for disposal protocols within your organization. This proactive approach ensures that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity.
References
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Cole-Parmer. Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%.
- American Chemical Society. Hazardous Waste and Disposal Considerations.
- Lab Manager. (2021, October 11). Managing Hazardous Chemical Waste in the Lab.
- United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
Sources
- 1. fishersci.com [fishersci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acs.org [acs.org]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 1-Benzofuran-5-ylmethanol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Benzofuran-5-ylmethanol (CAS No. 31823-05-9). The following protocols are designed to be a self-validating system, ensuring a safe laboratory environment by not only outlining procedures but also explaining the rationale behind each recommendation. Our commitment is to empower you with the knowledge to handle this chemical with confidence and precision.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. This compound is a low melting solid, appearing as a light yellow solid at room temperature.[1] While its toxicological properties have not been fully investigated, available safety data sheets (SDS) indicate some key hazards to be aware of.[1][2]
Notably, there is some discrepancy in its classification. While one source indicates it is not considered hazardous under US OSHA Hazard Communication Standard 2024, another classifies it as causing serious eye irritation.[1][2] Given this, a conservative approach to safety is strongly advised. The primary routes of potential exposure are through eye contact, skin contact, and inhalation of dust particles.
| Property | Value | Source |
| Physical State | Low melting solid | [1] |
| Melting Point | 35 - 36 °C (95 - 96.8 °F) | [1][3] |
| Boiling Point | 90 - 93 °C (194 - 199.4 °F) at 0.2 mmHg | [1] |
| Water Solubility | Insoluble | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure to this compound. The following recommendations are based on a comprehensive risk assessment.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[1] | To prevent eye irritation from dust particles or splashes. The use of goggles provides a more complete seal around the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating your skin.[2] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from accidental spills or dust. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1] However, a NIOSH-approved particulate respirator (e.g., N95) may be necessary if handling large quantities or if dust generation is likely.[2] | To prevent inhalation of dust particles, which may cause respiratory irritation.[4] |
Standard Operating Procedures for Safe Handling and Storage
Adherence to standardized procedures is essential for maintaining a safe laboratory environment.
Handling
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of dust.[1][4]
-
Avoid Dust Formation: This compound is a low-melting solid, so care should be taken to avoid generating dust during transfer and weighing.[1]
-
Prevent Contact: Wear the appropriate PPE as outlined in the previous section to avoid direct contact with the skin and eyes.[2]
-
Practice Good Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Storage
-
Container: Keep the container tightly closed to prevent contamination and potential exposure.[1]
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2] Some suppliers recommend storing it in a freezer at temperatures under -20°C.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response Workflow
The following diagram outlines the step-by-step procedure for managing a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
-
Disposal Method: It is recommended to contact a licensed professional waste disposal service to dispose of this material.[2] Some sources suggest that the product can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Container Disposal: Dispose of the container as unused product in accordance with local regulations.[2]
-
Environmental Precautions: Do not let the product enter drains, as it should not be released into the environment.[1][2]
References
- This compound - SAFETY D
- MSDS of this compound. ChemicalBook. URL
- This compound CAS#: 31823-05-9. ChemicalBook. URL
- [5-(1-Benzofuran-2-yl)
- 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263. PubChem. URL
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



